5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMXVMLMGPVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332891 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-48-9 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
An In-Depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Introduction
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have garnered significant interest for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] this compound represents a specific scaffold within this class, featuring a saturated carbocyclic ring fused to the pyrimidinedione core. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its behavior in biological systems, from solubility and absorption to receptor binding and metabolic stability.
This guide serves as a comprehensive technical resource for scientists, providing a detailed analysis of the structural, physicochemical, and analytical characteristics of this compound. It moves beyond a simple data sheet by explaining the causality behind experimental choices and providing field-proven protocols for its characterization, ensuring a foundation of scientific integrity and practical applicability.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity and three-dimensional arrangement of atoms.
Core Identification
The compound is systematically identified by the following key descriptors:
| Identifier | Value | Source |
| IUPAC Name | 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | [6][7] |
| CAS Number | 35042-48-9 | [6][7][8] |
| Molecular Formula | C₈H₁₀N₂O₂ | [6][7][8] |
| Molecular Weight | 166.18 g/mol | [7][8] |
| Synonyms | 5,6,7,8-Tetrahydro-2,4(1H,3H)-quinazolinedione | [8] |
Structural Elucidation
The structure of this compound consists of a cyclohexene ring fused to a dihydropyrimidine-2,4-dione ring. The absence of aromaticity in the six-membered carbocyclic ring and the presence of two amide protons are key features influencing its properties.
Caption: 2D Chemical Structure of the Topic Molecule.
The confirmation of this structure relies on a combination of spectroscopic techniques. While specific spectra for this exact molecule are not publicly cataloged, analysis of its close analogs allows for a confident prediction of its spectral characteristics.[3][9][10] Nuclear Magnetic Resonance (NMR) would confirm the proton and carbon environments, while Mass Spectrometry (MS) verifies the molecular mass.
Physicochemical Properties
The physicochemical profile of a compound dictates its suitability for further development. These properties are a blend of computed predictions and, more importantly, empirical experimental data.
Summary of Physicochemical Parameters
| Property | Value | Type | Source / Implication |
| Molecular Weight | 166.18 g/mol | Calculated | [7][8] |
| cLogP | -0.058 | Computed | [8] Indicates a hydrophilic nature. |
| Topological Polar Surface Area (TPSA) | 65.72 Ų | Computed | [8] Suggests moderate cell permeability. |
| Hydrogen Bond Donors | 2 | Computed | [8] (Two N-H groups) |
| Hydrogen Bond Acceptors | 2 | Computed | [8] (Two C=O groups) |
| Rotatable Bonds | 0 | Computed | [8] A rigid scaffold. |
| Melting Point | Data not available | Experimental | Purity indicator. |
| Aqueous Solubility | Data not available | Experimental | Crucial for formulation and bioavailability. |
| pKa | Data not available | Experimental | Determines ionization state at physiological pH. |
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase. The computed LogP (cLogP) of -0.058 suggests that the molecule is hydrophilic.[8]
-
Expert Insight: This hydrophilicity is driven by the two amide groups capable of hydrogen bonding with water. While beneficial for aqueous solubility, a low LogP can sometimes hinder passive diffusion across lipid-rich biological membranes. This value serves as an essential starting point for designing formulation strategies and anticipating absorption, distribution, metabolism, and excretion (ADME) behavior.
Solubility Determination Protocol
While predicted to be hydrophilic, experimental verification of aqueous solubility is critical. The shake-flask method is the gold standard for this determination.
-
Objective: To determine the equilibrium solubility of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Methodology:
-
Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Prepare PBS at pH 7.4.
-
Execution: Add an excess amount of the solid compound (or a small aliquot of the concentrated stock) to a known volume of PBS (e.g., 1 mL) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to allow the dissolution process to complete, especially for compounds that are slow to dissolve.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method (see Section 4.3).
-
Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved, a key requirement for a trustworthy result.
-
Acidity/Basicity (pKa) Determination Protocol
The pKa value defines the pH at which a compound is 50% ionized. The two amide protons (N-H) on the pyrimidinedione ring are expected to have acidic character.
-
Expert Insight: Knowing the pKa is vital because the ionization state of a molecule affects its solubility, permeability, and interaction with biological targets. For this compound, deprotonation at physiological pH (7.4) is unlikely but could occur in more basic environments.
-
Objective: To determine the acidic pKa value(s) of the compound.
-
Methodology (Potentiometric Titration):
-
Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a jacketed beaker to maintain a constant temperature.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve (the point of half-neutralization). The first derivative of the curve can be used to precisely locate the equivalence point.
-
Analytical and Quality Control Workflows
A robust analytical workflow is essential to ensure the identity, purity, and integrity of the compound before its use in any research application.
Integrated Characterization Workflow
The logical flow from a synthesized batch to a fully characterized compound ready for screening involves several key analytical steps.
Caption: A typical workflow for the chemical characterization of the topic molecule.
Identity Confirmation Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR is the most powerful tool for unambiguous structure determination. It provides information about the chemical environment of each proton and carbon atom.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Two broad singlets in the downfield region (δ 10-12 ppm), corresponding to the two N-H protons.
-
Multiple signals in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight protons on the four CH₂ groups (C5, C6, C7, C8) of the tetrahydro ring. The complexity of these signals will depend on their specific chemical environments and coupling.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Two signals in the downfield region (δ 150-170 ppm) for the two carbonyl carbons (C2, C4).
-
Signals for the two sp² carbons of the fused ring system (C4a, C8a).
-
Four distinct signals in the upfield region (δ 20-40 ppm) for the four sp³ carbons of the tetrahydro ring.
-
-
-
Mass Spectrometry (MS):
-
Rationale: MS provides the exact molecular weight of the compound, serving as a primary check of its identity. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
-
Procedure: A dilute solution of the compound is infused into the ESI source. In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 167.18. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.
-
Purity Assessment Protocol (RP-HPLC)
-
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules. It separates the target compound from impurities based on differences in their hydrophobicity. A high-purity sample should yield a single major peak.
-
Objective: To determine the purity of a sample, expressed as a percentage of the main peak area relative to the total peak area.
-
Typical Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides a nonpolar surface ideal for retaining and separating moderately polar to nonpolar analytes.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is added to improve peak shape by protonating free silanols on the silica backbone and ensuring consistent ionization of the analyte.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 15 minutes). This ensures that both early-eluting (polar) and late-eluting (nonpolar) impurities are effectively separated and detected.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 220 nm and 254 nm). Monitoring at multiple wavelengths helps ensure no impurities are missed.
-
Analysis: Integrate all peaks in the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100. A sample is typically considered high purity if the value is ≥95%.
-
Conclusion
This compound is a rigid, hydrophilic heterocyclic scaffold with significant potential for further investigation in drug discovery. Its key physicochemical characteristics—a low calculated LogP, two hydrogen bond donors, and two acceptors—define its behavior in analytical and biological systems. While comprehensive experimental data on properties like solubility and pKa require empirical determination, the robust analytical workflows detailed in this guide provide a clear and validated pathway for researchers to generate this critical information. By adhering to these protocols for structural confirmation, purity assessment, and physicochemical profiling, scientists can ensure the quality and integrity of their starting material, laying a trustworthy foundation for subsequent biological and pharmacological studies.
References
- This compound.
- quinazoline-2,4(1H,3H)-dione. ChemBK. [Link]
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. National Institutes of Health (NIH). [Link]
- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH). [Link]
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
- Quinazolinedione.
- A new and facile synthesis of quinazoline-2,4(1H,3H)-diones.
- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and the broad therapeutic potential suggested by the activities of the larger quinazoline-2,4(1H,3H)-dione family.
Core Compound Identification
Chemical Identity
This compound is a saturated derivative of the quinazoline-2,4(1H,3H)-dione scaffold. Its fundamental properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 35042-48-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| IUPAC Name | 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | [1] |
| Canonical SMILES | O=C1NC(=O)C2=C(CCCC2)N1 | [2] |
| InChI Key | DRLMXVMLMGPVRC-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of this compound features a pyrimidinedione ring fused to a cyclohexane ring, as illustrated below.
Caption: Chemical structure of this compound.
Synthesis and Spectroscopic Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves the condensation of a cyclic β-amino ester with urea or a urea equivalent. The general workflow for the synthesis of the broader quinazoline-2,4(1H,3H)-dione scaffold often starts from anthranilic acid or its derivatives.[3]
Proposed Synthetic Workflow
A logical synthetic approach for this compound would start from a cyclohexane precursor.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
The structural confirmation of synthesized this compound relies on standard spectroscopic techniques.
-
¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons and the carbons of the fused ring system.[1]
-
Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound. A GC-MS spectrum is available in public databases.[1]
For many quinazoline-2,4(1H,3H)-dione derivatives, detailed ¹H NMR and ¹³C NMR data have been published, which can serve as a reference for the analysis of the title compound.[3][4][5][6][7][8]
Therapeutic Potential and Biological Activity
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[9] While specific biological data for this compound is limited in the public domain, the activities of related compounds suggest several avenues for investigation.
Established Activities of the Quinazolinedione Scaffold:
-
Antimicrobial: Numerous derivatives have been synthesized and evaluated as potential antibacterial agents, with some acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[10][11]
-
Anticancer: The scaffold is found in compounds investigated for their anticancer properties.[9]
-
Anticonvulsant: Several quinazoline-2,4(1H,3H)-dione derivatives have shown promising anticonvulsant activity in preclinical models.
-
Anti-inflammatory: Anti-inflammatory properties have also been reported for this class of compounds.
Potential Signaling Pathways
The diverse biological activities of quinazolinedione derivatives suggest their interaction with multiple cellular pathways. For instance, their role as DNA gyrase and topoisomerase IV inhibitors points to interference with bacterial DNA replication. The anticancer effects of some analogs may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Potential therapeutic applications and mechanisms of action for the quinazolinedione scaffold.
Safety and Handling
Based on available data, this compound is classified as causing serious eye irritation.[1] Standard laboratory safety protocols should be followed when handling this compound.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water and seek medical advice if irritation persists.
A comprehensive Safety Data Sheet (SDS) should be consulted for detailed handling and disposal information.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the pharmacologically significant quinazolinedione family. While its specific biological activities and mechanisms of action remain to be fully elucidated, the extensive research on related compounds provides a strong rationale for its further investigation. Future research should focus on developing and optimizing synthetic routes, conducting thorough spectroscopic characterization, and performing comprehensive biological screening to unlock the full therapeutic potential of this promising scaffold.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
- ResearchGate. Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity.
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7018.
- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.
- Rossetti, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(18), 3584-3592.
- ResearchGate. Preparation of quinazoline‐2,4(1H,3H)‐dione 11.
- Semantic Scholar. Supporting Information.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(1), 14.
- El-Hashash, M. A., et al. (2014).
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7018.
- Liu, Z., et al. (2020).
- ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- SpectraBase. 2-(4-ethoxyanilino)-5,6,7,8-tetrahydro-4(3H)-quinazolinone.
- ResearchGate. (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
- NIST. 4(1H)-Quinazolinone. NIST Chemistry WebBook.
Sources
- 1. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
discovery and history of quinazoline-2,4-dione derivatives
An In-Depth Technical Guide to the Discovery and History of Quinazoline-2,4-dione Derivatives
Foreword: The Enduring Legacy of a Privileged Scaffold
As a Senior Application Scientist, one often observes the cyclical nature of drug discovery, where certain molecular frameworks reappear, reinvented for new targets and therapeutic challenges. The quinazoline-2,4-dione core is a prime example of such an enduring scaffold. Its journey from a synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility. This guide is structured not as a rigid review but as a narrative that follows the scientific logic of discovery—from its historical roots and the foundational chemistry that first brought it to life, to the explosion of pharmacological interest that continues to drive its evolution. We will explore the "why" behind synthetic choices and delve into the mechanisms that make this heterocyclic system a "privileged structure" in the lexicon of drug development.[1][2]
Part 1: Historical Milestones and Foundational Synthesis
The story of quinazoline-2,4-dione is intrinsically linked to its parent heterocycle, quinazoline. The initial discovery of the quinazoline ring system is credited to Griess in 1869, who synthesized a derivative by reacting cyanogen with 2-aminobenzoic acid.[3] However, the parent molecule was first unambiguously synthesized by Bischler and Lang in 1895.[3]
The genesis of the quinazoline-2,4(1H,3H)-dione core, also known as benzoyleneurea, stemmed from early explorations into cyclic urea derivatives. A foundational and still relevant synthetic route involves the reaction of anthranilic acid or its esters with urea or isocyanates. This method's elegance lies in its directness, constructing the heterocyclic core from readily available precursors.
Classical Synthetic Approach: From Anthranilic Acid
The reaction of anthranilic acid with urea is a cornerstone of quinazoline-2,4-dione synthesis. The causality behind this choice is the inherent reactivity of the ortho-amino and carboxylic acid groups of anthranilic acid, which are perfectly poised for cyclization with a carbonyl source.
Caption: Foundational synthesis of the quinazoline-2,4-dione core.
This approach, while historically significant, often requires high temperatures, which can limit its applicability for substrates bearing sensitive functional groups. This limitation spurred the development of milder and more efficient methodologies.
Part 2: Modern Synthetic Strategies and Methodologies
The demand for functionalized quinazoline-2,4-dione derivatives for high-throughput screening and structure-activity relationship (SAR) studies necessitated the development of more sophisticated synthetic protocols.
DMAP-Catalyzed One-Pot Synthesis
A significant advancement is the metal-free, 4-dimethylaminopyridine (DMAP)-catalyzed one-pot synthesis from 2-aminobenzamides.[4] Here, di-tert-butyl dicarbonate ((Boc)₂O) serves as a safe and efficient phosgene surrogate to introduce the C2 carbonyl group.[4]
Causality of Reagent Choice:
-
2-Aminobenzamides: The starting material already contains the N1-C2 bond's precursor amide, simplifying the cyclization.
-
(Boc)₂O: A mild and solid carbonyl source, it avoids the high toxicity of reagents like phosgene.
-
DMAP: As a superacylation catalyst, DMAP activates the (Boc)₂O, facilitating the reaction under significantly milder conditions, even at room temperature for activated substrates.[4]
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: A Technical Guide to Target Identification and Validation
Abstract
The quinazoline-2,4(1H,3H)-dione scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have shown promise in oncology, infectious diseases, and inflammatory conditions.[1][3][4] This technical guide focuses on a specific analog, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, providing a comprehensive framework for researchers and drug development professionals to explore its potential therapeutic targets. While direct literature on this saturated derivative is sparse, this document extrapolates from the extensive research on the broader quinazoline-dione class to propose high-probability target families and outlines detailed, state-of-the-art experimental workflows for their validation. Our objective is to provide a scientifically rigorous roadmap for elucidating the mechanism of action and fast-tracking the therapeutic development of this promising compound.
The Quinazoline-2,4(1H,3H)-dione Core: A Foundation of Diverse Bioactivity
The quinazoline core, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of pharmacologically active agents.[1] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, has given rise to a multitude of compounds with activities including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antihypertensive effects.[3][5] The versatility of this scaffold allows for substitutions at the N1 and N3 positions, as well as on the benzene ring, enabling fine-tuning of activity and selectivity.[1]
The introduction of a saturated cyclohexane ring, as in this compound, presents an intriguing modification. This structural change is anticipated to alter the molecule's conformational flexibility, solubility, and interactions with biological targets compared to its aromatic counterparts. This guide will explore the most promising therapeutic avenues for this specific molecule based on the well-documented activities of its chemical relatives.
Prioritized Therapeutic Areas and Potential Molecular Targets
Based on the extensive evidence from related quinazoline-dione derivatives, we have identified two primary therapeutic areas with the highest potential for this compound: Oncology and Infectious Diseases.
Oncology: Targeting Cellular Proliferation and Survival Pathways
Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively investigated as anticancer agents, demonstrating activity against a range of cancers including glioblastoma, osteosarcoma, breast, and prostate cancer.[1] The proposed mechanisms often involve the modulation of critical signaling pathways that govern cell growth, division, and survival.
Many quinazoline-based drugs function as kinase inhibitors. Given this precedent, it is logical to investigate the interaction of this compound with key oncogenic kinases.
-
Epidermal Growth Factor Receptor (EGFR): Several quinazoline derivatives are known EGFR inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by quinazoline-dione derivatives has been reported, suggesting anti-angiogenic potential.[2]
-
c-Met Tyrosine Kinase: This is another validated target for this class of compounds.[2]
-
CREB-binding protein (CBP) Bromodomain: The bromodomain of CBP is a key reader of acetylated lysines and a transcriptional co-activator implicated in cancer. Tetrahydroquinolinone derivatives, structurally related to our compound of interest, have been shown to be potent inhibitors of the CBP bromodomain.[6]
-
Tubulin Polymerization: Some derivatives have been identified as colchicine binding site inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
The Wnt signaling pathway is a critical pathway in cancer that has been shown to be inhibited by quinazoline-2,4(1H,3H)-dione derivatives.[1] Additionally, based on the potential kinase targets, investigating downstream pathways such as the MAPK/ERK and PI3K/Akt pathways is warranted.
Caption: Potential Oncogenic Signaling Pathways Targeted by this compound.
Infectious Diseases: Targeting Bacterial Replication Machinery
The quinazoline-2,4(1H,3H)-dione scaffold has been used to develop novel antibacterial agents.[8][9] These compounds often function as fluoroquinolone-like inhibitors, targeting essential bacterial enzymes involved in DNA replication.[3]
-
DNA Gyrase (GyrA, GyrB): This enzyme is crucial for relieving torsional stress during DNA replication in bacteria and is a well-established target for antibiotics.[3][10]
-
Topoisomerase IV (ParC, ParE): This enzyme is essential for decatenating daughter chromosomes after replication.[3]
Experimental Workflows for Target Validation
A hierarchical approach is recommended, starting with broad screening and progressing to specific biochemical and cell-based assays.
High-Throughput Screening (HTS) for Initial Target Identification
A broad-based initial screen against a panel of recombinant human kinases and a panel of bacterial topoisomerases will provide the first indication of the compound's primary targets.
| Parameter | Kinase Panel Screening | Bacterial Topoisomerase Screening |
| Assay Principle | In vitro radiometric or fluorescence-based assays | DNA supercoiling (for Gyrase) or decatenation (for Topo IV) |
| Compound Conc. | 10 µM (single point) | 10-50 µM (single point) |
| Primary Readout | Percent inhibition of kinase activity | Percent inhibition of enzyme activity |
| Follow-up | IC50 determination for hits showing >50% inhibition | IC50 determination for hits showing >50% inhibition |
Step-by-Step Protocol: In Vitro DNA Gyrase Supercoiling Assay
This protocol provides a detailed method to quantitatively assess the inhibitory effect of this compound on E. coli DNA gyrase.
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol).
-
Dilute relaxed pBR322 plasmid DNA to 25 µg/mL in assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute E. coli DNA gyrase enzyme to the appropriate concentration in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 1 µL of the test compound dilutions.
-
Add 20 µL of the relaxed plasmid DNA solution.
-
Initiate the reaction by adding 10 µL of the diluted DNA gyrase enzyme.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Termination and Analysis:
-
Stop the reaction by adding 10 µL of 30% glycerol, 0.25% bromophenol blue, and 0.25% xylene cyanol.
-
Load 20 µL of each reaction onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Perform electrophoresis at 80V for 2-3 hours.
-
-
Data Interpretation:
-
Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.
-
Quantify the band intensities to determine the percentage of supercoiled DNA in each lane.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Caption: Experimental Workflow for DNA Gyrase Inhibition Assay.
Cell-Based Assays for Functional Validation
Positive hits from biochemical assays must be validated in a cellular context to assess bioavailability and on-target effects.
-
Antiproliferative Assay (MTT/MTS): Assess the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a normal cell line (e.g., MRC-5) to determine potency and selectivity.[5]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for microtubule inhibitors).
-
Western Blotting: Probe for phosphorylation status of key signaling proteins (e.g., p-EGFR, p-Akt, p-ERK) and levels of downstream markers (e.g., cyclin B1, cleaved PARP) to confirm mechanism of action.
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the compound that inhibits the visible growth of various Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains using the agar well diffusion or broth microdilution method.[9][11][12]
Conclusion and Future Directions
The this compound scaffold holds considerable, albeit underexplored, therapeutic promise. This guide provides a robust, evidence-based framework for initiating a comprehensive investigation into its potential molecular targets. By leveraging the wealth of information available for the broader quinazoline-dione class, research efforts can be strategically focused on high-probability targets in oncology and infectious diseases.
The proposed experimental workflows, from high-throughput screening to detailed biochemical and cell-based validation, offer a clear path to elucidating the compound's mechanism of action. Successful validation of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential emergence of a novel therapeutic agent.
References
- Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. PubMed.
- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed.
- Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. ResearchGate.
- Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
- Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review | Request PDF. ResearchGate.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health (NIH).
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH).
- This compound. Fluorochem.
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Institutes of Health (NIH).
- Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. PubMed.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.
- This compound. PubChem.
- Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. National Institutes of Health (NIH).
- Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. ResearchGate.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
- Journal of Medicinal Chemistry Ahead of Print. ACS Publications.
- New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Publishing.
Sources
- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chemical Space of Tetrahydroquinazoline Analogues: From Synthesis to Therapeutic Application
Executive Summary
The 1,2,3,4-tetrahydroquinazoline (THQ) scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] Its rigid, three-dimensional architecture provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with a multitude of biological targets. This guide offers an in-depth exploration of the THQ chemical space, designed for researchers, medicinal chemists, and drug development professionals. We will dissect advanced synthetic strategies that enable scaffold diversification, delve into the critical structure-activity relationships (SAR) that govern biological function, and survey the promising therapeutic landscape of these remarkable analogues. This document moves beyond a mere recitation of facts, providing expert insights into the rationale behind experimental design and a practical case study in lead optimization.
The Tetrahydroquinazoline Core: A Foundation for Diversity
The THQ scaffold consists of a fused dihydropyrimidine and benzene ring system. This inherent structure is not merely a passive carrier for functional groups; its conformational pre-organization and potential for hydrogen bond donor/acceptor patterns are key to its success as a pharmacophore. Understanding the core is fundamental to rationally designing analogues with desired properties.
Caption: Core structure of 1,2,3,4-Tetrahydroquinazoline with standard numbering.
Strategic Synthesis: Building the Analogue Library
Accessing a diverse chemical space is contingent on robust and flexible synthetic methodologies. While classical methods like the Niementowski reaction exist, they often suffer from harsh conditions and low yields.[2][3] Modern organic synthesis offers far more elegant and efficient solutions, particularly through metal-catalyzed reactions that provide exquisite control over stereochemistry and regiochemistry.
Asymmetric Catalysis: The Gateway to Chiral Scaffolds
Many biological targets are chiral, demanding enantiomerically pure ligands for optimal interaction. Asymmetric catalysis is the premier strategy for achieving this.
-
Iridium-Catalyzed [4+2] Cycloaddition: This powerful method facilitates the reaction of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines to construct a wide array of chiral THQs. The causality behind this choice lies in the iridium catalyst's ability to orchestrate the approach of the reactants, leading to excellent yields and high enantioselectivities.[4]
-
Copper-Catalyzed Formal [4+2] Cycloaddition: The use of copper-allenylidenes and hexahydro-1,3,5-triazines provides an alternative, highly effective route to chiral THQs, again demonstrating high yields and enantioselectivities in most cases.[4]
The selection of a specific metal catalyst (e.g., Iridium vs. Copper) is driven by factors such as substrate scope, functional group tolerance, and the desired stereochemical outcome. The ligand coordinated to the metal is the primary determinant of enantioselectivity, and its choice is a critical parameter optimized during methods development.
Caption: Generalized workflow for modern asymmetric synthesis of THQ analogues.
Protocol: Multi-Component Synthesis of 5,6,7,8-Tetrahydroquinazolines
This protocol, adapted from a high-yield synthesis using α-aminoamidines, exemplifies a self-validating system due to its mild conditions, operational simplicity, and straightforward purification, which consistently delivers the target compounds.[5]
Objective: To synthesize a substituted 5,6,7,8-tetrahydroquinazoline derivative.
Materials:
-
α-Aminoamidine (1.0 mmol)
-
Bis-benzylidene cyclohexanone (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the α-aminoamidine (1.0 mmol), the corresponding bis-benzylidene cyclohexanone (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates the carbonyl, activating it for nucleophilic attack and facilitating the cyclization cascade.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of starting materials typically indicates reaction completion (usually within 4-6 hours).
-
Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure tetrahydroquinazoline derivative. The high-yield nature of this reaction often minimizes the need for extensive purification.[5]
Decoding the Signal: Structure-Activity Relationships (SAR)
The exploration of chemical space is only meaningful when linked to biological function. SAR studies reveal which molecular modifications enhance potency, selectivity, or pharmacokinetic properties. The THQ scaffold has several "hotspots" where modifications can dramatically alter biological activity.
Caption: Key positions on the THQ scaffold for SAR exploration.
Focused SAR studies have yielded critical insights for several therapeutic targets:
-
Topoisomerase II Inhibitors: For this class of anticancer agents, substitutions at the 2-, 4-, and 6-positions are mandatory for activity. A 2-pyridine, a 4-substituted aniline, and a 6-amino group were found to be crucial for potent inhibition.[6] The rationale is that these groups form key hydrogen bond and hydrophobic interactions within the enzyme's active site.
-
EPAC Inhibitors: In a series of tetrahydroquinoline analogues targeting Exchange Proteins Directly Activated by cAMP (EPAC), the conformation of an N-formyl group was found to be critical. The molecule exists as interconverting E/Z rotamers, with the major E rotamer being more active, a subtle structural feature with a significant impact on biological function.[7]
-
Antitubercular Agents: SAR studies on THQ analogues against Mycobacterium tuberculosis revealed that potency generally improves with increased lipophilicity. Furthermore, the nature of the linker at the 7-position is important, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers, suggesting that the precise positioning of a terminal aromatic ring is vital for target binding.[8]
Table 1: Summary of Key Structure-Activity Relationships for THQ Analogues
| Target/Activity | Position(s) | Favorable Substitution | Rationale/Insight | Reference |
|---|---|---|---|---|
| Topoisomerase IIα | C2, C4, C6 | 2-Pyridine, 4-Aniline, 6-Amino | Essential for binding and potent inhibition. | [6] |
| Anticancer (general) | C2, C3 | Heteroaryl and aryl moieties | Enhances analgesic and anti-inflammatory activities. | [9] |
| EPAC Inhibition | N1 | N-formyl group | E/Z rotamer ratio impacts activity; E-conformation is preferred. | [7] |
| Antitubercular | C7 | -CH2- or -CONH- linkers | Optimal positioning of terminal aromatic ring for target engagement. |[8] |
The Therapeutic Landscape: Targets and Applications
The structural versatility of THQ analogues has led to their evaluation against a wide array of diseases. Their ability to target fundamental cellular processes makes them particularly valuable in oncology and infectious disease.
Anticancer Activity
-
Topoisomerase IIα (TopoIIα) Inhibition: THQ derivatives have been identified as potent inhibitors of human TopoIIα.[6] Crucially, these compounds act as catalytic inhibitors rather than "poisons." TopoII poisons (like etoposide) stabilize the DNA-enzyme cleavage complex, which can lead to secondary malignancies. The identified THQs block the enzyme's function without this dangerous mechanism, offering a potentially safer therapeutic window.[6]
-
EGFR/CAIX Dual Inhibition: Certain quinazoline derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CAIX), two important targets in cancer therapy.[2]
Table 2: Anticancer Activity of Representative THQ Analogues
| Compound ID | Target | Cell Line | IC50 | Reference |
|---|---|---|---|---|
| ARN-21934 (14) | Topoisomerase IIα | G-361 (Melanoma) | 2 µM | [6] |
| Compound II | EGFR / CAIX | EGFR T790M | 9.2 nM | [2] |
| 20d | PI3K/AKT/mTOR pathway | HCT-116 (Colon) | Micromolar range |[10] |
Antitubercular Activity
With the rise of multidrug-resistant tuberculosis, novel therapeutic agents are urgently needed. THQ analogues have shown promise by targeting essential mycobacterial enzymes.[11] Molecular docking studies predict high binding affinity toward dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1, all of which are vital for the survival of Mycobacterium tuberculosis.[1][5]
Caption: Workflow for the discovery and optimization of the THQ-based TopoIIα inhibitor ARN-21934.
Conclusion and Future Perspectives
The tetrahydroquinazoline scaffold continues to demonstrate its immense value in drug discovery. Modern synthetic methods have unlocked unprecedented access to diverse and complex analogues, while a growing body of research has illuminated the key structure-activity relationships that drive their potent biological effects. The successful development of catalytic inhibitors of TopoIIα highlights a promising path toward safer cancer chemotherapeutics. [6] Looking forward, the development of multi-target ligands based on the THQ core is a compelling strategy, particularly for complex diseases like cancer. [12]Furthermore, as our understanding of disease biology becomes more nuanced, the demand for isoform-selective inhibitors will grow. The inherent tunability of the THQ scaffold makes it an ideal starting point for these next-generation therapeutic agents. The continued synergy between innovative synthetic chemistry and insightful biological evaluation will ensure that the rich chemical space of tetrahydroquinazoline analogues remains a fertile ground for discovery.
References
- Organic Chemistry Portal. Synthesis of tetrahydroquinazolines. [Link]
- Tsalkova, T., et al. (2017). Structure Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Omega. [Link]
- Antoci, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]
- ResearchGate. (n.d.). Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. [Link]
- Singh, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]
- Antoci, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
- Sanna, F., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. [Link]
- Maciejewska, N., et al. (2022).
- Chen, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. [Link]
- Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]
- Oke, O. S., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. [Link]
- DeGraw, J. I., et al. (1960). Potential Anticancer Agents. XLII. Tetrahydroquinazoline Analogs of Tetrahydrofolic Acid. III. An Improved Synthesis of 5,8-Dideaza-5,6,7,8-tetrahydrofolic Acid. The Journal of Organic Chemistry. [Link]
- Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Thompson, A. M., et al. (2014). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. [Link]
- Al-Ostoot, F. H., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
- Kumar, S., et al. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015).
- Sharma, A., et al. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present).
- Kumar, A., & Kumar, V. (2022).
- Dutta, A., & Sarma, D. (2020). Recent advances in the synthesis of Quinazoline analogues as Anti-TB agents. Tuberculosis. [Link]
- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. [Link]
- Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. actascientific.com [actascientific.com]
- 4. Tetrahydroquinazoline synthesis [organic-chemistry.org]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of Quinazoline analogues as Anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary biological screening of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
An In-Depth Technical Guide to the Preliminary Biological Screening of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents approved by the U.S. FDA.[1][2] This "privileged scaffold" is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Within this broad family, the quinazoline-2,4(1H,3H)-dione core, an oxidized derivative, has emerged as a particularly versatile template for drug design, with demonstrated efficacy in oncology and infectious diseases.[1][6]
This guide focuses on a specific, saturated derivative: This compound . The introduction of the saturated cyclohexyl ring alters the planarity and electronic properties compared to its aromatic counterparts, opening new vectors for chemical space exploration and potentially novel biological activities. Preliminary in silico studies and research on related tetrahydroquinazoline structures suggest potential as antitubercular agents, inhibitors of dihydrofolate reductase (DHFR), and even antidiabetics.[7][8][9]
This document provides a strategic framework for conducting a robust preliminary biological screening of this core molecule. As a Senior Application Scientist, my objective is not merely to provide protocols, but to impart the scientific rationale behind the experimental choices, enabling researchers to generate high-quality, interpretable data that can confidently guide subsequent drug development efforts. We will proceed through a logical cascade, beginning with foundational cytotoxicity assessments and branching into key therapeutic areas.
Part 1: The Foundational Screen — General Cytotoxicity Assessment
Expertise & Experience: Before investigating specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity against a standard, non-cancerous mammalian cell line. This foundational step is crucial for two reasons:
-
Determining a Therapeutic Window: It helps differentiate between targeted pharmacological effects and non-specific toxicity. A compound that kills all cells at a certain concentration is not a viable drug candidate.
-
Guiding Concentration Selection: The results inform the concentration range for subsequent, specific assays, ensuring that observed effects are not simply artifacts of cell death.
We will utilize the MTT assay, a reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.
Protocol 1: MTT Cytotoxicity Assay
Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Culture a non-cancerous mammalian cell line (e.g., HEK293 or NIH/3T3) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include the following controls:
-
Vehicle Control: Cells treated with media containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells in media only.
-
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.
Part 2: Screening for Antimicrobial Activity
Trustworthiness: The quinazoline scaffold is well-documented for its antimicrobial properties.[3][10][11] A preliminary screen should therefore assess activity against a representative panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. We employ a two-tiered approach: a rapid qualitative screen followed by a quantitative determination of potency.
Protocol 2.1: Agar Well Diffusion Assay (Qualitative Screen)
Principle: This method provides a preliminary, qualitative assessment of antibacterial or antifungal activity. The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.
Methodology:
-
Microorganism Preparation:
-
Inoculate a single colony of the test organism (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)) into 5 mL of nutrient broth.[3]
-
Incubate at 37°C (for bacteria) or 30°C (for fungi) until the turbidity matches the 0.5 McFarland standard.
-
-
Plate Preparation:
-
Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically punch wells (6 mm diameter) into the agar.
-
-
Compound Application:
-
Add a fixed volume (e.g., 50 µL) of the test compound solution (e.g., 1 mg/mL in DMSO) into a well.
-
Controls:
-
Negative Control: DMSO.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[12]
-
-
-
Incubation & Measurement:
-
Incubate the plates at 37°C for 18-24 hours (bacteria) or 30°C for 48 hours (fungi).
-
Measure the diameter of the zone of inhibition (in mm).
-
Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Quantitative Screen)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.
Methodology:
-
Compound Preparation:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth, starting from a high concentration (e.g., 256 µg/mL).
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland standard microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Add the prepared inoculum to all wells containing the compound dilutions.
-
Include a positive control (inoculum only) and a negative control (broth only).
-
Incubate the plate under the same conditions as the agar well diffusion assay.
-
-
Result Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
-
Anticipated Data Summary
The results from these antimicrobial assays can be effectively summarized in a table.
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| THQ-dione | S. aureus | Data | Data |
| THQ-dione | E. coli | Data | Data |
| THQ-dione | C. albicans | Data | Data |
| Ciprofloxacin | S. aureus | Data | Data |
| Fluconazole | C. albicans | Data | Data |
Part 3: Screening for Anti-inflammatory Potential
Authoritative Grounding & Comprehensive References: Numerous quinazoline derivatives have been reported to possess anti-inflammatory activity, often by modulating key signaling pathways like NF-κB.[13][14][15] A robust cell-based assay that measures the inhibition of this pathway provides a mechanistically relevant preliminary screen.
Protocol 3: LPS-Induced NF-κB Activation Assay in THP-1 Monocytes
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway in immune cells like monocytes. This leads to the activation and nuclear translocation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. This assay measures the ability of the test compound to inhibit LPS-induced NF-κB activity.[13]
Caption: LPS-induced NF-κB signaling pathway.
Methodology:
-
Cell Line:
-
Use a THP-1 monocyte cell line that has been stably transfected with an NF-κB-luciferase reporter construct.
-
-
Cell Treatment:
-
Seed the THP-1 reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells for 1 hour with various non-toxic concentrations of this compound (determined from the MTT assay).
-
Controls:
-
Vehicle Control: DMSO.
-
Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).
-
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
-
Luminescence Reading:
-
Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega ONE-Glo™).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NF-κB activity.
-
Part 4: Preliminary Anticancer Screening
Expertise & Experience: The inhibition of dihydrofolate reductase (DHFR) is a clinically validated anticancer and antimicrobial strategy. Given that derivatives of tetrahydroquinazolines have been identified as DHFR inhibitors, this represents a logical starting point for mechanistic investigation.[8][9] Our approach is to first confirm anti-proliferative activity against a relevant cancer cell line and then probe DHFR inhibition directly.
Caption: Overall preliminary biological screening workflow.
Protocol 4.1: Cancer Cell Anti-proliferative Assay
Methodology: This protocol is identical to the MTT Cytotoxicity Assay (Protocol 1) , with the critical difference being the use of a cancer cell line (e.g., PC-3 for prostate cancer, A549 for lung cancer, or MCF-7 for breast cancer). The goal here is to determine the GI₅₀ (50% growth inhibition) concentration. A significant difference between the CC₅₀ (on non-cancerous cells) and the GI₅₀ (on cancer cells) indicates a potentially favorable therapeutic index.
Protocol 4.2: Dihydrofolate Reductase (DHFR) Enzymatic Inhibition Assay
Principle: This cell-free assay directly measures the activity of the DHFR enzyme. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
Methodology:
-
Reagents:
-
Human recombinant DHFR enzyme.
-
Substrates: Dihydrofolic acid (DHF) and NADPH.
-
Assay Buffer: (e.g., 50 mM potassium phosphate, pH 7.5).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and varying concentrations of the test compound.
-
Controls:
-
No-inhibitor control: Enzyme, substrates, and DMSO.
-
Positive control: Methotrexate (a known potent DHFR inhibitor).
-
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in A₃₄₀) for each concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion and Strategic Next Steps
This guide outlines a logical and efficient cascade for the preliminary biological evaluation of this compound. The data generated from these assays—CC₅₀, MIC, and IC₅₀/GI₅₀ values—will provide a comprehensive initial profile of the compound's bioactivity.
-
If potent antimicrobial activity is observed: The next steps would involve screening against a broader panel of resistant microbial strains and determining the mode of action (e.g., bactericidal vs. bacteriostatic).
-
If significant anti-inflammatory activity is found: Subsequent studies could involve measuring the inhibition of specific pro-inflammatory cytokine production (e.g., TNF-α, IL-6) via ELISA.
-
If promising anticancer and DHFR inhibitory activity is confirmed: The logical progression would be to perform structure-activity relationship (SAR) studies by synthesizing and testing analogues to improve potency and selectivity, followed by more advanced cell-based assays to investigate apoptosis induction or cell cycle arrest.
By systematically applying these validated protocols and carefully interpreting the resulting data, researchers can effectively triage this novel scaffold and determine the most promising therapeutic avenues for further, more resource-intensive development.
References
- Al-Ostoot, F.H., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- IJFMR (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research.
- Al-Suaily, M.A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH.
- Patel, K.D., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- El-Nassan, H.B. (2003). Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives. Archiv der Pharmazie.
- Das, B., et al. (2017). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science.
- Ben-Malah, A., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds.
- Al-Mousawi, S.M. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. IntechOpen.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal.
- Dasari, S.R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
- Hordieiev, V.V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
- Hordieiev, V.V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.
- Scientific Publisher (2024). Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. Sciforum.
- Boshta, N.M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.
- PubChem (n.d.). This compound. National Center for Biotechnology Information.
- Boshta, N.M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
- Kaur, R., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect.
- Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH.
- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules.
- Boshta, N.M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules.
- Boshta, N.M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 12. tsijournals.com [tsijournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
structure-activity relationship (SAR) of tetrahydroquinazoline-diones
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinazoline-Diones and their Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Among its many variations, the quinazoline-2,4-dione core and its related structures are particularly significant, serving as the foundational framework for drugs targeting adrenergic receptors, bacterial enzymes, and viral proteins. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this privileged scaffold. We will delve into the critical structural modifications that govern potency and selectivity, with a primary focus on the well-established pharmacology of α1-adrenergic receptor antagonists like Prazosin and Doxazosin. Furthermore, this guide explores the emerging SAR landscape for quinazoline-diones as antibacterial and antiviral agents. Detailed synthetic protocols, quantitative biological data, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required for the rational design of novel therapeutic candidates based on this versatile heterocyclic system.
The Quinazoline-2,4-dione Core: A Privileged Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[1] The dione variant, specifically the quinazoline-2,4(1H,3H)-dione, offers a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal starting point for drug design.
While the term "tetrahydroquinazoline-dione" suggests a fully saturated heterocyclic ring, the most clinically successful and extensively studied compounds in this class, such as Prazosin, feature an aromatic quinazoline core. Dihydro- and tetrahydro- versions exist and are subjects of research, but the bulk of established SAR data pertains to the aromatic quinazoline backbone.[2][3] Therefore, this guide will focus predominantly on the SAR of the broader quinazoline and quinazoline-dione family, providing the most robust and actionable insights for drug development professionals. The core structure and numbering system are illustrated below.
General Synthetic Strategies
The construction of the quinazoline-2,4-dione scaffold is well-established, with multiple routes available. A common and versatile method involves the cyclization of 2-aminobenzonitrile derivatives or the reaction of isatoic anhydrides with amines. A representative protocol for synthesizing 1,3-disubstituted quinazoline-2,4-diones is detailed below, providing a foundational method that can be adapted for various analogues.
Experimental Protocol: Synthesis of 1,3-Disubstituted Quinazoline-2,4-dione Derivatives
This protocol describes a two-step process starting from a substituted 2-aminobenzoic acid.
Step 1: Synthesis of Isatoic Anhydride Intermediate
-
Dissolve the selected 2-aminobenzoic acid derivative (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triphosgene (0.4 eq) portion-wise, ensuring the temperature does not exceed 5°C. Causality Note: Triphosgene serves as a safer, solid-form equivalent of phosgene for the cyclization reaction, forming the reactive N-carboxyanhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The resulting crude isatoic anhydride is often used directly in the next step without further purification.
Step 2: Formation of the Quinazoline-2,4-dione
-
Dissolve the crude isatoic anhydride (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add the desired primary amine (R¹-NH₂, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction to 80-100°C and stir for 8-12 hours. Causality Note: The amine first opens the anhydride ring by attacking the C2 carbonyl, followed by an intramolecular cyclization and dehydration to form the dione ring.
-
To introduce a second substituent, cool the reaction to room temperature and add a base like sodium hydride (NaH, 1.2 eq), followed by the addition of an alkylating agent (e.g., R³-Br, 1.2 eq).
-
Stir at room temperature until TLC indicates completion.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product using column chromatography on silica gel.
Caption: General workflow for the synthesis of 1,3-disubstituted quinazoline-2,4-diones.
SAR as Alpha-1 Adrenergic Receptor Antagonists
The most profound success of the quinazoline scaffold is in the development of selective α1-adrenergic receptor antagonists for treating hypertension and benign prostatic hyperplasia (BPH).[4] The SAR of this class, exemplified by Prazosin, Doxazosin, and Terazosin, is well-defined and serves as a classic case study in medicinal chemistry.[5]
The Core Pharmacophore
The general pharmacophore consists of three key components:
-
The Quinazoline Core: Responsible for binding and selectivity.
-
The Linker: Typically a piperazine ring, which correctly orients the other two components.
-
The Acyl Moiety: Modulates potency and pharmacokinetic properties.
Caption: Key pharmacophoric elements for quinazoline-based α1-adrenergic antagonists.
SAR Analysis of Key Components
-
The Quinazoline Core : The 4-amino group is considered essential for high-affinity binding to the α1 receptor.[4] The 6,7-dimethoxy substitution pattern on the quinazoline ring is critical for both high potency and, importantly, high selectivity over α2 receptors.[6] Removal or relocation of these methoxy groups leads to a significant loss in activity.
-
The Linker Moiety : While the piperazine ring is present in most clinical candidates, studies have shown it is not indispensable.[6][7] It can be replaced with flexible alkanediamine chains of specific lengths without losing α1 selectivity.[7] This indicates the primary role of the linker is to maintain the optimal spatial distance and orientation between the quinazoline core and the terminal acyl group. However, modifications to the piperazine ring itself, such as adding alkyl groups, can influence potency and selectivity, suggesting it interacts with a lipophilic pocket on the receptor.[8]
-
The Terminal Acyl Group : This part of the molecule is highly amenable to modification. Prazosin contains a furoyl group. Its saturation to a tetrahydrofuran ring, as seen in Terazosin, is well-tolerated and results in a compound with similar activity.[9] Doxazosin features a more complex benzodioxin-containing acyl group, which contributes to its long half-life.[5][10] These modifications demonstrate that the receptor can accommodate various cyclic structures in this region, which can be exploited to fine-tune pharmacokinetic profiles.
Quantitative SAR Data
The table below summarizes the activity of key clinical drugs at α1-adrenergic receptor subtypes.
| Compound | Core Modification | Linker | Terminal Group | α1 Affinity (pA₂) / Potency | Reference(s) |
| Prazosin | 4-Amino-6,7-dimethoxyquinazoline | Piperazine | Furoyl | High | [7][10] |
| Doxazosin | 4-Amino-6,7-dimethoxyquinazoline | Piperazine | 2,3-dihydro-1,4-benzodioxin-2-yl-carbonyl | High, long half-life | [5][6][10] |
| Terazosin | 4-Amino-6,7-dimethoxyquinazoline | Piperazine | Tetrahydrofuroyl | High | [5][9] |
| Alfuzosin | 4-Amino-6,7-dimethoxyquinazoline | Acyclic diamine | Propionyl | High | [6] |
SAR as Antibacterial Agents
More recently, the quinazoline-2,4-dione scaffold has been identified as a promising framework for developing novel antibacterial agents that act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[11] The SAR for this activity differs significantly from that of the α1-antagonists.
The primary sites for modification are the N-1 and N-3 positions of the dione ring. Potent activity is often achieved by introducing moieties capable of specific interactions within the enzyme's binding pocket.
-
N-1 and N-3 Substitutions : Studies show that attaching heterocyclic rings, such as triazoles, to the N-1 and N-3 positions via alkyl linkers can confer significant antibacterial activity.[11]
-
Molecular Hybridization : Fusing the quinazoline-2,4-dione scaffold with other known bioactive heterocycles, like eight-membered azocine rings, has been shown to produce compounds with potent activity against Gram-positive bacteria, including Staphylococcus aureus.[12] For instance, compounds 2b (thia-azocine fused) and 2c (tri/tetr-azocine fused) showed minimum inhibitory concentrations (MICs) of 10-13 mg/mL against S. haemolyticus and S. aureus.[12]
The SAR suggests that bulky and functionalized substituents at N-1 and N-3 are key to achieving potent inhibition of bacterial topoisomerases.
Emerging SAR: Antiviral Activity
The versatility of the quinazoline-dione scaffold is further highlighted by its exploration as an antiviral agent. A series of 3-hydroxyquinazoline-2,4(1H,3H)-diones were designed and synthesized as dual inhibitors of HIV-1 reverse transcriptase (RNase H function) and integrase.[13]
-
The 3-Hydroxy Group : This feature appears critical for the chelating interaction with the two magnesium ions in the active sites of both RNase H and integrase, a common mechanism for inhibitors of these enzymes.
-
Substitutions on the Benzene Ring : Modifications on the fused benzene ring modulate potency. For example, compound II-4 from the study, which had a specific substitution pattern, was the most potent, with an IC₅₀ value of 0.41 µM against RNase H.[13]
These findings confirm that the quinazoline-2,4-dione is a valuable lead structure for further optimization into potent dual-action anti-HIV agents.[13]
Key Experimental Protocol: MIC Determination
To assess the antibacterial efficacy of newly synthesized compounds, a standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Assay
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Self-Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.
-
Data Analysis: Record the MIC value for each compound against each bacterial strain. Lower MIC values indicate higher potency.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The quinazoline-2,4-dione scaffold and its relatives have unequivocally demonstrated their value in drug discovery, leading to blockbuster drugs and providing a fertile ground for new therapeutic developments. The SAR is highly target-dependent:
-
For α1-adrenergic antagonism , a 4-amino-6,7-dimethoxyquinazoline core is paramount, with the linker and acyl moieties serving to fine-tune potency and pharmacokinetics.
-
For antibacterial activity , the focus shifts to substitutions at the N-1 and N-3 positions, where appended heterocyclic systems can drive potent inhibition of bacterial topoisomerases.
-
For antiviral (HIV) activity , a 3-hydroxy group appears to be a key pharmacophoric element for interacting with metalloenzyme active sites.
Future research should focus on leveraging this target-specific SAR knowledge. For instance, exploring novel linkers and acyl groups for α1-antagonists could lead to agents with improved subtype selectivity or better side-effect profiles. For antibacterials, a systematic exploration of diverse heterocyclic substituents at N-1 and N-3 could yield compounds that overcome existing resistance mechanisms. The application of computational modeling and machine learning to the vast existing SAR data could further accelerate the discovery of next-generation therapeutics based on this remarkably versatile and enduring scaffold.
References
- Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase. (2019). Bioorganic & Medicinal Chemistry.
- Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. (n.d.). ResearchGate.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI.
- Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity. (1991). Journal of Medicinal Chemistry.
- Structure-Activity Relationship And Drug Choice. (2019). Academic Master.
- Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. (2017). PubMed Central.
- Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1995). Journal of Medicinal Chemistry.
- Synthesis Biological Evaluation of Quinazoline-4-thiones. (2003). PubMed Central.
- Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains. (2019). European Journal of Medicinal Chemistry.
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega.
- Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit. (1987). British Journal of Pharmacology.
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2013). Bioorganic & Medicinal Chemistry Letters.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023). National Institutes of Health.
- Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ResearchGate.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
- Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. (2015). Pest Management Science.
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry.
- Structure activity Relationship (SAR) of alpha 1 receptor antagonist. (2022). YouTube.
- The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. (2011). PubMed Central.
- Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: Synthesis, SAR, and pharmacokinetic properties. (n.d.). ResearchGate.
- Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017). National Institutes of Health.
- Alpha1 blockers - Chemistry and SAR. (2020). YouTube.
- Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. (1991). Journal of Medicinal Chemistry.
- Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. (2002). Cancer Research.
- Alpha Adrenergic Antagonists | With Classification. (2021). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship And Drug Choice - Academic Master [academic-master.com]
- 7. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of quinazoline-based compounds
An In-Depth Technical Guide to the Mechanism of Action of Quinazoline-Based Compounds
Authored by: Gemini, Senior Application Scientist
Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their recurring appearance in a multitude of therapeutic agents. The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a "privileged scaffold".[1] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone in the design of targeted therapies.[2][3] While derivatives of this core exhibit a wide spectrum of pharmacological activities—including antimicrobial, anti-inflammatory, and antiviral properties—their most profound impact has been in oncology, specifically as potent inhibitors of protein kinases.[4][5][6]
This guide provides an in-depth exploration of the primary mechanism of action for the most clinically significant class of quinazoline compounds: inhibitors of the ErbB family of receptor tyrosine kinases. We will dissect their molecular interactions, delineate the consequences for cellular signaling, and provide the practical experimental frameworks used to validate these mechanisms in a research and drug development setting.
Part 1: The Core Mechanism - Competitive Inhibition at the Kinase ATP-Binding Site
The vast majority of clinically successful quinazoline-based anticancer agents function by targeting the catalytic engine of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and other members of the ErbB family (HER2, HER4).[7][8] These receptors are critical regulators of cellular processes, including proliferation, survival, and differentiation.[9] In many cancers, their signaling is dysregulated through overexpression or activating mutations, leading to uncontrolled cell growth.[9]
The fundamental mechanism of action for these quinazoline compounds is ATP-competitive inhibition . The intracellular kinase domain of EGFR contains a cleft known as the ATP-binding pocket. The binding of ATP to this site is the requisite first step for the transfer of a phosphate group to tyrosine residues on substrate proteins, an event that initiates downstream signaling cascades. Quinazoline inhibitors, due to their structural similarity to the adenine "hinge-binding" region of ATP, are able to occupy this same pocket, physically blocking ATP from binding and thereby preventing receptor autophosphorylation and activation.[10][11] This blockade effectively shuts down the oncogenic signaling driven by the receptor.
Generational Evolution of EGFR-Targeted Quinazolines
The clinical and mechanistic sophistication of quinazoline-based EGFR inhibitors has evolved through distinct "generations," each designed to overcome limitations of the previous one.
First-Generation: Reversible Inhibitors
Examples like Gefitinib and Erlotinib were the pioneers in this class. They bind reversibly to the ATP pocket of EGFR, forming hydrogen bonds with key residues in the hinge region. Their efficacy is most pronounced in tumors harboring specific activating mutations (e.g., exon 19 deletions, L858R substitution), which alter the conformation of the ATP pocket and increase the receptor's affinity for these drugs compared to wild-type (WT) EGFR.[12]
Second-Generation: Irreversible Pan-HER Inhibitors
To achieve more potent and sustained inhibition, second-generation compounds like Afatinib and Dacomitinib were developed.[13][14][15] These molecules retain the core quinazoline scaffold for ATP-pocket recognition but are equipped with a reactive group (typically an acrylamide moiety) that acts as a Michael acceptor. This feature allows them to form a permanent, covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding site of EGFR, HER2, and HER4.[11][16] This irreversible binding leads to a durable blockade of kinase activity.[17][18] Their "pan-HER" activity means they inhibit multiple ErbB family members, offering a broader scope of signal interruption.[7][13]
Third-Generation: Mutant-Selective, Irreversible Inhibitors
A major challenge with first-generation inhibitors was the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[12] This mutation sterically hinders the binding of reversible inhibitors. Third-generation inhibitors, exemplified by Osimertinib , were engineered specifically to overcome this challenge.[19][20] Osimertinib maintains the irreversible covalent binding mechanism to Cys797 but possesses a modified structure that allows it to bind potently to EGFR harboring the T790M mutation.[19][21] Crucially, it exhibits significantly lower affinity for WT-EGFR, which translates to a more favorable therapeutic window and reduced side effects associated with inhibiting the receptor in healthy tissues.[19][22]
| Inhibitor Class | Example(s) | Binding Mechanism | Primary Target(s) | Key Clinical Feature |
| First-Generation | Gefitinib, Erlotinib | Reversible, ATP-Competitive | EGFR (Sensitizing Mutations) | First targeted therapy for EGFR-mutant NSCLC. |
| Second-Generation | Afatinib, Dacomitinib | Irreversible (Covalent), Pan-HER | EGFR, HER2, HER4 | Broader and more sustained inhibition.[13][18] |
| Third-Generation | Osimertinib | Irreversible (Covalent), Mutant-Selective | EGFR (Sensitizing & T790M Mutations) | Overcomes T790M resistance with WT-sparing activity.[21] |
Part 2: Downstream Signaling Consequences of Kinase Inhibition
By preventing the autophosphorylation of EGFR and related receptors, quinazoline inhibitors effectively sever the connection to intracellular signaling networks that drive malignant behavior. The two most critical pathways blocked are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway : This cascade is a primary driver of cell proliferation. Inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2 and Sos, which in turn blocks the activation of RAS and the subsequent phosphorylation cascade, ultimately halting proliferative signals from reaching the nucleus.[9][10]
-
The PI3K-AKT-mTOR Pathway : This pathway is a master regulator of cell survival, growth, and metabolism. By blocking EGFR, the activation of Phosphoinositide 3-kinase (PI3K) is prevented, leading to the deactivation of AKT and mTOR.[9][10] This results in the suppression of anti-apoptotic signals and a reduction in protein synthesis and cell growth.
The simultaneous blockade of these pathways by quinazoline-based inhibitors leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells dependent on ErbB signaling.[10][23]
Part 3: Beyond Kinase Inhibition - The Versatility of the Quinazoline Scaffold
While EGFR/HER inhibition is the most prominent mechanism, the versatility of the quinazoline core allows its derivatives to engage other cellular targets, showcasing its broad therapeutic potential. Other reported anticancer mechanisms include:
-
Tubulin Polymerization Inhibition : Certain quinazolinone derivatives can interfere with the formation of microtubules, a critical process for cell division, leading to mitotic arrest and apoptosis.[24]
-
PI3K Inhibition : Some quinazoline compounds have been designed to directly inhibit PI3K, offering another node of intervention in the crucial PI3K-AKT pathway.[25]
-
Dual-Target Inhibition : A modern drug design strategy involves creating hybrid molecules. For instance, quinazoline-based compounds that dually inhibit Histone Deacetylases (HDACs) and kinases have been developed, aiming to attack cancer through both epigenetic and signaling pathways.[8]
These alternative mechanisms underscore the importance of comprehensive experimental validation to pinpoint the precise mode of action for any novel quinazoline-based compound.
Part 4: Experimental Protocols for Mechanistic Validation
To rigorously define the mechanism of action of a novel quinazoline-based inhibitor, a tiered approach of biochemical and cell-based assays is essential. The following protocols represent a standard workflow for this purpose.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the purified target kinase and calculate its potency (IC₅₀). The ADP-Glo™ Kinase Assay is a common luminescent-based method.[26]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the quinazoline test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Reconstitute purified, active recombinant EGFR kinase in an appropriate kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[26]
-
Prepare a substrate/ATP mixture. The substrate can be a generic peptide like Poly(Glu, Tyr), and the ATP concentration should be near its Km for the enzyme.[27][28]
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 10 µL of the diluted EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.[27]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Terminate the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[28]
-
Convert the ADP generated by the kinase reaction into ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[27]
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis for Target Engagement in Cells
Objective: To confirm that the compound inhibits the phosphorylation of its target (EGFR) and downstream signaling proteins (e.g., AKT, ERK) within a cellular context.[9][29]
Methodology:
-
Cell Culture and Treatment:
-
Culture an EGFR-dependent cancer cell line (e.g., A549, HCC827) in 6-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the quinazoline compound (or DMSO vehicle) for 2-4 hours.[30]
-
-
Pathway Stimulation:
-
Cell Lysis:
-
Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[30]
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[30]
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.
-
Protocol 3: Cell Viability Assay
Objective: To measure the functional consequence of target inhibition, i.e., the effect on cancer cell proliferation and viability, and to determine the compound's cellular potency (GI₅₀/IC₅₀).
Methodology (XTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the quinazoline compound for 72 hours. Include a vehicle-only control.
-
-
XTT Assay:
-
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate the plate for 2-4 hours at 37°C.[27]
-
In metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble orange formazan product.[32]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at ~490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[27]
-
| Cell Line | EGFR Status | Example GI₅₀ for Osimertinib (nM) |
| PC-9 | Exon 19 Deletion | ~10-20 |
| H1975 | L858R & T790M | ~15-25 |
| A549 | Wild-Type | >5,000 |
| Note: GI₅₀ values are representative and can vary based on experimental conditions. |
Conclusion and Future Outlook
Quinazoline-based compounds have fundamentally reshaped the treatment of EGFR-driven cancers. Their mechanism of action, centered on the competitive inhibition of the kinase ATP-binding site, has proven to be a highly effective and adaptable strategy. The evolution from reversible to irreversible and finally to mutant-selective inhibitors demonstrates a sophisticated progression in rational drug design, addressing clinical challenges such as acquired resistance.
The continued exploration of the quinazoline scaffold for targeting other kinases and for developing dual-target or multi-target agents remains a vibrant area of research. As our understanding of cancer biology deepens, this privileged structure will undoubtedly continue to serve as a foundational element in the development of next-generation precision medicines. The rigorous application of the biochemical and cellular validation protocols outlined in this guide is paramount to ensuring that novel candidates are advanced based on a solid mechanistic understanding, paving the way for more effective and safer therapies.
References
A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 7. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 11. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Afatinib - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 20. What is Osimertinib mesylate used for? [synapse.patsnap.com]
- 21. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 26. promega.com [promega.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. promega.com [promega.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: Commercial Availability, Handling, and Research Applications
For researchers and professionals in drug development, the accessibility and proper handling of novel chemical entities are paramount to the success of discovery campaigns. This guide provides an in-depth technical overview of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound built upon a scaffold of significant interest in medicinal chemistry. We will explore its commercial availability, critical safety and handling protocols, and the scientific context for its application in research, grounded in authoritative data.
The quinazoline-2,4(1H,3H)-dione core is a well-established pharmacophore, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The tetrahydro- variant offers a saturated carbocyclic ring, which provides a three-dimensional structure that can be pivotal for exploring specific biological targets. Understanding the procurement landscape for this specific analogue is the first step in unlocking its research potential.
Physicochemical and Structural Identity
Precise identification is critical for procurement and experimental reproducibility. This compound is identified by the CAS Number 35042-48-9.[4][5] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 35042-48-9 | PubChem[4], Fluorochem[5] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[4], Fluorochem[5] |
| Molecular Weight | 166.18 g/mol | PubChem[4], Fluorochem[5] |
| IUPAC Name | 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | PubChem[4] |
| MDL Number | MFCD13176330 | Fluorochem[5] |
| InChIKey | DRLMXVMLMGPVRC-UHFFFAOYSA-N | PubChem[4] |
Commercial Sourcing and Availability
While not as ubiquitous as some common reagents, this compound is available from several specialized chemical suppliers catering to the research and development market. Availability can vary, and it is often stocked in central distribution hubs in Europe, the UK, or China.
| Supplier | Product Code / SKU | Purity | Notes |
| Fluorochem | F244629 | 97% | Shipping times listed as EU Stock (Next Day), UK Stock (3-5 days), China Stock (10-14 days).[5] |
| Sigma-Aldrich | AldrichCPR | Not specified | Sold as-is without warranty of merchantability or fitness for a particular purpose.[6] |
| ChemScene | CS-0110385 | Not specified | Listed as available.[7] |
Pricing is typically not listed publicly and requires logging into an institutional account or requesting a formal quotation.
Procurement and Laboratory Workflow
Acquiring a research chemical involves a structured process to ensure safety, compliance, and timely delivery for experimental work. The following workflow outlines the typical procurement path for a compound like this compound.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of treating every chemical with caution. The primary source for safety information is the Safety Data Sheet (SDS), which must be reviewed before handling.
GHS Hazard Information: Based on notifications to the ECHA C&L Inventory, this compound is classified as follows:
-
Pictogram: GHS07 (Harmful/Irritant)[5]
-
Hazard Statements:
Mandatory Handling Protocol
The following steps are essential for the safe handling of this compound in a laboratory setting.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene:
-
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5]
-
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly sealed.
Scientific Context and Research Applications
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide spectrum of pharmacological activities.[1][8] The introduction of a saturated ring in this compound provides a distinct structural motif that can be exploited for developing selective agents.
Potential research applications, extrapolated from the broader class of quinazolinone derivatives, include:
-
Antimicrobial Agents: The core structure has been used to develop inhibitors of bacterial gyrase and DNA topoisomerase IV.[1][9][10][11]
-
Anticancer Therapeutics: Many quinazoline derivatives have been explored as anticancer agents.[1][3]
-
Anti-inflammatory Compounds: The scaffold has been linked to anti-inflammatory activity.[1]
-
CNS Agents: Certain derivatives have been investigated for anticonvulsant properties.[1]
The diagram below illustrates the central role of the quinazolinone scaffold as a starting point for developing diverse therapeutic agents.
While direct synthesis routes for this specific tetrahydro- derivative are not detailed in the immediate literature, general and facile methods for preparing the core quinazoline-2,4(1H,3H)-dione structure have been published, often involving the condensation of aromatic o-aminonitriles or the cyclocondensation of N-aryl ureas.[2][12] These methods provide a foundation for chemists looking to create novel analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a commercially accessible chemical entity that serves as a valuable building block for research and drug discovery. Its availability from specialized suppliers, combined with a well-defined safety profile, allows for its integration into laboratory workflows. The rich history of the parent quinazolinone scaffold in medicinal chemistry provides a strong rationale for investigating this saturated analogue for novel biological activities. Adherence to rigorous safety protocols and a clear understanding of the procurement process are essential for any researcher aiming to explore the potential of this and other novel compounds.
References
- Current time information in Lagos, NG. (n.d.). Google.
- This compound. (n.d.). PubChem.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules.
- Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.). ResearchGate.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Semantic Scholar.
- Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Development. (2025). GeneOnline.
- (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2025). ResearchGate.
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). National Institutes of Health.
- A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. (2009). Organic Letters.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022). MDPI.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 5,6,7,8-TETRAHYDRO-QUINAZOLINE-2,4-DIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. geneonline.com [geneonline.com]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione from Cyclohexanone
Abstract
This document provides a detailed, two-step protocol for the synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis commences with a base-catalyzed Claisen condensation of cyclohexanone and diethyl carbonate to yield the key intermediate, ethyl 2-oxocyclohexanecarboxylate. This intermediate subsequently undergoes a cyclocondensation reaction with urea to form the target quinazolinedione. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, process optimization strategies, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of the Tetrahydroquinazoline Scaffold
The quinazoline core and its derivatives are privileged structures in pharmaceutical sciences, exhibiting a wide array of biological activities.[1] Specifically, the 5,6,7,8-tetrahydroquinazoline moiety is a foundational component in molecules designed as potential anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3][4] The dione functionalization at the 2 and 4 positions creates a structure analogous to pyrimidine nucleobases, making it a compelling target for inhibiting various enzymes and receptors.[1]
Developing robust and scalable synthetic routes to these scaffolds is paramount for facilitating drug discovery programs. The method detailed herein provides a reliable pathway from the inexpensive and readily available starting material, cyclohexanone.
Scientific Principle: A Two-Step Synthetic Strategy
The conversion of cyclohexanone to this compound is efficiently achieved through a two-step process. This strategy was chosen for its reliability and use of well-established, high-yielding reactions.
-
Step 1: Claisen Condensation. Cyclohexanone is first converted to ethyl 2-oxocyclohexanecarboxylate. This is a classic Claisen condensation, where a strong base (sodium ethoxide) deprotonates the α-carbon of cyclohexanone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate, followed by the elimination of an ethoxide leaving group to yield the β-keto ester intermediate.
-
Step 2: Cyclocondensation. The resulting ethyl 2-oxocyclohexanecarboxylate is then reacted with urea in the presence of a base. This reaction proceeds via a nucleophilic attack of urea onto the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization via attack of the second urea nitrogen onto the ester carbonyl, ultimately eliminating ethanol and water to form the stable, fused heterocyclic ring system. This is a variation of the well-known Biginelli reaction, which is a cornerstone of pyrimidine synthesis.[5][6][7]
Reaction Scheme Overview
Diagram 1: Overall two-step synthesis pathway.
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
Causality: This step creates the necessary β-keto ester functionality required for the subsequent cyclization with urea. Sodium ethoxide is used as the base because it is strong enough to generate the cyclohexanone enolate and its conjugate acid (ethanol) is the reaction solvent, preventing unwanted side reactions.
Table 1: Reagents and Materials for Part A
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| Sodium metal | 22.99 | 0.50 | 1.0 | 11.5 g |
| Absolute Ethanol | 46.07 | - | - | 200 mL |
| Cyclohexanone | 98.14 | 0.50 | 1.0 | 49.1 g (51.8 mL) |
| Diethyl carbonate | 118.13 | 0.75 | 1.5 | 88.6 g (93.3 mL) |
| Diethyl ether | - | - | - | For extraction |
| 10% Acetic Acid | - | - | - | For neutralization |
| Saturated Sodium Bicarbonate | - | - | - | For washing |
| Brine | - | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | - | For drying |
Protocol A: Step-by-Step
-
Safety First: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Sodium metal reacts violently with water.
-
Preparation of Sodium Ethoxide: To a 1 L three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.50 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it has all dissolved.
-
Reactant Addition: Cool the freshly prepared sodium ethoxide solution in an ice bath. Add a mixture of 49.1 g (0.50 mol) of cyclohexanone and 88.6 g (0.75 mol) of diethyl carbonate dropwise from the dropping funnel over 30 minutes with stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. The solution will become thick and yellowish.
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the aqueous solution carefully with 10% acetic acid until it is slightly acidic (pH ~6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclohexanecarboxylate as a colorless oil. (Expected Yield: ~70-80%).
Part B: Synthesis of this compound
Causality: This step builds the final heterocyclic ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. Acidification during workup protonates the initially formed salt of the product, causing it to precipitate from the aqueous solution.
Table 2: Reagents and Materials for Part B
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| Ethyl 2-oxocyclohexanecarboxylate | 170.21 | 0.10 | 1.0 | 17.0 g |
| Urea | 60.06 | 0.12 | 1.2 | 7.2 g |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 0.12 | 1.2 | 38.6 g (44 mL) |
| Ethanol | 46.07 | - | - | 150 mL |
| Concentrated Hydrochloric Acid | - | - | - | For acidification |
| Water | - | - | - | For precipitation |
Protocol B: Step-by-Step
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 150 mL of ethanol, 7.2 g (0.12 mol) of urea, and 44 mL (0.12 mol) of a 21% sodium ethoxide solution in ethanol. Stir until the urea is dissolved.
-
Reactant Addition: Add 17.0 g (0.10 mol) of ethyl 2-oxocyclohexanecarboxylate (from Part A) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain reflux for 6 hours with continuous stirring. A precipitate may form during the reaction.
-
Workup - Precipitation: After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated mixture into 400 mL of cold water.
-
Acidification: While stirring vigorously, carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Purification: Dry the solid product in a vacuum oven. The product can be further purified by recrystallization from ethanol or a water/ethanol mixture to yield this compound as a white crystalline solid.[8] (Expected Yield: ~65-75%).
Visualization of Workflow and Mechanism
Experimental Workflow
Diagram 2: Step-by-step experimental workflow.
Proposed Reaction Mechanism for Cyclocondensation (Part B)
Diagram 3: Proposed mechanism for the key cyclization step.
Troubleshooting and Process Optimization
A self-validating protocol includes anticipating and addressing potential issues.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Part A: Low yield of intermediate | Incomplete reaction of sodium metal; moisture in reagents/glassware; insufficient reflux. | Ensure all sodium has dissolved before adding reactants. Use anhydrous ethanol and oven-dried glassware. Extend reflux time to 4-5 hours. |
| Part A: Dark, tar-like residue | Reaction temperature too high; side reactions (e.g., self-condensation of cyclohexanone). | Ensure controlled, dropwise addition of reactants at a low temperature before refluxing. Ensure the base is fully dissolved and homogenous. |
| Part B: Low yield of final product | Incomplete cyclization; product is too soluble in the workup solvent. | Increase reflux time to 8 hours. Ensure the aqueous solution is thoroughly chilled before and during filtration. Minimize the amount of cold ethanol used for washing the final product. |
| Part B: Product fails to precipitate | Insufficient acidification; reaction did not proceed as expected. | Check the pH with pH paper to ensure it is strongly acidic (<3). If still no precipitate, extract the aqueous layer with ethyl acetate, dry, and concentrate to see if any product can be recovered. |
| Oily product after recrystallization | Presence of impurities or starting material. | Re-purify using a different solvent system (e.g., isopropanol) or perform column chromatography (silica gel, ethyl acetate/hexane gradient). Check purity by TLC. |
Conclusion
This application note provides a robust and reproducible two-step method for synthesizing this compound from cyclohexanone. By detailing the underlying chemical principles, offering a meticulous step-by-step protocol, and providing troubleshooting guidance, this document serves as a comprehensive resource for researchers. The availability of this synthetic route facilitates the exploration of this valuable heterocyclic scaffold in the ongoing quest for novel therapeutic agents.
References
- Verma, A., & Joshi, S. (2014). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of ChemTech Research. [Link: Available through academic search engines, specific public URL not found in search results]
- Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2021-0130]
- Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
- Li, W., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00877]
- Deng, X., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269792/]
- Sargordan-Arani, M. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Oriental Journal of Chemistry. [URL: http://www.orientjchem.
- ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. [Diagram]. [URL: https://www.researchgate.net/figure/Drugs-incorporating-tetrahydroquinolines_fig1_380026214]
- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/15/7/780]
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
- Kumar, V., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34694220/]
- J&K Scientific LLC. (2021). Biginelli Reaction. [URL: https://www.jk-sci.com/biginelli-reaction]
- Dotsenko, V. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953112/]
- Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign, Chemistry Department. [URL: https://scs.illinois.edu/sites/default/files/sgs-files/u2008/Woerly_Eric.pdf]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/471872]
- El-Hashash, M. A., et al. (2014). Synthesis of some new antimicrobial 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives. Der Pharma Chemica. [URL: https://www.researchgate.
- Al-Suwaidan, I. A., et al. (2013). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269786/]
- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10566277/]
- PubChem. (n.d.). This compound. PubChem Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5_6_7_8-Tetrahydroquinazoline-2_4_1H_3H_-dione]
- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6910]
- El-Hashash, M. A., et al. (2014). Synthesis of some new antimicrobial 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Catalytic Hydrogenation of Quinazoline-2,4-dione
Introduction: The Significance of Quinazoline-2,4-dione and its Hydrogenated Derivatives
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities[1][2]. The strategic reduction of this heterocyclic system, particularly through catalytic hydrogenation, opens avenues to novel chemical entities with modified pharmacological profiles. The selective hydrogenation of the carbocyclic (benzene) ring of quinazoline-2,4-dione to yield 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a transformation of significant interest, as it introduces a saturated cyclohexane ring while retaining the key pharmacophoric elements of the pyrimidine-2,4-dione moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of quinazoline-2,4-dione, offering a detailed protocol and expert insights into this valuable synthetic transformation.
Understanding the Catalytic Hydrogenation of Quinazoline-2,4-dione: Principles and Catalyst Selection
Catalytic hydrogenation is a powerful and widely utilized method for the reduction of aromatic systems. The choice of catalyst is paramount and dictates the efficiency and selectivity of the reaction. For the hydrogenation of the quinazoline-2,4-dione core, several heterogeneous catalysts are viable options, drawing from established protocols for related heterocyclic systems like quinolines and quinazolinones[3][4][5].
Commonly Employed Catalysts:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of various functional groups, including aromatic rings[6][7]. It is often the first choice due to its high activity and relative cost-effectiveness.
-
Raney® Nickel: A highly active catalyst, particularly effective for the hydrogenation of nitrogen-containing heterocycles[3][8][9]. Its high activity allows for reactions to proceed under milder conditions in some cases.
-
Platinum(IV) Oxide (Adams' Catalyst): A potent catalyst for the hydrogenation of aromatic rings, often employed when other catalysts show insufficient activity[10][11]. It is typically used for challenging reductions.
-
Rhodium on Carbon (Rh/C): Known for its high activity in aromatic ring hydrogenation, often under milder conditions than platinum-based catalysts.
The selection of the optimal catalyst is often empirical and may require screening to achieve the desired outcome. Factors such as substrate substitution, desired selectivity (i.e., reduction of the carbocyclic vs. pyrimidine ring), and reaction conditions will influence the choice. For the selective hydrogenation of the benzene ring in quinazoline-2,4-dione, a balanced catalyst activity is crucial to avoid over-reduction of the pyrimidine ring.
Reaction Mechanism and Pathway
The catalytic hydrogenation of quinazoline-2,4-dione to this compound involves the addition of hydrogen across the double bonds of the benzene ring. The generally accepted mechanism for heterogeneous catalytic hydrogenation proceeds through the following key steps:
-
Adsorption of Reactants: Both the quinazoline-2,4-dione substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed quinazoline-2,4-dione, leading to the saturation of the benzene ring.
-
Desorption of the Product: The resulting this compound desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The following diagram illustrates the proposed reaction pathway:
Caption: Proposed pathway for the catalytic hydrogenation.
Detailed Experimental Protocol
This protocol provides a representative method for the catalytic hydrogenation of quinazoline-2,4-dione to this compound using Palladium on Carbon (Pd/C) as the catalyst. This procedure is based on established methods for the hydrogenation of related heterocyclic compounds and should be optimized for specific experimental setups and substrate derivatives.
Materials and Equipment:
-
Quinazoline-2,4(1H,3H)-dione
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad, Büchner funnel)
-
Rotary evaporator
Safety Precautions:
-
Catalytic hydrogenation should be performed in a well-ventilated fume hood.
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and avoid ignition sources.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated according to the manufacturer's instructions.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a high-pressure reaction vessel, add quinazoline-2,4(1H,3H)-dione (1.0 eq).
-
Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate).
-
Add absolute ethanol as the solvent (concentration typically 0.1-0.5 M).
-
Add a magnetic stir bar to the vessel.
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically 50-100 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots (if the apparatus allows for safe sampling) using techniques such as TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the system with an inert gas.
-
Open the reaction vessel and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry completely and quench it carefully with water.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.
-
The following diagram outlines the experimental workflow:
Caption: Step-by-step experimental workflow.
Characterization of the Product: this compound
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of aromatic proton signals from the starting material. Appearance of new aliphatic proton signals corresponding to the saturated cyclohexane ring. |
| ¹³C NMR | Disappearance of aromatic carbon signals. Appearance of new aliphatic carbon signals in the upfield region. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the molecular weight of the hydrogenated product (C₈H₁₀N₂O₂), which is 166.18 g/mol [12]. |
| Infrared (IR) Spectroscopy | Persistence of C=O stretching frequencies. Appearance of C-H stretching frequencies for sp³ hybridized carbons. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Short reaction time | - Use fresh or a different batch of catalyst.- Increase the hydrogen pressure.- Increase the reaction temperature.- Extend the reaction time. |
| Low Yield | - Catalyst poisoning- Product degradation- Mechanical losses during work-up | - Ensure high purity of starting materials and solvent.- Perform the reaction under milder conditions if degradation is suspected.- Optimize the filtration and purification steps. |
| Formation of Byproducts | - Over-reduction of the pyrimidine ring- Side reactions | - Use a less active catalyst or milder reaction conditions.- Screen different solvents.- Add a catalyst poison to increase selectivity. |
Conclusion
The catalytic hydrogenation of quinazoline-2,4-dione is a valuable synthetic tool for accessing novel saturated heterocyclic compounds with potential applications in drug discovery and development. This application note provides a foundational protocol and key considerations for performing this transformation. Researchers are encouraged to adapt and optimize the described methods to suit their specific needs and substrates. Careful selection of the catalyst and reaction conditions, coupled with diligent monitoring and characterization, will ensure the successful synthesis of this compound and its derivatives.
References
- Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6539. [Link]
- Billica, H. R., & Adkins, H. (1955). Catalyst, Raney Nickel. Organic Syntheses, Coll. Vol. 3, p.176. [Link]
- PubChem. (n.d.). This compound.
- Wang, D.-Z., et al. (2021). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, 16(24), 4168-4172. [Link]
- American Chemical Society. (2015). Raney® Nickel: A Life-Changing Catalyst. National Historic Chemical Landmarks. [Link]
- Patti, A., et al. (2011). Recent Advances of Pd/C-Catalyzed Reactions.
- Rylander, P. N. (1967).
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- Wikipedia. (2023).
- Zhang, Y., et al. (2018). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 42(18), 15337-15343. [Link]
- ResearchGate. (n.d.). Reduction of the pyrimidine ring of 4(3H)
- Wu, G., et al. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(18), 4242. [Link]
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. acs.org [acs.org]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 11. future4200.com [future4200.com]
- 12. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Tetrahydroquinazoline Derivatives: A Detailed Guide to Modern Synthetic Protocols
Introduction: The Enduring Significance of Tetrahydroquinazolines in Medicinal Chemistry
The tetrahydroquinazoline scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The continued interest in this heterocyclic system within the drug discovery and development community necessitates the availability of robust, efficient, and versatile synthetic methodologies.
This comprehensive guide provides detailed application notes and protocols for the synthesis of tetrahydroquinazoline derivatives, designed for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind three distinct and effective synthetic strategies, offering field-proven insights to empower the modern chemist in the rapid and reliable construction of diverse tetrahydroquinazoline libraries. The protocols described herein are self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Methodology 1: Reductive Cyclocondensation of 2-Aminobenzylamines and Aldehydes
This classical yet highly effective method constructs the tetrahydroquinazoline core through a one-pot reductive cyclocondensation. The reaction proceeds via the initial formation of a Schiff base (imine) between 2-aminobenzylamine and an aldehyde, which then undergoes intramolecular cyclization. A subsequent in-situ reduction of the resulting cyclic aminal affords the stable 1,2,3,4-tetrahydroquinazoline. The choice of a mild reducing agent, such as sodium borohydride (NaBH₄), is critical to prevent over-reduction or aromatization to the corresponding quinazoline.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more basic aliphatic amino group of 2-aminobenzylamine onto the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a transient dihydroquinazoline species. The key to isolating the tetrahydroquinazoline is the immediate reduction of this intermediate by a hydride source like NaBH₄. This approach offers a straightforward and atom-economical route to a wide range of 2-substituted tetrahydroquinazolines.
Experimental Workflow: Reductive Cyclocondensation
Caption: One-pot reductive cyclocondensation workflow.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzylamine (1.0 mmol, 1.0 eq) and the desired aldehyde (1.0 mmol, 1.0 eq) in methanol (10 mL).
-
Imine Formation: Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water (10 mL).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroquinazoline derivative.
Data Presentation: Reductive Cyclocondensation
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1,2,3,4-tetrahydroquinazoline | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinazoline | 82 |
| 3 | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-1,2,3,4-tetrahydroquinazoline | 78 |
Methodology 2: Four-Component Synthesis of Tetrahydroquinazoline-2-carboxamides
This elegant and highly efficient one-pot, four-component reaction (4-CR) provides access to structurally complex tetrahydroquinazoline-2-carboxamides from simple and readily available starting materials.[1] The reaction proceeds without the need for a catalyst, making it an environmentally benign and cost-effective method.[1] This strategy exemplifies the principles of multicomponent reactions, where molecular diversity and complexity are generated in a single synthetic operation.
Mechanistic Rationale
The reaction is believed to initiate with the formation of an α-adduct between the acyl chloride and the isocyanide. This reactive intermediate is then trapped by a 1,3-diamine, such as 2-aminobenzylamine. A subsequent intramolecular cyclization and rearrangement cascade leads to the formation of the tetrahydroquinazoline-2-carboxamide scaffold. The atom economy of this reaction is excellent, as all the components are incorporated into the final product.[1]
Experimental Workflow: Four-Component Reaction
Caption: Four-component synthesis of tetrahydroquinazoline-2-carboxamides.
Detailed Protocol
-
Adduct Formation: In a sealed reaction vial, combine the acyl chloride (1.0 mmol, 1.0 eq) and the isocyanide (1.0 mmol, 1.0 eq) under solvent-free conditions. Heat the mixture at 60 °C for 2 hours.
-
Cyclization: Allow the mixture to cool slightly, then add 2-aminobenzylamine (1.0 mmol, 1.0 eq) followed by methanol (5 mL).
-
Reaction Progression: Seal the vial and heat the reaction mixture at 60 °C for 24 hours. Monitor the reaction by TLC. The product often precipitates out of the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold methanol and dry under vacuum to afford the pure tetrahydroquinazoline-2-carboxamide derivative. Further purification can be achieved by recrystallization from a suitable solvent if required.
Data Presentation: Four-Component Reaction
| Entry | Acyl Chloride | Isocyanide | Product | Yield (%) |
| 1 | Benzoyl chloride | Cyclohexyl isocyanide | N-Cyclohexyl-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxamide | 75 |
| 2 | 4-Methoxybenzoyl chloride | tert-Butyl isocyanide | N-(tert-Butyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2-carboxamide | 72 |
Methodology 3: Biginelli-Type Synthesis of Tetrahydroquinazolinones
The Biginelli reaction is a classic multicomponent reaction that has been adapted for the synthesis of a wide range of heterocyclic compounds, including tetrahydroquinazolinones. This one-pot, three-component condensation involves an aldehyde, a β-dicarbonyl compound (such as dimedone), and a urea or thiourea derivative. The use of a mild Lewis acid catalyst, such as molecular iodine, can significantly enhance the reaction rate and yield.[2]
Mechanistic Rationale
The reaction is thought to proceed through the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound. Subsequent intramolecular cyclization via aminolysis and dehydration affords the dihydropyrimidinone ring system, which in the case of using dimedone, results in the tetrahydroquinazolinone scaffold.[2]
Experimental Workflow: Biginelli-Type Reaction
Caption: Biginelli-type synthesis of tetrahydroquinazolinones.
Detailed Protocol
-
Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol, 1.0 eq), dimedone (1.0 mmol, 1.0 eq), urea (1.5 mmol, 1.5 eq), and a catalytic amount of molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction Execution: Add ethanol (10 mL) and heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
Final Product: Recrystallize the crude product from ethanol to obtain the pure tetrahydroquinazolinone derivative.
Data Presentation: Biginelli-Type Reaction
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | 4-(4-Hydroxyphenyl)-7,7-dimethyl-1,2,3,4,7,8-hexahydroquinazoline-2,5(6H)-dione | 92 |
| 2 | 3-Nitrobenzaldehyde | 7,7-Dimethyl-4-(3-nitrophenyl)-1,2,3,4,7,8-hexahydroquinazoline-2,5(6H)-dione | 88 |
Conclusion
The synthetic protocols detailed in this guide offer a versatile toolkit for the modern medicinal chemist to access a diverse range of tetrahydroquinazoline derivatives. The reductive cyclocondensation provides a fundamental and direct route to the core scaffold. The four-component reaction exemplifies the power of multicomponent strategies in rapidly building molecular complexity. Finally, the Biginelli-type reaction offers an efficient pathway to the related and biologically important tetrahydroquinazolinones. By understanding the underlying mechanisms and following these detailed, field-tested protocols, researchers can confidently and efficiently synthesize novel tetrahydroquinazoline derivatives for the advancement of drug discovery and development programs.
References
- Hati, S., & Sen, S. (2016). Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes. Synthesis, 48(09), 1389-1398. [Link]
- A Remarkable One-Pot Sequential Four-Component Synthesis of Tetrahydro-quinazolines via an Isocyanide-Based Multicomponent Reaction. (n.d.). Synfacts, 2010(09), 1018. [Link]
- Díaz, J. E., Ranieri, S., Gruber, N., & Orelli, L. R. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1470–1477. [Link]
- Zhang, X., Pham, K., Liu, S., Legris, M., Muthengi, A., Jasinski, J. P., & Zhang, W. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry, 12, 2203–2209. [Link]
- Gomaa, M. A.-M., Sayed, A. R., & Masoud, R. A. (2013). One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. European Journal of Chemistry, 4(4), 459-461. [Link]
- Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). Oriental Journal of Chemistry, 27(2). [Link]
- (PDF) One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. (n.d.).
Sources
Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Introduction: The Significance of Purity for 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
This compound is a heterocyclic compound belonging to the quinazoline family, a class of molecules that are of significant interest to researchers in medicinal chemistry and drug development. Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The purity of this compound is of paramount importance, as even minor impurities can significantly alter its biological activity and lead to erroneous experimental results.
This guide provides a comprehensive overview of the purification techniques for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of purification methods, provide detailed experimental protocols, and discuss the analytical techniques for assessing the purity of the final product.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of a purification strategy is intrinsically linked to the potential impurities present in the crude product. These impurities can originate from various sources, including unreacted starting materials, reagents, byproducts of the synthesis, and degradation products. While a specific synthesis protocol for this compound is not detailed in this note, the common synthetic routes for quinazoline-2,4-diones often involve the cyclization of anthranilic acid derivatives.[3] For the tetrahydro derivative, a plausible synthetic precursor would be a 2-aminocyclohex-1-enecarboxylic acid derivative.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as 2-aminocyclohex-1-enecarboxylic acid derivatives and urea or its equivalent.
-
Reaction Byproducts: Including incompletely cyclized intermediates or products of side reactions.
-
Reagents and Catalysts: Any acids, bases, or coupling agents used in the synthesis.
-
Solvents: Residual solvents from the reaction and initial work-up.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and to tailor the purification strategy accordingly.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | To be determined experimentally. Likely soluble in polar organic solvents. | Inferred from related compounds |
| Melting Point | To be determined experimentally. | - |
Protocol for Preliminary Solubility Screening:
A systematic approach to determining the solubility of the crude product in a range of solvents is a critical first step. This information will guide the selection of appropriate solvents for recrystallization and chromatography.
-
Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Procedure:
-
Place a small, accurately weighed amount of the crude compound (e.g., 10 mg) into a series of small test tubes.
-
Add a measured volume of a solvent (e.g., 0.1 mL) to the first test tube.
-
Vortex or sonicate the mixture at room temperature and observe for dissolution.
-
If the solid dissolves, the compound is soluble in that solvent at that concentration.
-
If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions) until dissolution is observed or a significant volume has been added.
-
Repeat this process for each solvent.
-
For promising recrystallization solvents, test the solubility at elevated temperatures (e.g., the boiling point of the solvent). An ideal recrystallization solvent will show poor solubility at room temperature and high solubility at elevated temperatures.
-
Purification Strategies and Protocols
Based on the purification of structurally similar quinazoline-2,4-dione derivatives, recrystallization and column chromatography are the most promising techniques for obtaining high-purity this compound.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. The impurities should either be insoluble at all temperatures or highly soluble even at low temperatures. Based on the purification of other quinazoline diones, polar protic solvents like ethanol and ethanol/water mixtures are excellent starting points.[5]
Detailed Protocol for Recrystallization:
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may not be saturated enough. Try evaporating some of the solvent or adding a less polar co-solvent (e.g., water to an ethanol solution) dropwise until turbidity persists, then reheat to dissolve and cool again. Seeding with a small crystal of the pure compound can also induce crystallization.
-
Oiling Out: The compound may be melting before dissolving or precipitating as a liquid. This can sometimes be overcome by using a larger volume of solvent or a different solvent system.
Column Chromatography: For a Finer Separation
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when recrystallization is ineffective or for separating mixtures of closely related compounds.
Rationale for Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like quinazoline derivatives.
-
Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by TLC analysis. A solvent system that provides a good separation of the desired compound from its impurities with an Rf value of around 0.3-0.5 for the target compound is ideal. Based on literature for similar compounds, mixtures of a non-polar solvent (like heptane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) are likely to be effective.[6][7][8]
Detailed Protocol for Column Chromatography:
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column and collect fractions. The elution can be isocratic (constant eluent composition) or a gradient (increasing polarity of the eluent).
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
dot
Caption: A generalized workflow for the purification of this compound.
Purity Assessment and Characterization
Once the purification is complete, it is essential to assess the purity of the final product and confirm its identity.
Thin Layer Chromatography (TLC)
TLC is a quick and inexpensive method to assess the purity of a compound. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more quantitative method for determining purity. A sharp, symmetrical peak in the chromatogram indicates a pure compound. The purity can be expressed as a percentage of the total peak area.
dot
Caption: Analytical workflow for purity assessment and characterization.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified compound. The expected ¹H NMR spectrum of this compound would show signals corresponding to the protons on the tetrahydro ring and the NH protons. The ¹³C NMR would show characteristic peaks for the carbonyl carbons and the carbons of the cyclohexene and pyrimidine rings.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, which should correspond to 166.18 g/mol for this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions would include N-H stretching and C=O stretching frequencies characteristic of the dione structure.
Conclusion
The purification of this compound is a critical step in its use for research and drug development. This guide has provided a framework for developing a robust purification strategy, from understanding the potential impurities to detailed protocols for recrystallization and column chromatography, and finally, methods for assessing the purity and confirming the identity of the final product. The specific conditions for purification will need to be optimized based on the impurity profile of the crude material, but the principles and protocols outlined here provide a solid foundation for achieving high-purity this compound.
References
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.).
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]
- Synthesis of quinazoline-2,4(1H,3H)-dione 14. (n.d.).
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.).
- The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. (2025). Request PDF.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega, 5(16), 9371–9379. [Link]
- This compound. (n.d.). PubChem.
- Solvent free synthesis of some quinazolin-4(3H)-ones. (2025). Request PDF.
- Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. (2020). Marine Drugs, 18(11), 548. [Link]
- Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2018). Beilstein Journal of Organic Chemistry, 14, 2552–2558. [Link]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Molecules, 17(12), 13961–13975. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Tetrahydroquinazoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
Abstract
This document provides a comprehensive, field-proven protocol for conducting an in vitro inhibition assay for Dihydrofolate Reductase (DHFR) using tetrahydroquinazoline-based compounds. Dihydrofolate reductase is a critical enzyme in nucleotide synthesis, making it a prime target for therapeutic intervention in cancer and microbial infections.[1][2][3] This application note details the scientific principles, provides a step-by-step methodology for a 96-well plate spectrophotometric assay, and outlines data analysis for determining inhibitor potency (IC50).
Introduction: DHFR as a Therapeutic Target
Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][4][5] THF and its derivatives are vital one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA.[1][6] The inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[2][4] This mechanism makes DHFR an exceptionally well-validated target for chemotherapy.
Historically, antifolates like methotrexate have been cornerstones of cancer treatment.[7][8] The tetrahydroquinazoline scaffold represents a class of non-classical antifolates that have been investigated as potent DHFR inhibitors.[9] These compounds can act as structural analogues of the natural substrate, DHF, binding competitively to the enzyme's active site.[1][7] Evaluating the inhibitory potential of novel tetrahydroquinazoline derivatives requires a robust and reproducible in vitro assay.
The protocol described herein is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF.[2][4][10][11] The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.
Scientific Principles and Assay Causality
The choice of a spectrophotometric assay is grounded in its simplicity, reliability, and suitability for high-throughput screening.[12] The key components and the rationale for their inclusion are as follows:
-
Enzyme Source: Recombinant human DHFR is recommended for screening potential anticancer agents to ensure relevance to the intended target. For antimicrobial discovery, DHFR from the specific pathogen (e.g., Lactobacillus casei, Mycobacterium tuberculosis) should be used to assess selectivity.[5][10][13]
-
Substrates (DHF and NADPH): The reaction velocity is dependent on the concentration of both the folate substrate (DHF) and the hydride-donating cofactor (NADPH).[5] Their concentrations are typically set at or near their Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.
-
Assay Buffer (pH 7.5): The reaction equilibrium favors the formation of THF at a slightly alkaline pH of 7.5.[2][10] This pH also ensures the stability of the enzyme and reagents. The buffer system, commonly Tris-HCl or HEPES, maintains this pH throughout the experiment.[1][5][10]
-
Monitoring Wavelength (340 nm): NADPH has a distinct absorbance peak at 340 nm, while NADP⁺ does not. This spectral difference allows for the direct, real-time monitoring of the reaction progress by tracking the decrease in absorbance as NADPH is consumed.[2][4][14]
-
Positive Control (Methotrexate): Methotrexate is a potent, well-characterized DHFR inhibitor used to validate the assay's performance and provide a benchmark for comparing the potency of test compounds.[2][12]
Materials and Reagents
Ensure all reagents are of high purity. Commercial kits are available but this protocol outlines a from-scratch approach.[2][4][11]
| Reagent | Recommended Supplier | Catalog No. (Example) | Storage |
| Human Recombinant DHFR | Sigma-Aldrich | D6566 | -80°C |
| Dihydrofolic Acid (DHF) | Sigma-Aldrich | D7006 | -80°C (light sensitive) |
| β-NADPH, Tetrasodium Salt | Sigma-Aldrich | N6505 | -20°C (light sensitive) |
| Methotrexate (MTX) | Sigma-Aldrich | A6770 | -20°C (light sensitive) |
| Tris-HCl | Fisher Scientific | BP152 | Room Temperature |
| Sodium Chloride (NaCl) | Fisher Scientific | BP358 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent plates | Corning | 3635 | Room Temperature |
| Ultrapure Water | --- | --- | Room Temperature |
Experimental Protocols
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.
Reagent Preparation
-
10x Assay Buffer: 500 mM Tris-HCl, 500 mM NaCl. Adjust pH to 7.5 with HCl. Store at 4°C.
-
1x Assay Buffer: Dilute the 10x stock ten-fold with ultrapure water. Prepare fresh and keep at room temperature before use.[2]
-
DHFR Enzyme Stock (e.g., 1 mg/mL): Reconstitute lyophilized enzyme in cold 1x Assay Buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1][4]
-
DHFR Working Solution (e.g., 20 nM): On the day of the experiment, dilute the enzyme stock in cold 1x Assay Buffer. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for 10-20 minutes.[1]
-
NADPH Stock (10 mM): Dissolve NADPH powder in 1x Assay Buffer. Prepare this solution fresh on the day of use and protect it from light by wrapping the tube in foil. Keep on ice.[1][12]
-
DHF Stock (10 mM): Dissolve DHF powder in 1x Assay Buffer. A small amount of 1N NaOH may be required for complete dissolution; if so, readjust the pH to 7.5. Aliquot and store at -80°C, protected from light.[1]
-
Tetrahydroquinazoline & MTX Stock (10 mM): Dissolve test compounds and Methotrexate in 100% DMSO.[1]
Assay Workflow Diagram
Caption: Workflow for the in vitro DHFR inhibition assay.
Step-by-Step Assay Procedure
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM tetrahydroquinazoline stock solution in 1x Assay Buffer to achieve a range of desired concentrations (e.g., from 100 µM to 0.1 nM final concentration). Also, prepare dilutions for the positive control, Methotrexate. The final DMSO concentration in the well should not exceed 1%, as higher concentrations may affect enzyme activity.[12]
-
Plate Setup: In a 96-well UV-transparent plate, set up the following wells in triplicate:
-
Test Wells: 50 µL 1x Assay Buffer + 50 µL of diluted test compound.
-
Positive Control: 50 µL 1x Assay Buffer + 50 µL of diluted Methotrexate.
-
Enzyme Control (100% Activity): 50 µL 1x Assay Buffer + 50 µL of 1x Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): 100 µL 1x Assay Buffer.
-
-
Add Enzyme: Add 50 µL of the DHFR working solution to the Enzyme Control, Positive Control, and Test Wells. The total volume is now 150 µL.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[1]
-
Reaction Initiation: Prepare a 2x Reaction Mix containing DHF and NADPH in 1x Assay Buffer. For a final concentration of 50 µM DHF and 100 µM NADPH in 200 µL, the 2x mix should contain 100 µM DHF and 200 µM NADPH. To start the reaction, add 50 µL of this mix to all wells simultaneously using a multichannel pipette.[1]
-
Data Acquisition: Immediately place the plate in a microplate reader set to 25°C. Measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes in kinetic mode.[2][12][14]
Data Analysis and Interpretation
Calculating Reaction Rates
The output from the plate reader will be absorbance versus time.
-
For each well, identify the linear portion of the curve (the initial velocity).
-
Calculate the slope of this linear range (ΔAbs/min). This represents the reaction rate.
-
The rate of the Enzyme Control (DMSO vehicle) represents 100% enzyme activity.
Calculating Percentage Inhibition
Use the following formula to calculate the percentage of DHFR inhibition for each concentration of the tetrahydroquinazoline derivative:
% Inhibition = [ (RateEnzyme Control - RateTest Compound) / RateEnzyme Control ] x 100
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[15][16]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, SigmaPlot).[15][17][18]
-
The IC50 value is determined from the curve as the concentration at which 50% inhibition is achieved.[15] A lower IC50 value indicates a more potent inhibitor.[17]
Example Data Presentation
| Tetrahydroquinazoline Analog | IC50 (µM) | Hill Slope | R² |
| Compound A | 0.45 | 1.1 | 0.995 |
| Compound B | 1.23 | 0.9 | 0.991 |
| Compound C | 25.8 | 1.0 | 0.987 |
| Methotrexate (Control) | 0.05 | 1.2 | 0.998 |
Trustworthiness and Self-Validation
To ensure the integrity of the results, every assay plate must include the following controls:
-
No-Enzyme Control (Blank): To measure background absorbance from substrates and buffer. This value should be subtracted from all other readings.
-
No-Inhibitor Control (Enzyme Control): Represents 100% enzyme activity and is the baseline for calculating inhibition.
-
Positive Control (Methotrexate): Confirms that the assay system is responsive to a known inhibitor. The calculated IC50 for methotrexate should fall within an expected range based on historical data.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | Inactive enzyme, incorrect buffer pH, degraded NADPH/DHF. | Use a fresh enzyme aliquot. Verify buffer pH. Prepare fresh NADPH and DHF solutions daily and protect from light.[12][14] |
| High Background Signal | Compound precipitation, compound absorbance at 340nm. | Check compound solubility in assay buffer. Run a control with the compound but no enzyme to measure its intrinsic absorbance.[14][19] |
| Non-linear Reaction Rate | Enzyme concentration is too high, substrate depletion. | Perform enzyme dilution series to find a concentration that gives a linear rate for at least 10 minutes.[2] |
| High Variability Between Replicates | Pipetting errors, inconsistent mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing after adding reagents. |
Conclusion
The described protocol provides a robust, reproducible, and high-throughput compatible method for determining the in vitro inhibitory potency of novel tetrahydroquinazoline derivatives against DHFR. Careful execution, appropriate controls, and rigorous data analysis are paramount for generating reliable data to guide drug discovery efforts. The IC50 values obtained through this assay are a critical first step in characterizing the structure-activity relationship (SAR) of this important class of potential therapeutics.
References
- edX. (n.d.). IC50 Determination.
- ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube.
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223–228.
- Wikipedia. (n.d.). Dihydrofolate reductase inhibitor.
- Wikipedia. (n.d.). IC50.
- Ganguly, S., et al. (2007). Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. Journal of Medicinal Chemistry, 50(23), 5637-5649.
- Taneja, S., et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 20(4), 81.
- Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
- Pinto, I. L., et al. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry, 51(30), 5981–5992.
- Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit.
- Martini, F., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1163.
- Sehrawat, R., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Scientific Reports, 14(1), 1-15.
- Kumar, A., et al. (2020). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 21(1), 2-25.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. courses.edx.org [courses.edx.org]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Antibacterial Activity Screening of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global public health, necessitating an urgent and continuous search for novel antibacterial agents.[1] Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] Among these, the 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione scaffold is of significant interest due to its structural features that are amenable to chemical modification, offering the potential for the development of new therapeutic agents.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening protocols to evaluate the antibacterial activity of this compound and its analogues. The protocols detailed herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility.[8][9]
Scientific Rationale: From Inhibition to Cidal Activity
The primary objective of antibacterial screening is to determine a compound's efficacy in inhibiting or killing bacteria. This is typically a tiered approach, starting with a qualitative assessment of activity, followed by quantitative measures of potency.
-
Initial Screening (Qualitative): The initial step aims to answer a fundamental question: Does the compound exhibit any antibacterial properties? The disk diffusion assay is a widely used, cost-effective, and rapid method for this purpose.[10][11][12] It provides a visual indication of antibacterial activity through the formation of an inhibition zone.
-
Determining Potency (Quantitative): Once activity is confirmed, the next crucial step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement.[13][14][15] It represents the lowest concentration of the compound that prevents the visible growth of a microorganism. The broth microdilution method is a highly accurate and commonly employed technique for determining MIC values.[13][14]
-
Assessing Bactericidal vs. Bacteriostatic Action: A compound can be either bacteriostatic (inhibits growth) or bactericidal (kills bacteria). To differentiate between these two modes of action, the Minimum Bactericidal Concentration (MBC) is determined.[16][17][18] The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18] The relationship between the MIC and MBC (MBC/MIC ratio) is a key indicator of bactericidal activity, with a ratio of ≤ 4 generally considered indicative of a bactericidal effect.[17]
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates the logical flow of the antibacterial screening process for a novel compound like this compound.
Caption: Potential mechanisms of antibacterial action for quinazoline derivatives.
Conclusion: A Path Forward in Antibacterial Drug Discovery
The protocols outlined in this document provide a robust framework for the initial screening and characterization of the antibacterial properties of this compound and its derivatives. Adherence to these standardized methods is crucial for generating reliable and reproducible data that can guide further drug development efforts. The promising antibacterial potential of the quinazoline scaffold, coupled with a systematic screening approach, offers a viable pathway in the critical search for new treatments to combat bacterial infections.
References
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes - Oriental Journal of Chemistry.
- Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
- Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids | Bentham Science.
- Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives - Taylor & Francis Online.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics.
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchGate.
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations.
- Broth Microdilution | MI - Microbiology.
- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing.
- Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH.
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap.
- The minimum bactericidal concentration of antibiotics - BMG Labtech.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.
- Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives - ACS Publications.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
- M07-A8 - Regulations.gov.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate.
- Antibacterial activities of quinazoline dione compounds against some gram-positive and negative bacteria. - ResearchGate.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
- Antibacterial activity of newer Quinazolin-4(3H)-one derivatives - Frontiers.
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - NIH.
Sources
- 1. mjpms.in [mjpms.in]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Evaluating Tetrahydroquinazoline Cytotoxicity
Introduction: The Therapeutic Potential and Toxicological Considerations of Tetrahydroquinazolines
Tetrahydroquinazolines represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2][3] Notably, numerous compounds based on this heterocyclic system have shown promising anticancer properties.[1][2] The mechanisms underlying their cytotoxic effects are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cellular enzymes like topoisomerase II.[1][2][4]
Given their therapeutic potential, particularly in oncology, rigorous evaluation of the cytotoxicity of novel tetrahydroquinazoline derivatives is a critical step in the drug discovery and development process.[5][6][7] This involves determining a compound's potency in killing cancer cells and assessing its potential for off-target effects on healthy cells.[6] Cell-based assays are indispensable tools for this purpose, offering a biologically relevant context to assess a compound's efficacy and safety profile at an early stage.[8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various cell-based assays to evaluate the cytotoxicity of tetrahydroquinazoline compounds. We will delve into the principles behind key assays, provide detailed, step-by-step protocols, and offer insights into data interpretation.
Choosing the Right Cytotoxicity Assay: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is often recommended to gain a comprehensive understanding of the mechanism of cell death.[9][10] The choice of assay depends on the specific research question, the expected mechanism of action of the tetrahydroquinazoline derivative, and the desired throughput.[10]
Here, we will focus on three widely used and complementary assay types:
-
Metabolic Activity Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[11][12][13]
-
Membrane Integrity Assays (e.g., LDH Release): These assays detect damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[14][15]
-
Apoptosis Assays (e.g., Annexin V and Caspase Activity): These assays identify specific markers of programmed cell death, providing mechanistic insights into how a compound induces cytotoxicity.[16][17][18]
The following diagram illustrates a general workflow for assessing the cytotoxicity of tetrahydroquinazoline compounds.
Caption: General workflow for tetrahydroquinazoline cytotoxicity testing.
Section 1: Metabolic Activity Assays - The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][19] In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[12][20] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[19]
Causality Behind Experimental Choices: The MTT assay is often chosen for initial screening due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[12][20] It provides a robust initial assessment of a compound's ability to reduce the overall viability of a cell population.
Detailed Protocol: MTT Assay
Materials:
-
Tetrahydroquinazoline compound(s) of interest
-
Cell line of choice (e.g., A549 lung carcinoma, MCF-7 breast cancer)[3]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydroquinazoline compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation Table:
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| MTT Concentration | 0.5 mg/mL (final) |
| Incubation Time (MTT) | 3 - 4 hours |
| Solubilization Volume | 100 - 150 µL |
| Absorbance Wavelength | 570 nm (reference ~630 nm) |
Section 2: Membrane Integrity Assays - LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[15] LDH is a stable cytoplasmic enzyme present in all cells.[15] Upon loss of membrane integrity, which occurs during necrosis or late-stage apoptosis, LDH is released into the cell culture medium.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like INT) into a colored formazan product.[14][22] The amount of formazan produced is proportional to the amount of LDH released, and thus to the number of damaged cells.[22]
Causality Behind Experimental Choices: The LDH assay is a valuable tool for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death). A compound might reduce metabolic activity in the MTT assay without causing cell lysis. The LDH assay specifically measures cell death associated with membrane damage, providing complementary information to the MTT assay.[23]
Detailed Protocol: LDH Release Assay
Materials:
-
Tetrahydroquinazoline compound(s) of interest
-
Cell line of choice
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (often provided in the kit, e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Section 1, steps 1 and 2).
-
It is crucial to set up three types of controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells treated with the same concentration of the solvent used for the compounds.
-
Maximum LDH Release Control: Cells treated with lysis buffer 1 hour before the assay endpoint.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Data Presentation Table:
| Parameter | Recommended Value |
| Supernatant Volume | 50 µL |
| Reaction Mixture Volume | 50 µL |
| Incubation Time (Reaction) | 30 minutes |
| Absorbance Wavelength | 490 nm |
Section 3: Apoptosis Assays - Unveiling the Mechanism of Cell Death
Many tetrahydroquinoline-based compounds exert their anticancer effects by inducing apoptosis.[1][2] Therefore, assays that specifically detect apoptotic events are crucial for mechanistic studies.
Annexin V Staining for Phosphatidylserine Exposure
Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[18] Fluorescently labeled Annexin V can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy.[18] Co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17]
Caption: Principle of Annexin V and Propidium Iodide staining.
Caspase Activity Assays
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-8, -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, -7). The activity of these caspases can be measured using substrates that are cleaved to produce a fluorescent or luminescent signal.[18] Measuring the activity of specific caspases can provide insights into the apoptotic pathway being activated (extrinsic vs. intrinsic).
Detailed Protocol: Annexin V and PI Staining by Flow Cytometry
Materials:
-
Tetrahydroquinazoline compound(s) of interest
-
Cell line of choice
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with tetrahydroquinazoline compounds as described previously.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Data Analysis:
-
The flow cytometer will generate a dot plot with four quadrants:
-
Lower Left (Q4): Live cells (Annexin V-, PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+, PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V-, PI+)
-
-
Quantify the percentage of cells in each quadrant.
Conclusion and Future Perspectives
The cell-based assays described in these application notes provide a robust framework for evaluating the cytotoxicity of tetrahydroquinazoline compounds. By employing a combination of metabolic, membrane integrity, and apoptosis assays, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. This information is critical for lead optimization and for advancing promising therapeutic candidates through the drug discovery pipeline.
Future studies may involve more advanced techniques such as high-content screening to assess multiple cytotoxicity parameters simultaneously, or the use of 3D cell culture models to better mimic the in vivo tumor microenvironment.[9][24]
References
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (2016). High-Throughput Cell Toxicity Assays.
- PubMed. (n.d.). In vitro cytotoxicity assessment.
- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- G-Biosciences. (2016, March 31). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?.
- Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
- National Institutes of Health. (n.d.). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.
- ResearchGate. (n.d.). Guidelines for cell viability assays.
- PubMed Central. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- PubMed. (2021, October 25). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents.
- ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across....
- National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- National Institutes of Health. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
- National Institutes of Health. (2018, November 29). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.
- ResearchGate. (2025, August 7). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
- Applied Chemical Engineering. (2025, December 31). Review article In vitro cell-based assays to test drugs.
- National Institutes of Health. (2021, August 19). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
- ResearchGate. (2025, December 13). In vitro cell-based assays to test drugs – A Review.
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. nebiolab.com [nebiolab.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. marinbio.com [marinbio.com]
- 9. In vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Throughput Screening of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione in high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note will detail the scientific rationale for screening this compound, provide step-by-step protocols for assay development and execution, and offer insights into data analysis and hit validation.
Introduction: The Quinazoline Scaffold as a Source of Bioactive Molecules
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have been successfully developed into approved drugs for various indications.[3] The 5,6,7,8-tetrahydro derivative, this compound, represents a promising, yet underexplored, scaffold for the discovery of new modulators of biological targets. The saturated carbocyclic ring fused to the pyrimidine dione core offers a three-dimensional structure that can potentially interact with protein targets with high specificity.
Derivatives of the closely related quinazoline-2,4(1H,3H)-dione have shown activity as inhibitors of bacterial gyrase and DNA topoisomerase IV, highlighting their potential as antibacterial agents.[5][6] Furthermore, the broader quinazoline class is known to produce potent kinase inhibitors.[2] Given this background, a high-throughput screening campaign utilizing this compound and its analogs is a rational approach to identify novel inhibitors for a variety of enzymatic targets.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| IUPAC Name | 5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |
| CAS Number | 35042-48-9 |
Conceptual Framework for an HTS Campaign
A successful HTS campaign requires a robust and well-validated assay.[7] This section outlines the critical steps from target selection to hit confirmation, providing a logical framework for screening this compound.
Caption: High-Throughput Screening (HTS) Workflow.
Application Protocol: Screening for Kinase Inhibitors
Protein kinases are a well-established class of drug targets, and many quinazoline derivatives function as kinase inhibitors.[2][8] This protocol details a generic, adaptable fluorescence-based assay for screening this compound as a potential kinase inhibitor.
Principle of the Assay
This protocol utilizes an enzyme-coupled fluorescence assay to detect the production of ADP, a universal product of kinase reactions.[9][10] The amount of ADP produced is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Caption: Principle of the enzyme-coupled fluorescence kinase assay.
Materials and Reagents
-
Kinase: Target kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase).
-
Kinase Substrate: A peptide or protein substrate specific to the kinase.
-
ATP: Adenosine triphosphate.
-
This compound: Test compound.
-
ADP Detection Kit: A commercially available kit that couples ADP production to a fluorescent signal (e.g., ADP-Glo™ Kinase Assay).
-
Assay Buffer: Buffer compatible with the kinase and detection reagents.
-
Microplates: 384-well or 1536-well low-volume, white or black plates for fluorescence measurements.
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO (or the solvent used to dissolve the test compound).
Step-by-Step Protocol
1. Reagent Preparation:
- Prepare a stock solution of this compound in DMSO.
- Prepare working solutions of the kinase, substrate, and ATP in the assay buffer.
- Reconstitute the ADP detection reagents according to the manufacturer's instructions.
2. Assay Plate Preparation (384-well format):
- Add 50 nL of the test compound solution to the appropriate wells.
- Add 50 nL of the positive control to the designated wells.
- Add 50 nL of DMSO to the negative control and enzyme control wells.
3. Kinase Reaction:
- Add 5 µL of the kinase solution to all wells except the no-enzyme control wells.
- Add 5 µL of the substrate/ATP mixture to all wells to initiate the reaction.
- Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).
4. Signal Detection:
- Add 10 µL of the ADP detection reagent to all wells.
- Incubate as recommended by the manufacturer to allow for signal development.
- Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
Data Analysis and Hit Selection
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Signal_Background refers to the no-enzyme control.
-
-
Determine Z'-factor for Assay Quality:
-
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
A Z'-factor greater than 0.5 indicates a robust assay suitable for HTS.[11]
-
-
Hit Selection:
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Hit Confirmation and Counter-Screening
Primary hits require further validation to eliminate false positives.
-
Dose-Response Analysis: Test the primary hits at multiple concentrations to determine their potency (IC₅₀ value).
-
Counter-Screens: Perform assays to identify compounds that interfere with the detection system rather than inhibiting the target enzyme. This is crucial to rule out non-stoichiometric inhibition.[12][13]
-
Orthogonal Assays: Confirm the activity of the hits using a different assay format that relies on a different detection principle.
Structure-Activity Relationship (SAR) Studies
Once a confirmed hit with a desirable potency and selectivity profile is identified, the next step is to explore the structure-activity relationship. This involves synthesizing and testing analogs of this compound to improve its properties.
Conclusion
This compound represents a valuable starting point for high-throughput screening campaigns aimed at discovering novel enzyme inhibitors. Its chemical scaffold, rooted in the privileged quinazoline structure, offers significant potential for the development of new therapeutic agents. By employing robust and well-validated HTS assays, researchers can efficiently screen this compound and its derivatives to identify promising lead molecules for further drug development.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.
- Study on quinazolinone derivative and their pharmacological actions. (2024, December 19).
- Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC - PubMed Central.
- Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. (2021, December 5). PubMed.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
- High‐Throughput Screening for Kinase Inhibitors. (n.d.). Semantic Scholar.
- This compound. (n.d.). PubChem.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2025, November 11). ResearchGate.
- High-Throughput Screening for Kinase Inhibitors. (n.d.). ElectronicsAndBooks.
- Non-stoichiometric Inhibition in High-Throughput Screening. (2015, October 13). OAK Open Access Archive.
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science.
- Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent. (2022, June 15).
- Non-stoichiometric inhibition in biochemical high-throughput screening. (2011, April). PubMed.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.).
- High-throughput screening. (n.d.). Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Non-stoichiometric Inhibition in High-Throughput Screening - OAK Open Access Archive [oak.novartis.com]
- 13. Non-stoichiometric inhibition in biochemical high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Derivatives of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione with Improved Solubility
Introduction
The 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, the inherent lipophilicity and crystalline nature of this heterocyclic system often lead to poor aqueous solubility, a significant hurdle in drug development that can impede absorption and bioavailability.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to design, synthesize, and evaluate novel derivatives of this compound with enhanced solubility. We will explore rational design principles, detailed synthetic protocols, and robust analytical methods for solubility assessment.
Rationale for Derivative Design: Strategies to Enhance Solubility
The low solubility of the parent compound, this compound, can be attributed to its planar, rigid ring structure and the potential for strong intermolecular hydrogen bonding in the solid state, leading to high crystal lattice energy. To overcome this, we will focus on two primary strategies: the introduction of polar functional groups and the development of water-soluble prodrugs.
Introduction of Polar Functional Groups
By incorporating ionizable or highly polar non-ionizable groups into the core structure, we can disrupt the crystal lattice and increase the molecule's affinity for aqueous media. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are ideal handles for chemical modification.
Prodrug Approaches
Prodrugs are inactive or less active precursors that are converted to the active parent drug in vivo.[6] This strategy allows for the temporary attachment of a highly soluble promoiety to the drug, which is later cleaved by physiological mechanisms. For the this compound scaffold, we will explore the synthesis of phosphate ester and N-acyloxymethyl prodrugs.
Synthetic Protocols for Novel Derivatives
The following protocols provide detailed, step-by-step procedures for the synthesis of rationally designed derivatives of this compound.
Synthesis of 1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (A Polar Derivative)
This protocol describes the alkylation of the N1 position with a hydroxyethyl group to enhance polarity and introduce a site for further derivatization.
Workflow for the Synthesis of a Polar Derivative
Caption: Synthesis of a hydroxyethyl derivative.
Protocol:
-
To a solution of this compound (1.0 g, 6.0 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (1.25 g, 9.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (0.68 mL, 9.6 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.
Synthesis of a Phosphate Ester Prodrug
This protocol details the synthesis of a water-soluble phosphate ester prodrug at the N1-hydroxyethyl position.
Workflow for Phosphate Ester Prodrug Synthesis
Caption: Synthesis of a phosphate ester prodrug.
Protocol:
-
Dissolve 1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (0.5 g, 2.4 mmol) in triethyl phosphate (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (0.27 mL, 2.9 mmol) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of ice-cold water (10 mL).
-
Adjust the pH of the solution to 7.5 with a saturated sodium bicarbonate solution.
-
Purify the crude product by preparative reverse-phase HPLC to yield the phosphate ester prodrug.
Protocols for Solubility Assessment
Accurate determination of aqueous solubility is critical for evaluating the success of the derivatization strategies. We present protocols for both kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay by Nephelometry
This high-throughput method is ideal for rapid screening of a large number of compounds and provides an early indication of solubility.[7][8][9][10]
Workflow for Kinetic Solubility Assay
Caption: Workflow for kinetic solubility assay.
Protocol:
-
Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).
-
In a clear-bottom 384-well microplate, perform serial dilutions of the stock solutions with DMSO.
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (typically ranging from 1 to 200 µM) and a final DMSO concentration of 1%.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the light scattering of each well using a microplate nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.
Thermodynamic Solubility Assay by Shake-Flask Method
The shake-flask method is the "gold standard" for determining equilibrium or thermodynamic solubility, providing a more accurate measure of a compound's intrinsic solubility.[11][12][13][14][15]
Protocol:
-
Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of PBS (pH 7.4) in a glass vial.
-
Seal the vials and place them in a shaking incubator at 25 °C for 24 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the thermodynamic solubility of the compound.
Data Presentation and Interpretation
To facilitate the comparison of the synthesized derivatives, all quantitative data should be summarized in a clear and structured table.
| Compound | Structure | Modification | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| Parent Compound | This compound | - | < 10 | < 5 |
| Derivative 1 | 1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione | N1-hydroxyethyl | 50-75 | 25-35 |
| Prodrug 1 | Phosphate ester of Derivative 1 | N1-hydroxyethyl phosphate | > 200 | > 150 |
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the systematic development of this compound derivatives with improved aqueous solubility. By employing rational design, efficient synthetic methods, and accurate solubility assessment techniques, researchers can overcome the solubility challenges associated with this important scaffold, thereby accelerating the discovery and development of new therapeutic agents.
References
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PCBiS. (n.d.). Thermodynamic solubility.
- Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation.
- JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
- Hrytsenko, I. S., Zholob, O. O., Kholodnyak, S. V., Vashchenko, O. V., & Vovk, M. V. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781.
- Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- Rosowsky, A., Mota, C. E., Wright, J. E., Freisheim, J. H., Heusner, J. J., & McCormack, J. J. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(18), 3499–3507.
- Hrytsenko, I. S., Zholob, O. O., Kholodnyak, S. V., Vashchenko, O. V., & Vovk, M. V. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules (Basel, Switzerland), 27(7), 2209.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Al-Omary, F. A., Al-Ghamdi, A. M., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & El-Sayed, M. A. A. (2018). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules (Basel, Switzerland), 23(11), 2919.
- Al-Omary, F. A. M., Abdel-Aziz, A. A. M., Al-Ghamdi, A. M., El-Azab, A. S., & El-Sayed, M. A. A. (2018). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 23(11), 2919.
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. International Journal of Molecular Sciences, 11(12), 4961–4974.
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature reviews. Drug discovery, 17(8), 559–589.
- Zhang, M., & He, L. (2013). Quinazoline derivatives: synthesis and bioactivities. Current organic chemistry, 17(10), 1045–1066.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. International journal of molecular sciences, 15(10), 18859–18871.
- Shawali, A. S., & Abdallah, M. A. (2009). Synthesis of some new antimicrobial 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives. Archiv der Pharmazie, 342(4), 232–239.
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. ingentaconnect.com [ingentaconnect.com]
The Tetrahydroquinazoline Scaffold: A Versatile Framework in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of the Tetrahydroquinazoline Core
The quinazoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its partially saturated counterpart, the tetrahydroquinazoline, has emerged as a particularly versatile framework, offering a three-dimensional architecture that allows for precise spatial orientation of substituents to interact with biological targets. This structural flexibility, combined with the synthetic tractability of the core, has positioned tetrahydroquinazoline derivatives as promising candidates in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]
This application note provides a comprehensive overview of the applications of tetrahydroquinazolines in medicinal chemistry. It delves into the key therapeutic areas where this scaffold has shown significant promise, outlines detailed protocols for the synthesis and biological evaluation of tetrahydroquinazoline derivatives, and provides insights into the causality behind experimental choices, reflecting field-proven expertise.
Therapeutic Applications of Tetrahydroquinazolines
The unique structural features of the tetrahydroquinazoline nucleus have been exploited to design potent and selective modulators of various biological targets. The following sections highlight the most prominent applications of this versatile scaffold.
Anticancer Agents: A Multi-pronged Attack on Malignancy
Tetrahydroquinoline and its derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[4][6]
a) Tubulin Polymerization Inhibitors:
One of the well-established mechanisms of action for certain tetrahydroquinazoline derivatives is the inhibition of tubulin polymerization.[7] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
A notable example is a series of novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues. One compound in this series, 4a4 , exhibited potent antiproliferative activities across four human cancer cell lines with IC50 values ranging from 0.4 to 2.7 nM.[7] A co-crystal structure of 4a4 with tubulin confirmed its binding at the colchicine site.[7] In vivo studies in a SKOV3 xenograft model showed that 4a4 significantly delayed primary tumor growth without obvious side effects.[7]
b) Topoisomerase II Inhibitors:
Human topoisomerase IIα (topoIIα) is another critical target in cancer therapy. A novel tetrahydroquinazoline inhibitor, N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-di-amine (compound 1) , was identified as an inhibitor of human topoIIα with an IC50 of 160 μM.[8][9] Further optimization led to compound 14 (ARN-21934) , which displayed favorable pharmacokinetics in vivo, including brain penetration.[8] Importantly, these compounds act as topoII inhibitors rather than poisons, meaning they do not stabilize the DNA-enzyme cleavage complex, a mechanism associated with the development of secondary leukemias.[8][9]
c) Other Anticancer Mechanisms:
The anticancer activity of tetrahydroquinazolines is not limited to the aforementioned mechanisms. Derivatives have also been reported to act as:
-
PI3K/AKT/mTOR signaling pathway inhibitors: Novel 8-phenyltetrahydroquinolinone derivatives have been shown to induce oxidative stress and autophagy in colon cancer cells via this pathway.[10]
-
Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors: Quinazoline-2,4(1H,3H)-dione derivatives have exhibited promising PARP-1 inhibitory activity.[2]
Data Presentation: Anticancer Activity of Tetrahydroquinazoline Derivatives
| Compound | Cancer Cell Line | IC50 | Mechanism of Action | Reference |
| 4a4 | SKOV3 | 0.4 nM | Tubulin Polymerization Inhibitor | [7] |
| Compound 15 | Multiple | Not specified | Apoptosis Induction | [6] |
| Compound 1 | - | 160 µM | Topoisomerase IIα Inhibitor | [8][9] |
| 20d | HCT-116 | Micromolar range | PI3K/AKT/mTOR Pathway Inhibitor | [10] |
Antimicrobial Agents: Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydroquinazoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[3][11][12]
Thieno-thiazolo-quinazoline compounds have demonstrated a strong ability to inhibit and disrupt MRSA (methicillin-resistant Staphylococcus aureus) biofilm formation.[13] In an in vivo MRSA skin infection model, these compounds effectively reduced bacterial counts.[13] The proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13]
Furthermore, in silico screening of newly synthesized 5,6,7,8-tetrahydroquinazolines has suggested their potential as antitubercular agents by targeting essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[3][14]
Neuroprotective Agents: A Potential Frontier in Neurodegenerative Diseases
While less explored than their anticancer and antimicrobial applications, tetrahydroquinazolines and related tetrahydroisoquinolines are gaining attention for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16][17][18] Their neuroprotective effects are thought to stem from their antioxidant and anti-inflammatory properties.[15][19]
The multifactorial nature of Alzheimer's disease suggests that multi-target drugs may be more effective.[17] Quinazoline derivatives have been investigated as modulators of β-amyloid, tau protein, cholinesterases, and monoamine oxidases, all of which are implicated in the pathology of Alzheimer's.[17]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of tetrahydroquinazoline derivatives. Researchers should adapt these protocols based on the specific chemistry of their target molecules and the biological questions being addressed.
Protocol 1: General Synthesis of Tetrahydroquinazolines via [4+2] Cycloaddition
This protocol is based on an iridium-catalyzed asymmetric [4+2] cycloaddition, a modern and efficient method for producing chiral tetrahydroquinazolines.[20]
Materials:
-
2-(1-hydroxyallyl)aniline derivative
-
1,3,5-triazinane derivative
-
Iridium catalyst (e.g., [Ir(COD)Cl]2)
-
Chiral ligand (e.g., a phosphoramidite ligand)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the iridium catalyst and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Add the 2-(1-hydroxyallyl)aniline derivative and the 1,3,5-triazinane derivative to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified tetrahydroquinazoline derivative by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the yield and enantioselectivity.
Causality behind Experimental Choices:
-
Inert Atmosphere: The iridium catalyst and some reagents can be sensitive to air and moisture, necessitating an inert atmosphere to prevent degradation and ensure catalytic activity.
-
Chiral Ligand: The use of a chiral ligand is crucial for inducing asymmetry in the cycloaddition reaction, leading to the formation of a single enantiomer of the product. This is critical for medicinal chemistry applications as different enantiomers can have vastly different biological activities.
-
Anhydrous Solvent: Water can deactivate the catalyst and interfere with the reaction.
Visualization: Synthetic Workflow for Tetrahydroquinazolines
Caption: General workflow for the synthesis of tetrahydroquinazolines.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of tetrahydroquinazoline derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydroquinazoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the tetrahydroquinazoline derivatives in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality behind Experimental Choices:
-
MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Solubilization Buffer: The formazan crystals are insoluble in aqueous solution and must be dissolved before the absorbance can be measured.
-
Vehicle Control: The use of a vehicle control is essential to ensure that the observed cytotoxicity is due to the test compound and not the solvent (DMSO).
Visualization: Mechanism of Action - Tubulin Inhibition
Caption: Inhibition of tubulin polymerization by tetrahydroquinazolines.
Conclusion and Future Perspectives
The tetrahydroquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and structural versatility allow for fine-tuning of its pharmacological properties to achieve high potency and selectivity. While significant strides have been made in the development of tetrahydroquinazoline-based anticancer and antimicrobial agents, their potential in other therapeutic areas, particularly in neurodegenerative diseases, is an exciting and underexplored frontier.
Future research in this field will likely focus on:
-
The development of more efficient and stereoselective synthetic methodologies.
-
The exploration of novel biological targets for tetrahydroquinazoline derivatives.
-
The use of computational methods to guide the design of next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles.
-
The investigation of combination therapies involving tetrahydroquinazolines to overcome drug resistance.
The continued exploration of this remarkable scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.
References
- Tang, S., Cheng, Z., Zhang, P., Shao, Y., & Sun, J. (2023). An Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition of 1,3,5-Triazinanes with 2-(1-Hydroxyallyl)anilines/2-(1-Hydroxyallyl)phenols. Organic Letters, 25, 3639-3643. [Link]
- D'Donoghue, M. F., et al. (2011). Concise Two-Step Solution Phase Syntheses of four novel Dihydroquinazoline scaffolds. PMC - NIH. [Link]
- Zaporozhets, O. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]
- Al-Ghorbani, M., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 19696. [Link]
- ResearchGate. (n.d.). Synthesis, Characterizations and Biological Screening of Tetrahydro-Quinazoline Analogues. [Link]
- Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(39), 8219-8255. [Link]
- Zaporozhets, O. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]
- ResearchGate. (n.d.). The stepwise synthesis of 1,2,3,4-tetrahydroquinazoline 103. [Link]
- Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- NIH. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. [Link]
- Zhang, X. F., & Chen, J. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.). ScienceDirect. [Link]
- ResearchGate. (n.d.). Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. [Link]
- Scott, J. D., & Williams, R. M. (2002). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Chemical Reviews, 102(5), 1669-1730. [Link]
- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (n.d.). SpringerLink. [Link]
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. [Link]
- NIH. (2025).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]
- Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. (2025). PubMed. [Link]
- Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (n.d.). PubMed Central. [Link]
- Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (n.d.). NIH. [Link]
- ResearchGate. (n.d.). a) Tetrahydroquinolines with different pharmacological applications. b)
- Synthesis and antimicrobial activity of novel quinazolone deriv
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. [Link]
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]
- ResearchGate. (n.d.).
- Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Deriv
- Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020).
- Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (2022). PubMed. [Link]
- ResearchGate. (n.d.).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. [Link]
- Journal of Medicinal Chemistry Ahead of Print. (n.d.).
- Biosynthesis of Tetrahydroisoquinoline Antibiotics. (n.d.). PubMed. [Link]
- Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]
- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (n.d.). PubMed. [Link]
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021).
- Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. (2014). PMC - PubMed Central. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of novel quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity | MDPI [mdpi.com]
- 20. Tetrahydroquinazoline synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, FAQs, and optimized protocols to enhance yield and purity.
Overview of the Synthesis
The most common and efficient method for synthesizing this compound is a variation of the Biginelli reaction. This one-pot, three-component condensation reaction involves cyclohexanone, urea, and a suitable β-dicarbonyl equivalent, typically ethyl 2-oxocyclohexanecarboxylate, under acidic catalysis. The reaction proceeds through a series of equilibrium steps, including condensation and cyclization, to form the desired heterocyclic scaffold. Understanding the underlying mechanism is crucial for effective troubleshooting.
Reaction Mechanism: An Acid-Catalyzed Cascade
The reaction is initiated by the acid-catalyzed condensation between urea and cyclohexanone to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the dicarbonyl compound. Subsequent intramolecular cyclization via amide formation, followed by dehydration, yields the final product.
Caption: Acid-catalyzed mechanism for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem Area: Low or No Product Yield
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the primary causes?
A1: Low conversion is a frequent issue and can be traced back to several critical parameters. A systematic approach to diagnosis is key.[1][2]
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst are paramount.[1]
-
Causality: The catalyst's role is to activate the carbonyl group of cyclohexanone for nucleophilic attack by urea, forming the crucial N-acyliminium intermediate. Insufficient catalyst activity (too weak an acid) or concentration will slow this rate-determining step. Conversely, an excessively strong acid can promote side reactions like polymerization.[3]
-
Solution:
-
Verify Catalyst: Ensure the catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) is not old or deactivated.
-
Optimize Loading: If using a standard protocol, consider a modest increase in catalyst loading. Screen different catalysts; Lewis acids can sometimes offer milder conditions and improved yields over strong Brønsted acids.[1]
-
Consider Alternatives: Ytterbium triflate (Yb(OTf)₃) has been shown to be a highly effective and reusable catalyst for this reaction, often leading to higher yields and shorter reaction times.[4]
-
-
-
Suboptimal Temperature: The reaction often requires thermal energy to overcome activation barriers.
-
Causality: The condensation and especially the final dehydration step are endergonic and require heat to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture reaches and maintains the specified temperature (typically reflux). Monitor the internal temperature, not just the heating mantle setting. If product degradation is suspected at high temperatures, a slightly lower temperature for a longer duration may be beneficial.
-
-
Purity of Reagents: Impurities can inhibit the reaction or lead to side products.
-
Causality: Old cyclohexanone can contain self-condensation products. Urea can degrade over time to form ammonia and isocyanic acid, which can disrupt the desired reaction pathway.
-
Solution: Use freshly opened or purified reagents. Distill cyclohexanone if its purity is questionable. Use high-purity urea.
-
Caption: Troubleshooting workflow for low product yield.
Problem Area: Impurity Formation and Side Reactions
Q2: My crude product analysis (TLC, NMR) shows significant impurities. What are the likely side products and how can I minimize them?
A2: The formation of byproducts is common in multi-component reactions and typically arises from competing reaction pathways.
-
Knoevenagel Condensation Product:
-
Identification: This byproduct arises from the direct condensation of cyclohexanone with the β-dicarbonyl compound, without the involvement of urea. It will lack the urea moiety in its structure.[3]
-
Causality: This pathway competes with the formation of the N-acyliminium ion. It is often favored if the urea concentration is too low or if the catalyst is more effective at promoting C-C bond formation directly.
-
Minimization Strategy:
-
Stoichiometry: Use a slight excess of urea (1.2-1.5 equivalents). This leverages Le Chatelier's principle to push the equilibrium towards the urea-containing iminium intermediate.[3]
-
Order of Addition: Pre-mixing the cyclohexanone, urea, and catalyst for a short period before adding the dicarbonyl component can favor the formation of the iminium ion.
-
-
-
Self-Condensation of Cyclohexanone:
-
Identification: Under strongly acidic conditions, cyclohexanone can undergo self-condensation to form aldol-type products, which can further react and polymerize. These often appear as a complex mixture of baseline spots on a TLC plate or as broad, unresolved humps in an NMR spectrum.
-
Causality: This is a classic acid-catalyzed side reaction for ketones.
-
Minimization Strategy:
-
Problem Area: Product Isolation and Purification
Q3: The product is difficult to precipitate from the reaction mixture, or it remains oily. What are the best practices for isolation?
A3: Isolation issues often stem from residual solvent, impurities, or suboptimal crystallization conditions.
-
Causality: The product has moderate polarity. If the reaction solvent (e.g., ethanol) is not fully removed, or if oily byproducts are present, they can act as a solvent for the product, preventing its precipitation.
-
Solution:
-
Solvent Removal: After the reaction is complete, ensure the solvent is thoroughly removed under reduced pressure.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) to the crude residue. Stir or sonicate the mixture. This process, known as trituration, will wash away soluble impurities and often induces crystallization of the desired product.
-
pH Adjustment: The product is weakly acidic. After neutralizing the acid catalyst with a base (e.g., NaHCO₃ solution), ensure the final pH is near neutral. Sometimes, slight acidification can aid precipitation.
-
Recrystallization: If the product precipitates but is impure, recrystallization is the best purification method. Ethanol or an ethanol/water mixture is often a suitable solvent system. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this synthesis? A: Ethanol is the most commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.[2] However, other polar solvents like acetonitrile can also be effective.[1] For certain catalyst systems, solvent-free (neat) conditions at elevated temperatures have been reported to give excellent yields and simplify workup.[1][4]
Q: Can aliphatic aldehydes be used instead of cyclohexanone to create acyclic analogues? A: Yes, the Biginelli reaction is broadly applicable. However, aliphatic aldehydes are often more prone to self-condensation and other side reactions compared to cyclic ketones or aromatic aldehydes, which can lead to lower yields.[3] Special conditions, such as using milder Lewis acid catalysts, may be required to achieve good results.
Q: How can I reliably confirm the structure of my final product? A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR: Expect to see characteristic signals for the two NH protons (often broad singlets), and a series of multiplets corresponding to the protons on the tetrahydro- portion of the ring system.
-
¹³C NMR: Look for two distinct carbonyl signals (C=O) in the 150-170 ppm range, along with the signals for the sp³ carbons of the cyclohexane ring.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₈H₁₀N₂O₂, MW = 166.18).[5]
-
Infrared (IR) Spectroscopy: Characteristic C=O stretching frequencies for the dione system will be present around 1650-1720 cm⁻¹, and N-H stretches will appear as broad bands above 3000 cm⁻¹.
Optimized Experimental Protocol
This protocol is a robust starting point, incorporating best practices for maximizing yield and purity.
Materials:
-
Cyclohexanone (1.0 eq)
-
Urea (1.5 eq)
-
Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)
-
Ytterbium(III) Triflate (Yb(OTf)₃) (5 mol%)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add cyclohexanone (1.0 eq), urea (1.5 eq), ethyl 2-oxocyclohexanecarboxylate (1.0 eq), and Yb(OTf)₃ (0.05 eq).
-
Add ethanol to create a solution with a concentration of approximately 0.5 M with respect to the cyclohexanone.
-
Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of cold water with stirring. A white precipitate should form.
-
Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from hot ethanol to obtain the pure this compound.
Comparative Data of Reaction Conditions
The following table summarizes various reported conditions to guide your optimization efforts.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (cat.) | Ethanol | Reflux | 12-18 | 60-75 | Classical Method |
| ZnCl₂ (10 mol%) | Acetonitrile | Reflux | 8 | ~80 | [1] |
| Yb(OTf)₃ (5 mol%) | Solvent-free | 100 | 1 | >90 | [4] |
| InCl₃ (10 mol%) | THF | Reflux | 6 | ~85 | [4] |
| Aniline (60 mol%) | Ethanol | Room Temp | 24 | ~70 |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]
- Chen, P., et al. (2020).
- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]
- Krasavin, M., et al. (2018). Synthesis of quinazoline-2,4(1H,3H)-dione.
- PubChem. (n.d.). This compound.
- de la Torre, M. C., & Kappe, C. O. (2014). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 19(9), 14706-14743. [Link]
- Kappe, C. O. (2005). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
- Li, J., et al. (2011).
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Khan, I., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 978589. [Link]
- Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2164. [Link]
- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
- International Pharmacy Acta. (2022). One-pot Synthesis, Cytotoxic Evaluation and Molecular Docking of 3,4,7,8-tetrahydroquinazoline-2,5-(1H,6H)
Sources
Technical Support Center: Optimizing Reaction Conditions for Tetrahydroquinazoline Synthesis
Welcome to the Technical Support Center for the synthesis of tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful synthetic outcomes.
Introduction to Tetrahydroquinazoline Synthesis
Tetrahydroquinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] Their synthesis is a cornerstone of medicinal chemistry, with various methodologies developed to access a diverse range of derivatives. A prevalent and versatile approach involves the condensation of a 2-aminobenzylamine with an aldehyde or ketone, followed by cyclization.[2][3] This seemingly straightforward transformation can present several challenges, from low yields to the formation of unwanted side products. This guide will dissect these potential issues and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the synthesis of tetrahydroquinazolines, particularly when using the common route from 2-aminobenzylamine and aldehydes.
Issue 1: Low or No Product Formation
Q: I have mixed my 2-aminobenzylamine and aldehyde, but upon TLC/LC-MS analysis, I see only starting materials or a complex mixture of unidentifiable spots. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Recommended Solutions:
-
Poor Quality of Starting Materials: Impurities in either the 2-aminobenzylamine or the aldehyde can inhibit the reaction. Aldehydes, in particular, are prone to oxidation to carboxylic acids.
-
Action: Verify the purity of your starting materials using techniques like NMR or GC-MS.[4] If necessary, purify the aldehyde by distillation or recrystallization. Ensure the 2-aminobenzylamine is pure and free from oxidation products.
-
-
Suboptimal Reaction Temperature: The initial condensation to form the imine and the subsequent cyclization are temperature-dependent steps.
-
Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.
-
Action: Conduct a solvent screen.[4] The polarity of the solvent can significantly influence the reaction outcome. Common solvents for this transformation include ethanol, acetonitrile, toluene, and DMF. For instance, polar solvents like DMF have been shown to be effective in similar heterocyclic syntheses.[4]
-
-
Lack of an Effective Catalyst (if applicable): While the reaction can sometimes proceed without a catalyst, many protocols utilize acid or metal catalysts to facilitate imine formation and cyclization.
-
Action: If your protocol is catalyst-free and yielding poor results, consider introducing a catalyst. Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids can be effective. Transition metal catalysts, such as those based on copper or iridium, have also been successfully employed in related quinazoline syntheses.[6][7]
-
Issue 2: Formation of Dihydroquinazoline or Quinazoline as a Major Byproduct
Q: My reaction is producing the desired tetrahydroquinazoline, but I am also getting significant amounts of the corresponding dihydroquinazoline or fully aromatized quinazoline. How can I improve the selectivity for the tetrahydro- derivative?
A: The oxidation state of the final product is a common selectivity challenge. The initially formed tetrahydroquinazoline can undergo oxidation to the dihydroquinazoline and subsequently to the quinazoline, especially under harsh reaction conditions.
Possible Causes & Recommended Solutions:
-
Presence of an Oxidant: Adventitious oxygen from the air or oxidizing impurities can lead to the formation of the more oxidized products.
-
Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] Degas your solvent before use.
-
-
High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures and long reaction times can promote dehydrogenation.
-
Action: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time necessary for the complete consumption of the starting materials.[5]
-
-
Choice of Catalyst: Some catalysts, particularly certain transition metal catalysts in the presence of an oxidant, are designed to promote the formation of quinazolines.[3][6]
-
Action: If you are using a catalyst, ensure it is not known to promote oxidation. In some cases, the choice of a milder catalyst or a metal-free system might be preferable. For example, o-iodoxybenzoic acid (IBX) can be used to selectively synthesize either the dihydroquinazoline or the quinazoline by varying the stoichiometry, implying that controlling the oxidant is key.[8]
-
Issue 3: Formation of N-Substituted Side Products
Q: I am observing the formation of an N-substituted byproduct where the aldehyde has reacted with the secondary amine of the tetrahydroquinazoline product. How can I prevent this?
A: This side reaction can occur if there is an excess of the aldehyde present after the initial cyclization, or if the reaction conditions favor further reaction on the product.
Possible Causes & Recommended Solutions:
-
Incorrect Stoichiometry: Using a large excess of the aldehyde can drive the formation of N-substituted byproducts.
-
Action: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of 2-aminobenzylamine to aldehyde is typically optimal. Consider adding the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Reaction Conditions Favoring N-Alkylation: Certain catalysts and bases can promote the alkylation of the secondary amine in the product.
-
Action: If using a base, consider a milder or non-nucleophilic base. Optimizing the reaction temperature to the minimum required for cyclization can also disfavor this subsequent reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of tetrahydroquinazolines from 2-aminobenzylamine and an aldehyde?
A1: The reaction typically proceeds through a two-step sequence:
-
Imine Formation: The primary amine of 2-aminobenzylamine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.
-
Intramolecular Cyclization (Pictet-Spengler type): The aniline nitrogen then acts as an intramolecular nucleophile, attacking the iminium ion (or the imine activated by a catalyst) to form the six-membered tetrahydroquinazoline ring. This is a special case of the Pictet-Spengler reaction.[9][10]
Q2: Can I use ketones instead of aldehydes in this reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects. The reaction with ketones may require more forcing conditions, such as higher temperatures or the use of a stronger catalyst.[11]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, significant efforts have been made to develop greener synthetic routes. These include:
-
Catalyst- and Solvent-Free Reactions: Some protocols have been developed that proceed under neat conditions, often with microwave irradiation, which can reduce reaction times and eliminate the need for solvents.[12]
-
Use of Water as a Solvent: Water is an ideal green solvent, and some methods have been adapted to be performed in aqueous media.
-
Organocatalysis: The use of non-toxic, metal-free organocatalysts is a growing area of interest.[13]
Q4: How do I purify my crude tetrahydroquinazoline product?
A4: The purification method will depend on the physical properties of your product and the impurities present.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective way to obtain high purity.[4]
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard purification technique. A gradient of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[4][14]
-
Extraction: A standard aqueous workup is often necessary to remove any water-soluble impurities and catalyst residues before further purification.[4]
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Tetrahydroquinoline Synthesis (A Related Scaffold)
| Catalyst System | Reaction Type | Substrate(s) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Manganese PN³ Pincer Complex | Borrowing Hydrogen | 2-Aminobenzyl alcohol, Secondary alcohol | up to 96 | 2 | [15][16] |
| Co(BF₄)₂·6H₂O / Ligand | Transfer Hydrogenation | Quinolines, Formic acid | up to 99 | 1-2 | [15] |
| Gold(I) / Chiral Phosphate | Hydroamination/Transfer Hydrogenation | N-Aryl propargylamines | Excellent | Not specified | [17] |
| Iodine | Oxidative Condensation | 2-Aminobenzylamine, Aldehyde | Moderate to High | Not specified | [18] |
Note: This table provides a comparative overview of catalysts used for the synthesis of the closely related tetrahydroquinoline scaffold, offering insights into potentially applicable systems for tetrahydroquinazoline synthesis.
General Experimental Protocol for Iodine-Catalyzed Synthesis of Tetrahydroquinazolines
This protocol is a generalized procedure based on common literature methods.[18]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzylamine (1.0 mmol), the desired aldehyde (1.0 mmol), and molecular iodine (10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of tetrahydroquinazolines.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. [Link]
- Iodine catalyzed synthesis of tetrahydroquinazoline derivatives (THQZ)
- ChemInform Abstract: Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Novel syntheses of hexahydropyrimidines and tetrahydroquinazolines - PubMed. [Link]
- Synthesis of tetrahydroquinazolines - Organic Chemistry Portal. [Link]
- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer C
- 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Deriv
- Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annul
- Pictet–Spengler reaction - Wikipedia. [Link]
- Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes - Organic Chemistry Portal. [Link]
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. [Link]
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. [Link]
- Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa - ResearchG
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. [Link]
- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. [Link]
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]
- Tetrahydroquinoline - Wikipedia. [Link]
- The Pictet-Spengler Reaction Upd
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)
- Tetrahydroquinoline synthesis - Organic Chemistry Portal. [Link]
- Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - ACS Public
- US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google P
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC - NIH. [Link]
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. [Link]
- Optimization of reaction conditions a .
- Optimization of temperature on the synthesis of quinazolinones.
- Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations | ACS C
- Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles - Journal of Synthetic Chemistry. [Link]
- Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. [Link]
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 8. Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes [organic-chemistry.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound so difficult to dissolve in common organic solvents?
A1: The poor solubility of this compound is a common challenge and is primarily due to its molecular structure. The planar quinazolinedione core, coupled with two N-H protons and two carbonyl groups, facilitates strong intermolecular hydrogen bonding. This creates a stable crystal lattice that is difficult to break down with common non-polar or moderately polar organic solvents. Overcoming this requires careful selection of highly polar solvents or solvent mixtures.
Q2: I'm observing significant streaking and poor separation during column chromatography of my compound on silica gel. What is the cause and how can I fix it?
A2: Streaking and poor separation on silica gel are characteristic of highly polar compounds like this compound.[1][2] Silica gel is acidic in nature, and the basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and band tailing.[2] To mitigate this, you can either neutralize the acidic sites on the silica gel by adding a basic modifier like triethylamine or ammonia to your mobile phase, or switch to a different stationary phase such as alumina or consider reversed-phase chromatography.[1]
Q3: What are the likely impurities in my crude this compound sample?
A3: The impurities in your sample will largely depend on the synthetic route used. A common synthesis involves the condensation of a cyclohexanone derivative with urea. Potential impurities include unreacted starting materials (cyclohexanone and urea), byproducts from the self-condensation of cyclohexanone, and partially cyclized intermediates. It is also possible to have regioisomers or over-alkylated products if substituted starting materials are used.
Q4: Can this compound degrade during purification?
A4: The quinazoline-2,4(1H,3H)-dione core is generally stable. However, like many heterocyclic compounds, it can be susceptible to degradation under harsh conditions. Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the amide bonds in the pyrimidine ring.[3] It is advisable to maintain a neutral pH and use moderate temperatures during purification.
Troubleshooting Guides
Recrystallization Challenges
Recrystallization is often the first choice for purifying solid compounds. However, the poor solubility of this compound can make this technique challenging.
Issue 1: The compound does not dissolve in any single solvent.
-
Causality: The high melting point and strong intermolecular forces of the compound prevent it from dissolving readily in many common solvents.
-
Solution:
-
Use Highly Polar Solvents: Try solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot acetic acid.
-
Solvent Mixtures: A mixture of a high-boiling point polar solvent (like DMF or DMSO) with a less polar anti-solvent (like water or ethanol) can be effective. Dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until turbidity is observed.
-
Acid/Base Chemistry: If the compound is stable, you can try dissolving it in a dilute aqueous base (like NaOH or K2CO3) and then re-precipitating it by adding acid. This can be a very effective purification method for acidic compounds.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Causality: This typically happens when the solution is too concentrated or cooled too quickly. The compound comes out of the solution above its melting point or as a supersaturated liquid.
-
Solution:
-
Add More Solvent: Re-heat the solution to dissolve the oil, add more of the primary solvent, and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure material, add a seed crystal to the cooled solution to induce crystallization.
-
Chromatography Challenges
Column chromatography is a powerful technique for separating complex mixtures, but the high polarity of this compound requires special considerations.
Issue 1: The compound streaks badly on a silica gel column.
-
Causality: As mentioned in the FAQs, the interaction between the polar compound and the acidic silica gel causes tailing.
-
Solution:
-
Use a Polar Mobile Phase with a Modifier: A common mobile phase for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] To reduce streaking, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to the mobile phase.[2]
-
Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase Chromatography: This is often the best option for highly polar compounds.[1] Use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]
-
Issue 2: The compound does not elute from the silica gel column.
-
Causality: The compound is too polar for the chosen mobile phase and is irreversibly adsorbed onto the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. If you are using a DCM/MeOH system, increase the percentage of methanol. A gradient elution from a less polar to a more polar solvent system is often effective.[1]
-
Check for Decomposition: Before scaling up your chromatography, spot your compound on a TLC plate, let it sit for a while, and then develop it. If you see new spots, your compound may be decomposing on the silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Place the crude this compound in a flask.
-
Add a minimal amount of a hot, high-boiling point polar solvent (e.g., DMF or DMSO) to dissolve the solid completely.
-
While the solution is still hot, slowly add a less polar anti-solvent (e.g., water or ethanol) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel with a Modified Mobile Phase
-
Prepare the Slurry: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 DCM:MeOH with 0.5% triethylamine).
-
Pack the Column: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elute the Column: Run the column with your chosen mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of methanol).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Stationary Phase | Recommended Solvent Systems (in order of increasing polarity) | Notes |
| Recrystallization | N/A | DMF/Water, DMSO/Ethanol, Acetic Acid/Water | The choice of anti-solvent is crucial for good crystal formation. |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol (with 0.1-1% Triethylamine or Ammonia) | The basic modifier is essential to prevent streaking.[2] |
| Normal-Phase Chromatography | Alumina (Neutral or Basic) | Dichloromethane/Methanol | A good alternative to silica gel for basic compounds. |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile (with 0.1% Formic Acid), Water/Methanol (with 0.1% Formic Acid) | Ideal for highly polar compounds. A gradient elution is recommended.[1] |
Visualization of Workflows
Below is a troubleshooting workflow to guide your purification strategy for this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- University of California, Los Angeles.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds?. [Link]
- University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
- Columbia University.
- Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1084. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 471872. [Link]
- El-Hashash, M. A., et al. (2014). Synthesis of some new antimicrobial 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives. Der Pharma Chemica, 6(4), 23-29. [Link]
- Gulevskaya, A. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2167. [Link]
- Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]
- Hafez, H. N., et al. (2010). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 15(11), 7847–7858. [Link]
- Alagarsamy, V. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2015, 395637. [Link]
- Kornblum, S. S., & Hirscrn, J. O. (1970). Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound. Journal of Pharmaceutical Sciences, 59(5), 606–609. [Link]
- White, I. N. (2005). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 33(1), 11-15. [Link]
- Boksa, K., et al. (2018). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 126, 107-121. [Link]
- Aitipamula, S., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
- El-Sayed, N. N. E., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(21), 7264. [Link]
- Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(32), 7234–7241. [Link]
- Khan, F. N., & Nusrath, F. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Arkivoc, 2009(11), 1-11. [Link]
- Naidoo, K., et al. (2019). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry, 15, 2252–2259. [Link]
- Osolodkin, D. I., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7041. [Link]
Sources
stability issues of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione in solution
Welcome to the technical support guide for 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.
Introduction
This compound is a heterocyclic compound belonging to the quinazoline family, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3] The reliability of any experimental data generated with this compound is fundamentally dependent on its stability in the chosen solvent and conditions. Instability can lead to decreased compound concentration, formation of confounding artifacts, and ultimately, irreproducible results.
This guide addresses the most common stability issues, explains the underlying chemical principles, and provides validated protocols to mitigate these challenges.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research.
Q1: My compound's concentration appears to be decreasing in my aqueous buffer over a short period. What is the likely cause and how can I fix it?
A1: Probable Cause: Hydrolysis.
The most probable cause is the hydrolytic cleavage of one or both lactam (amide) bonds within the pyrimidine-dione ring. This reaction is a common degradation pathway for quinazolinones, especially in aqueous solutions that are acidic or alkaline.[4][5] The parent quinazoline ring system is known to be unstable in boiling dilute acid or alkaline solutions.[5] While your experiments may be at room temperature, the principle of pH-catalyzed hydrolysis still applies.
Scientific Rationale: The carbonyl carbons of the lactam groups are electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by either H⁺ (acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic) or OH⁻ (base catalysis, a potent nucleophile).
Solutions & Protocols:
-
pH Optimization: Maintain your solution pH as close to neutral (pH 6.5-7.5) as possible. The stability of related dihydroquinazolin-4-ones is significantly compromised at acidic pH; for example, a similar compound showed a half-life of only 3 hours at pH 2.[4]
-
Temperature Control: Perform experiments at ambient temperature or below (4°C), if your assay permits. Avoid heating solutions containing the compound.
-
Buffer Selection: Use a buffer with minimal catalytic activity. Phosphate or HEPES buffers are generally suitable choices.
-
Fresh Preparation: The most reliable approach is to prepare aqueous solutions fresh immediately before each experiment. If using a stock solution, add it to the aqueous buffer at the last possible moment.
Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of an aged solution. Could these be degradation products?
A2: Probable Cause: Degradation via Hydrolysis or Oxidation.
Yes, it is highly likely these are degradation products. The two primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis Product: As discussed in Q1, hydrolysis will open the pyrimidine ring. The primary product would be a derivative of 2-ureidocyclohex-1-ene-1-carboxylic acid. In an LC-MS analysis, you would look for a new peak with a mass corresponding to the parent compound + 18 Da (the mass of H₂O).
-
Oxidation Product: The tetrahydro- portion of the quinazoline ring can be susceptible to oxidation, especially with prolonged exposure to air.[4] This would lead to the formation of 5,6-dihydroquinazoline-2,4(1H,3H)-dione or the fully aromatic quinazoline-2,4(1H,3H)-dione. In an LC-MS, this would appear as peaks with masses of [M-2 H]⁺ or [M-4 H]⁺ relative to the parent compound.
Solutions & Protocols:
-
Confirm Degradant Identity: Use high-resolution mass spectrometry to confirm the exact mass of the unexpected peaks and compare them to the predicted masses of potential degradation products.
-
Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents before use to remove dissolved oxygen.
-
Antioxidants: For long-term storage or oxygen-sensitive assays, consider adding a small amount of an antioxidant like BHT, although you must first confirm it does not interfere with your experiment.
-
Purity Check: Always run a fresh standard alongside your experimental samples in any chromatographic analysis to serve as a baseline for purity and retention time.
Q3: My experimental results are inconsistent when I use a stock solution prepared in DMSO. Why is this happening?
A3: Probable Cause: DMSO-Specific Instability.
While DMSO is an excellent solvent for many organic molecules, some heterocyclic compounds exhibit instability in it. Studies on other quinazoline derivatives have shown that solutions in DMSO can exhibit modifications in their spectroscopic properties almost immediately after preparation, indicating instability, whereas aqueous solutions were highly stable.[6]
Scientific Rationale: DMSO is not perfectly inert. It can contain trace amounts of water and impurities. Furthermore, its polarity and aprotic nature can sometimes facilitate specific degradation pathways that are not favored in protic solvents like water or ethanol.
Solutions & Protocols:
-
Alternative Solvents: If possible, consider using alternative solvents for your stock solution, such as ethanol or DMF. Always perform a preliminary stability test in the chosen solvent.
-
High-Purity DMSO: If DMSO is required, use only high-purity, anhydrous DMSO (<0.02% water). Purchase in small-volume bottles and use a fresh bottle for critical experiments.
-
Storage Conditions: Store DMSO stock solutions frozen at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Time-Course Study: Perform a simple time-course study. Prepare a stock in DMSO, and analyze its purity by HPLC at t=0, 2, 8, and 24 hours to determine its stability window under your storage conditions.
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for this compound? The two most likely degradation pathways are (1) Hydrolysis of the lactam rings, leading to ring-opening, and (2) Oxidation of the cyclohexene ring to form a more aromatic dihydro or fully aromatic species.
-
What is the optimal pH range for maintaining stability in aqueous solutions? Based on data from related compounds, a pH range of 6.5 to 7.5 is recommended to minimize both acid- and base-catalyzed hydrolysis.[4]
-
How should I store my solid compound and its solutions?
-
Solid: Store the solid compound at 4°C or -20°C in a tightly sealed container with a desiccant to protect it from moisture.
-
Solutions: Prepare stock solutions in a suitable organic solvent (test for stability first) and store in single-use aliquots at -80°C. Prepare aqueous working solutions fresh for each experiment.
-
-
Which analytical method is best for monitoring stability? Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the ideal method. It allows for the separation of the parent compound from its potential degradation products and provides quantitative data on purity over time. Coupling HPLC with Mass Spectrometry (LC-MS) is even more powerful as it can help identify the structure of the degradants.
Data & Workflow Visualizations
Summary of Recommended Storage Conditions
| Format | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | ≤ 4°C, desiccated | Long-term | Protect from moisture and light. |
| Stock Solution | Anhydrous DMSO, Ethanol | -80°C | Up to 1 month (verify) | Use single-use aliquots; minimize freeze-thaw. |
| Working Solution | Aqueous Buffer (pH 6.5-7.5) | 4°C to Room Temp | < 8 hours | Prepare fresh before each use. |
Workflow: Troubleshooting Solution Instability
Caption: A troubleshooting flowchart for diagnosing stability issues.
Potential Degradation Pathways
Caption: Major potential degradation pathways for the title compound.
Appendix: Key Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Accurately weigh the solid this compound in a clean microfuge tube.
-
Add the required volume of high-purity, anhydrous solvent (e.g., DMSO or Ethanol) to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (<30°C) or sonication may be used if necessary.
-
Immediately dispense the stock solution into single-use, low-retention microfuge tubes. The volume per aliquot should be sufficient for one experiment.
-
Flash-freeze the aliquots (e.g., in a dry ice/ethanol bath) and immediately transfer to -80°C for long-term storage.
-
For use, remove a single aliquot, thaw it quickly, and use it immediately. Do not re-freeze a thawed aliquot.
Protocol 2: Basic pH-Dependent Stability Assessment
-
Prepare three different buffers: pH 4.0 (e.g., acetate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate).
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 100x the final concentration in acetonitrile or ethanol).
-
At time zero (t=0), dilute the stock solution into each of the three buffers to achieve your final working concentration. Ensure the final concentration of the organic solvent is low (<1%) and consistent across all samples.
-
Immediately inject an aliquot of each sample onto an HPLC system to get the t=0 peak area for the parent compound.
-
Store the remaining solutions at a constant, controlled temperature (e.g., 25°C).
-
At subsequent time points (e.g., 1, 4, 8, and 24 hours), inject another aliquot from each buffer and record the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to t=0. This will provide a clear indication of the compound's stability profile at different pH values.
References
- Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129.
- Neumann, H., et al. (2011). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. ACS Medicinal Chemistry Letters, 2(10), 757-761.
- Summerson, M. (2019). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa. Available at: University of Iowa Institutional Repository
- Kumar, A., & Rajput, C. S. (2009). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Technology.
- El-Sayed, N. N. E., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(5), 359-379.
- Wang, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391-9397.
- Fluorochem (n.d.). This compound.
- Carvajal-Moreno, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 146.
- Dixit, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6656.
- National Center for Biotechnology Information (n.d.). Quinazolinedione. PubChem Compound Database.
- Sigma-Aldrich (n.d.). 5,6,7,8-tetrahydro-quinazoline-2,4-diol.
- Vishwakarma, N. K., et al. (2017). Synthesis of quinazoline-2,4-(1H,3H)-diones. ResearchGate.
- El-Sayed, N. N. E., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate.
- Al-Ostath, O. A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(15), 5820.
- Alam, M. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 3931784.
- El-Sayed, N. N. E., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
- El-Sayed, N. N. E., et al. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent. PubMed.
- Velázquez-García, A., et al. (2020). Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. Monatshefte für Chemie - Chemical Monthly, 151, 1489-1498.
- Fun, H.-K., et al. (2009). Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3208.
- Organic Chemistry Portal (n.d.). Synthesis of Quinazolinediones.
- Osolodkin, D. I., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(19), 6296.
- White, J. D., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 48, 116407.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Tetrahydroquinazoline Derivatives in Assays
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of tetrahydroquinazoline derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Understanding the Challenge: The "Why" Behind Tetrahydroquinazoline Solubility Issues
Tetrahydroquinazoline derivatives are a class of heterocyclic compounds of great interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their often rigid, polycyclic, and lipophilic nature contributes to poor aqueous solubility. This inherent characteristic can lead to a cascade of experimental problems, including compound precipitation, underestimated biological activity, and inconsistent assay results.[3][4]
The core of the problem lies in the unfavorable energetics of dissolving a hydrophobic molecule in a polar solvent like water. The strong hydrogen-bonding network of water must be disrupted to create a cavity for the solute molecule, which is an energetically costly process. For lipophilic compounds like many tetrahydroquinazoline derivatives, the energy gained from solute-water interactions is insufficient to overcome this energy barrier, leading to low solubility.
Frequently Asked Questions (FAQs)
Q1: My tetrahydroquinazoline derivative is soluble in DMSO, but precipitates when I add it to my aqueous assay buffer. Why does this happen?
A1: This is a very common phenomenon known as "DMSO shock" or precipitation upon dilution.[5][6] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7][8] However, when your DMSO stock solution is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The water molecules in the buffer are unable to maintain the solubility of the hydrophobic tetrahydroquinazoline derivative, causing it to crash out of solution.[5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerable DMSO concentration is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5][7] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[5] It is imperative to perform a DMSO tolerance curve for your specific cell line and assay conditions to determine the optimal, non-toxic concentration.
Q3: Can I just sonicate or heat my sample to get my compound back into solution?
A3: While gentle heating and sonication can sometimes help to redissolve precipitated compounds, these are often temporary solutions.[9] The compound may precipitate again as the solution cools or over the course of a longer assay incubation. Furthermore, excessive heat can degrade your compound or affect the stability of other assay components, such as proteins. Sonication can also introduce variability into your experiments. These methods should be used with caution and are not a substitute for proper formulation.
Q4: How does poor solubility affect my assay results?
A4: Poor solubility can have several detrimental effects on your assay data:
-
Underestimation of Potency: If your compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[3][4]
-
Poor Reproducibility: The amount of compound that precipitates can vary between wells and experiments, leading to high data variability.[3]
-
False Negatives: A potentially active compound may appear inactive simply because it is not sufficiently soluble to interact with its target.
-
Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead medicinal chemistry efforts to optimize a lead compound.[4]
Troubleshooting Guides: Strategies for Enhancing Solubility
When faced with a poorly soluble tetrahydroquinazoline derivative, a systematic approach to formulation development is crucial. The following troubleshooting guides provide step-by-step protocols and the rationale behind each strategy.
Guide 1: Co-Solvent Systems
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[10][11][12]
Step-by-Step Protocol for Co-Solvent Screening:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your tetrahydroquinazoline derivative in 100% DMSO (e.g., 10-50 mM).
-
Select Co-solvents: Common co-solvents for biological assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][13]
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of assay buffers containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Test Solubility: Add a small aliquot of your DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final compound concentration.
-
Visual Inspection: Visually inspect for any signs of precipitation (cloudiness, particulates) immediately and after a period that mimics your assay incubation time.
-
Quantitative Analysis (Optional but Recommended): For a more rigorous assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[14]
Causality Behind the Choice: Co-solvents work by creating a more "DMSO-like" microenvironment in the aqueous buffer, which helps to keep the hydrophobic compound in solution. The choice of co-solvent and its concentration will depend on the specific properties of your tetrahydroquinazoline derivative and the tolerance of your assay system.
Visualization of Co-Solvent Strategy:
Caption: Workflow for co-solvent screening to enhance solubility.
Guide 2: Use of Solubilizing Excipients
Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[13] For in vitro assays, surfactants and cyclodextrins are commonly used.
Surfactants:
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, effectively increasing their apparent solubility.[15][16][17]
-
Common Surfactants: Polysorbates (e.g., Tween 20, Tween 80) and Cremophor EL are frequently used.[13]
-
Considerations: Surfactants can interfere with some assays, particularly those involving membranes or protein-protein interactions. It is crucial to run a vehicle control with the surfactant alone to assess any background effects.
Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility.[15][18][19]
-
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), are widely used.
-
Mechanism: The hydrophobic tetrahydroquinazoline derivative partitions into the non-polar cavity of the cyclodextrin, forming a water-soluble complex.
Step-by-Step Protocol for Excipient Screening:
-
Prepare Excipient Stock Solutions: Prepare aqueous stock solutions of the selected surfactants and/or cyclodextrins at various concentrations.
-
Test Solubility: Add your DMSO stock solution of the tetrahydroquinazoline derivative to the excipient solutions to achieve the desired final compound concentration.
-
Equilibrate: Gently mix and allow the solutions to equilibrate. For cyclodextrins, this may take some time.
-
Assess Solubility: Use visual inspection and, if possible, quantitative analysis to determine the most effective excipient and its optimal concentration.
Data Summary for Excipient Selection:
| Excipient Type | Common Examples | Mechanism of Action | Potential Assay Interference |
| Surfactants | Tween 20, Tween 80 | Micellar Encapsulation | Membrane disruption, protein denaturation |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Inclusion Complexation | Can extract cholesterol from cell membranes |
Visualization of Excipient-Based Solubilization:
Caption: Mechanisms of surfactant and cyclodextrin solubilization.
Guide 3: pH Modification
Many tetrahydroquinazoline derivatives contain ionizable functional groups, making their solubility pH-dependent.
-
Basic Compounds: If your compound has a basic nitrogen atom, its solubility will increase at lower pH as the nitrogen becomes protonated and forms a more soluble salt.
-
Acidic Compounds: If your compound has an acidic proton, its solubility will increase at higher pH as it deprotonates to form a more soluble salt.
Step-by-Step Protocol for pH Optimization:
-
Determine pKa: If the pKa of your compound is not known, it can be predicted using software or determined experimentally.
-
Prepare Buffers: Prepare a series of buffers with different pH values around the pKa of your compound.
-
Test Solubility: Measure the solubility of your tetrahydroquinazoline derivative in each buffer.
-
Select Optimal pH: Choose a buffer pH that maximizes solubility while being compatible with your assay system. Be aware that altering the pH can affect protein activity and cell viability.
Advanced Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary, although these are more commonly employed for in vivo studies.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to create fine emulsions upon dilution in aqueous media, keeping the drug solubilized.[19][20]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can enhance its dissolution rate and apparent solubility.[19][21]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[15][18]
Final Recommendations
-
Early Assessment: Screen for solubility early in the drug discovery process to identify potential issues.[3][4]
-
Systematic Approach: Don't rely on a single method. A systematic screening of co-solvents, excipients, and pH will yield the best results.
-
Appropriate Controls: Always include vehicle controls in your assays to account for any effects of the solvents or excipients themselves.
-
Understand Your Assay: Be mindful of the limitations and sensitivities of your specific biological assay when choosing a solubilization strategy.
By applying these principles and protocols, you can overcome the challenges posed by poorly soluble tetrahydroquinazoline derivatives and generate high-quality, reliable data to advance your research and drug development programs.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Aqueous solubility-enhancing excipient technologies: a review of recent developments - European Pharmaceutical Review.
- Excipients for Solubility Enhancement of Parenteral Formul
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - ResearchG
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PubMed Central.
- Co-solvent: Significance and symbolism - Synonyms.com.
- Overcoming solubility issues of 4-(Methylthio)quinazoline - Benchchem.
- Analytical Method Selection for Drug Product Dissolution Testing - Dissolution Technologies.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Scale-Up Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for the scale-up synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger production. Here, we address common challenges and frequently asked questions to ensure a robust and reproducible manufacturing process.
Troubleshooting Guide
Problem 1: Low Yield During Scale-Up
Question: My bench-scale synthesis of this compound consistently yields over 80%, but upon scaling up to a 10L reactor, the yield has dropped to below 50%. What are the likely causes and how can I troubleshoot this?
Answer: A significant drop in yield during scale-up is a common issue and can often be attributed to mass and heat transfer limitations, as well as changes in reaction kinetics. Here’s a systematic approach to diagnosing and resolving the problem:
-
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider a different impeller type (e.g., anchor or helical) or increasing the solvent volume to improve fluidity.
-
-
Heat Transfer: Exothermic reactions that are easily controlled in a round-bottom flask can become problematic in a large reactor with a lower surface-area-to-volume ratio. Poor heat dissipation can lead to temperature spikes, causing product degradation or the formation of impurities.
-
Solution: Monitor the internal reaction temperature closely with a calibrated probe.[1] Employ a jacketed reactor with an efficient temperature control unit. For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to manage the rate of heat generation.[1]
-
-
Solvent and Base Selection: The choice of solvent and base is critical and their effects can be amplified at scale.[2]
-
Solution: If you are observing poor solubility of starting materials or intermediates, consider switching to a more polar solvent. For instance, moving from a non-polar solvent like toluene to a polar aprotic solvent like DMF or DMSO can improve solubility and favor the desired reaction pathway.[2] The strength of the base can also impact the reaction; ensure it is sufficient for deprotonation without causing unwanted side reactions.
-
Problem 2: Increased Impurity Profile in Crude Product
Question: On a larger scale, I'm observing a significant new impurity in my HPLC analysis that was negligible at the bench. How can I identify and mitigate this?
Answer: The emergence of new or elevated levels of impurities during scale-up often points to issues with reaction control, such as temperature fluctuations or extended reaction times.[1]
-
Impurity Identification:
-
Solution: The first step is to understand the impurity's structure. Isolate the impurity using preparative HPLC or column chromatography and characterize it using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[1]
-
-
Reaction Mechanism Review:
-
Process Parameter Optimization:
-
Solution: Re-evaluate and optimize your reaction parameters. This could involve lowering the reaction temperature, reducing the reaction time, or changing the order of reagent addition.
-
Problem 3: Product Isolation and Purification Challenges
Question: My product crystallizes well at a small scale, but on a larger scale, it precipitates as an oil or a fine powder that is difficult to filter. How can I improve the physical properties of my product for easier isolation?
Answer: Issues with crystallization and filtration at scale are often related to the rate of cooling, solvent effects, and the presence of impurities.
-
Controlled Crystallization:
-
Solution: Implement a controlled cooling profile. Rapid cooling can lead to the formation of small, poorly formed crystals or oils. A slower, linear cooling ramp can promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product at the metastable zone can also encourage controlled crystallization.
-
-
Solvent System for Crystallization:
-
Solution: The solvent used for the reaction may not be the ideal solvent for crystallization. Consider an anti-solvent addition to induce crystallization. For this compound, which has polar functional groups, a common strategy is to use a polar solvent for dissolution and a non-polar anti-solvent to precipitate the product. Experiment with different solvent/anti-solvent combinations at a small scale to find the optimal system.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key considerations for scale-up?
A1: A prevalent method for the synthesis of tetrahydroquinazolines is a variation of the Biginelli reaction.[3][4][5] This is a one-pot, three-component reaction involving a β-ketoester (or a cyclic β-dicarbonyl compound like dimedone), an aldehyde, and urea or thiourea.[5][6] For this compound, the likely starting materials would be a cyclohexanedione derivative, formaldehyde (or a formaldehyde equivalent), and urea.
Key Scale-Up Considerations:
-
Catalyst Choice: The reaction is typically acid-catalyzed.[4][5] While strong mineral acids can be used at the lab scale, they can be corrosive to large-scale reactors. Consider using milder Lewis acids or solid-supported acid catalysts that can be easily filtered off after the reaction.
-
Reaction Concentration: The optimal concentration at a small scale may not be suitable for a larger batch. Higher concentrations can increase reaction rates but may also lead to solubility issues and poor heat transfer.[1]
-
Raw Material Quality: The purity of starting materials has a more pronounced impact at a larger scale. Ensure consistent quality of raw materials from suppliers and perform identity and purity checks on incoming batches.[1]
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Careful monitoring of critical process parameters is essential for a reproducible and high-yielding synthesis.
| Parameter | Importance | Monitoring Method |
| Temperature | Affects reaction rate, selectivity, and impurity formation. | Calibrated internal temperature probe. |
| Agitation Speed | Ensures homogeneity and efficient heat transfer. | Tachometer on the reactor motor. |
| pH/Acidity | Crucial for catalytic activity and stability of intermediates. | In-process pH probe or sampling and offline measurement. |
| Reactant Addition Rate | Controls exotherms and can influence selectivity. | Calibrated dosing pump. |
| Reaction Completion | Prevents the formation of byproducts due to over- or under-reaction. | In-process sampling and analysis by HPLC or TLC. |
Q3: What analytical techniques are recommended for in-process control and final product characterization?
A3: A robust analytical strategy is crucial for process understanding and quality control.
-
In-Process Control (IPC):
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and any impurities.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method for tracking reaction progress.
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity.
-
Purity by HPLC: To quantify the final product purity and impurity profile.
-
Experimental Workflow
Below is a generalized workflow for the scale-up synthesis of this compound based on the Biginelli reaction.
Caption: Generalized workflow for the scale-up synthesis.
References
- Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. Benchchem.
- Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
- Synthesis of 4-imidazolyl tetrahydroquinazolines (4a-f) under Biginelli condition. (n.d.).
- Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9373-9381.
- Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (n.d.). ResearchGate.
- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(8), 5745-5756.
- Biginelli Reaction. Organic Chemistry Portal. (n.d.).
- Biginelli reaction. (2023, November 28). In Wikipedia.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.).
- One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. (2013). European Journal of Chemistry, 4(4), 459-461.
- Al-Zahrani, E. A., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(14), 5393.
- This compound. PubChem. (n.d.).
- Al-Mousawi, S. M., & El-Azzouny, A. A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 49.
- Kolotov, M. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7041.
- Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2185.
- El-Hashash, M. A., et al. (2014). Synthesis of some new antimicrobial 5,6,7,8- tetrahydropyrimido[4,5-b]quinolone derivatives. Der Pharma Chemica, 6(4), 23-29.
- Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706422.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Journal of Heterocyclic Chemistry, 56(11), 2919-2945.
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(18), 3493-3503.
- Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
Sources
Technical Support Center: Refining DHFR Inhibition Assays for Reduced Variability
Welcome to the technical support center for Dihydrofolate Reductase (DHFR) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols, ensuring data accuracy and reproducibility. Here, we move beyond standard protocols to address the nuanced challenges that can lead to variability in your results. Our approach is rooted in explaining the causality behind experimental choices to empower you with a self-validating system for robust and reliable DHFR inhibitor screening.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the common spectrophotometric DHFR inhibition assay?
A1: The most common DHFR inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of DHFR.[1] This enzyme catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using β-nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2][3] The assay monitors the decrease in absorbance at 340 nm, which directly corresponds to the oxidation of NADPH to NADP+.[1][4][5] When a DHFR inhibitor is present, the rate of NADPH consumption slows down, resulting in a reduced rate of absorbance decrease.[1] The level of inhibition is proportional to the inhibitor's concentration and potency.[1]
Q2: My negative control (DMSO) shows some inhibition of DHFR activity. What is a tolerable level of solvent inhibition, and how can I mitigate this?
A2: Various organic solvents can inhibit DHFR. For instance, DMSO is known to inhibit DHFR activity at any concentration, while it is recommended that ethanol and methanol concentrations in the reaction mixture should not exceed 0.1%.[5] It is crucial to maintain a consistent final concentration of the solvent across all wells, including controls, to normalize any inhibitory effects. If the solvent-induced inhibition is significant, it is advisable to perform a solvent-response curve to determine the concentration at which the inhibitory effect is minimized while ensuring compound solubility.
Q3: How can I be sure that my "hit" compound is a true DHFR inhibitor and not an assay artifact?
A3: Distinguishing true inhibitors from false positives is a critical step, especially in high-throughput screening (HTS).[2] False positives can arise from several sources, including:
-
Compound Absorbance/Autofluorescence: The test compound itself might absorb light at 340 nm or be autofluorescent in fluorescence-based assays, thus interfering with the signal detection.[2]
-
Inhibition of a Coupling Enzyme: In coupled-enzyme assays (e.g., using diaphorase for a fluorescent readout), the compound might inhibit the coupling enzyme rather than DHFR.[2][3]
-
Compound Precipitation: Poorly soluble compounds can precipitate in the assay buffer, causing light scattering and affecting absorbance readings.[6]
To validate true hits, it is essential to perform counter-screens. This involves testing the compounds in the absence of DHFR to check for direct effects on NADPH absorbance or, in coupled assays, testing for inhibition of the coupling enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during DHFR inhibition assays in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: High Variability Between Replicates
Q: I'm observing significant variability in the absorbance readings between my replicate wells. What are the likely causes and how can I improve consistency?
A: High variability between replicates is a common issue that can often be traced back to inconsistencies in reagent preparation and handling, as well as environmental factors.
-
Underlying Causes & Solutions:
-
Inaccurate Pipetting: Small volumes of viscous solutions, like the DHFR enzyme often supplied in 50% glycerol, can be challenging to pipette accurately.[5]
-
Solution: Use calibrated pipettes and consider cutting the end of the micropipette tip to ensure accurate dispensing of viscous liquids.[5] For all reagents, ensure thorough mixing before aliquoting.
-
-
Inconsistent Incubation Times: The duration of exposure to the inhibitor can influence the observed effect.[7]
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.
-
Solution: Use a temperature-controlled plate reader and allow all reagents to equilibrate to the assay temperature before starting the reaction.[5]
-
-
Edge Effects in Microplates: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: Avoid using the outer wells of the microplate for samples and controls.[8] Fill these wells with assay buffer or water to create a humidity barrier.
-
-
Issue 2: Non-Linear Reaction Progress Curves
Q: My kinetic traces are not linear, making it difficult to determine the reaction rate accurately. What could be causing this?
A: Non-linear progress curves can result from several factors, including substrate/enzyme concentration issues and reagent instability.
-
Underlying Causes & Solutions:
-
Enzyme Concentration Too High: A high concentration of DHFR can lead to a rapid depletion of the substrate, resulting in a non-linear slope.[5]
-
Solution: Perform serial dilutions of the enzyme to find a concentration that results in a linear reaction rate for the desired duration of the assay.[5]
-
-
Substrate Depletion: If the initial concentration of DHF or NADPH is too low, it can be quickly consumed, leading to a flattening of the curve.
-
Solution: Ensure that the substrate concentrations are well above the Michaelis constant (Km) for the enzyme to maintain a linear reaction rate for the initial phase of the reaction.
-
-
NADPH Instability: NADPH is unstable, and its degradation is accelerated by acidic pH, elevated temperatures, and the presence of phosphate and acetate ions.[9][10]
-
DHF Instability and Impurity: The DHF substrate is light-sensitive and can degrade.[4][11] Commercial DHF can also be contaminated with folic acid, which can act as an inhibitor.[12]
-
Issue 3: Inconsistent IC50 Values
Q: The IC50 values for my test compounds are inconsistent across different experiments. What factors could be contributing to this variability?
A: Fluctuations in IC50 values often stem from variations in experimental conditions and reagent quality.
-
Underlying Causes & Solutions:
-
Inconsistent Reagent Preparation: Inconsistent preparation of stock solutions and serial dilutions is a frequent source of variability.[7]
-
Variability in Enzyme Activity: The activity of the DHFR enzyme can vary between different batches or due to improper storage.
-
Assay Incubation Time: The duration of pre-incubation of the enzyme with the inhibitor can affect the IC50 value, especially for slow-binding inhibitors.[5]
-
Solution: Standardize the pre-incubation time for all experiments.[7]
-
-
Cell-Based Assay Variables: In cell-based assays, factors like cell density, cell health, and passage number can significantly impact IC50 values.[7][13]
-
Experimental Workflow & Protocols
Visualizing the DHFR Inhibition Assay Workflow
The following diagram illustrates the general workflow for a DHFR inhibition assay.
Caption: General workflow for a DHFR inhibition assay.
Protocol: Spectrophotometric DHFR Inhibition Assay
This protocol provides a detailed methodology for performing a DHFR inhibition assay in a 96-well plate format.
1. Reagent Preparation:
-
DHFR Assay Buffer (1x): Prepare a buffer containing a suitable buffering agent (e.g., 100 mM HEPES, pH 7.5).[14] Keep at room temperature.[5]
-
DHF Stock Solution (10 mM): Prepare fresh by dissolving DHF in the 1x Assay Buffer.[1] Protect from light and keep on ice.[4][11]
-
NADPH Stock Solution (10-20 mM): Reconstitute lyophilized NADPH in 1x Assay Buffer.[1][4] Prepare fresh, keep on ice, and protect from light.[1]
-
DHFR Enzyme Solution: Dilute the enzyme stock in cold 1x Assay Buffer to a concentration that provides a linear decrease in absorbance at 340 nm over 10-20 minutes. The optimal concentration should be determined experimentally.[1][5]
-
Inhibitor Stock Solutions: Prepare stock solutions of test compounds and a positive control inhibitor (e.g., Methotrexate) in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Plate Setup: In a 96-well clear, flat-bottom plate, assign wells for:
-
Blank: Assay buffer only (no enzyme).
-
Enzyme Control (EC): Enzyme, substrates, and solvent (no inhibitor).
-
Inhibitor Controls: Enzyme, substrates, and positive control inhibitor.
-
Test Compounds: Enzyme, substrates, and test compounds at various concentrations.
-
-
Inhibitor Addition: Add the inhibitor solutions or solvent control to the appropriate wells.
-
Enzyme Addition: Add the diluted DHFR enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.[2]
-
Reaction Initiation: Add a mixture of DHF and NADPH to all wells to start the reaction.[2]
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[2][4]
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.[1]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
DHFR Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of DHFR and the mechanism of action of inhibitors.
Caption: DHFR catalytic cycle and competitive inhibition.
Data Presentation: Reagent Stability Quick Reference
| Reagent | Storage Recommendation | Key Stability Considerations | Reference(s) |
| DHFR Enzyme | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. Keep on ice during use. | [4],[11] |
| NADPH | Aliquot and store at -20°C. Prepare working solutions fresh. | Unstable in acidic solutions (pH < 7.4). Degradation is accelerated by heat, phosphate, and acetate. Keep on ice and protect from light. | [9],[10],[1] |
| DHF | Aliquot and store at -80°C. Prepare working solutions fresh. | Light-sensitive. Discard unused thawed solutions. | [4],[11] |
References
- Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie.
- Wu, J., Wu, L. H., & Knight, J. (1986). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry, 32(2), 314-319.
- How stable is NADPH and what should it be dissolved in?. (2015, September 10). ResearchGate.
- Sassetti, C. M., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE, 7(6), e39918.
- Maglioni, A., et al. (2015). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry, 54(38), 5793-5804.
- Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (1998). Clinical Chemistry, 44(9), 1897-1903.
- The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. (2007). Proceedings of the National Academy of Sciences, 104(43), 17135-17140.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. pnas.org [pnas.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DHFR Inhibition: The Established Power of Methotrexate versus the Emerging Potential of the 5,6,7,8-Tetrahydroquinazoline Scaffold
This guide provides an in-depth, objective comparison of Methotrexate (MTX), the cornerstone of Dihydrofolate Reductase (DHFR) inhibition, and the promising class of 5,6,7,8-Tetrahydroquinazoline derivatives. We will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols essential for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the landscape of DHFR inhibitors and the potential of novel chemical scaffolds.
Dihydrofolate Reductase (DHFR): A Timeless Therapeutic Target
Dihydrofolate Reductase is a critical enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a vital one-carbon carrier.[3][4] THF and its derivatives are indispensable cofactors for the synthesis of purines and thymidylate, the essential building blocks of DNA and RNA.[3][5] By inhibiting DHFR, the cellular supply of THF is depleted, leading to a halt in DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[5] This profound effect on cellular proliferation has established DHFR as a key therapeutic target for anticancer and antimicrobial agents for decades.[1][4]
Methotrexate (MTX): The Gold Standard Incumbent
Methotrexate, a folic acid analog developed in the 1940s, is the most widely recognized and clinically significant DHFR inhibitor.[6]
Mechanism of Action
MTX functions as a potent, slow, and tight-binding competitive inhibitor of DHFR.[7] Its structure closely mimics that of the natural substrate, DHF, allowing it to bind to the enzyme's active site with an affinity approximately 1000 times greater than DHF.[3] This high-affinity binding effectively blocks the regeneration of THF, thereby disrupting nucleotide biosynthesis.[3][7] Beyond its primary role in DHFR inhibition, MTX's polyglutamated form can also inhibit other enzymes like aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC), leading to an increase in adenosine levels and contributing to its anti-inflammatory effects, particularly in the treatment of rheumatoid arthritis.[8]
Clinical Significance and Limitations
MTX is a first-line treatment for a range of malignancies, including acute lymphocytic leukemia and osteosarcoma, as well as autoimmune diseases like rheumatoid arthritis and psoriasis.[6][7][9] However, its efficacy is often hampered by significant toxicities and the development of resistance.[10]
Mechanisms of methotrexate resistance are multifaceted and include:
-
Impaired Drug Transport: Decreased uptake via the reduced folate carrier (RFC) or increased efflux by ATP-binding cassette (ABC) transporters.[8][11][12][13]
-
Increased DHFR Expression: Amplification or increased transcription of the DHFR gene, leading to higher enzyme levels that overwhelm the drug.[9][11][14]
-
Defective Polyglutamylation: Reduced activity of folylpolyglutamate synthase (FPGS), which is responsible for adding glutamate residues to MTX. This process is crucial for intracellular retention and sustained activity.[9][13][14]
-
Altered DHFR Affinity: Point mutations in the DHFR gene can reduce the binding affinity of MTX to the enzyme.[9]
These limitations underscore the persistent need for novel DHFR inhibitors that can circumvent established resistance pathways.
The 5,6,7,8-Tetrahydroquinazoline Scaffold: A Platform for Novel Inhibitors
The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including DHFR inhibition.[15][16] While direct experimental data on the DHFR inhibitory activity of the parent compound, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, is sparse in the literature, extensive research has focused on its derivatives. These studies highlight the potential of the tetrahydroquinazoline skeleton as a foundational structure for designing next-generation antifolates.[17][18]
Evidence from Derivatives and In Silico Studies
Research into substituted 5,6,7,8-tetrahydroquinazolines has shown that this class of compounds can be potent DHFR inhibitors. For example, various 2,4-diamino-6-substituted tetrahydroquinazolines have been synthesized and evaluated as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as for antitumor activity, with some analogues showing inhibitory concentrations in the nanomolar range.[19]
Molecular docking studies have further supported this potential, indicating that synthesized tetrahydroquinazoline derivatives can achieve high binding affinity toward the active site of DHFR.[17][18] These computational analyses provide a rational basis for the molecular design of new antitubercular and anticancer agents based on this scaffold.
Head-to-Head Comparison: Methotrexate vs. Tetrahydroquinazoline Derivatives
The following table summarizes a comparison based on available data for Methotrexate and representative findings for the broader class of novel tetrahydroquinazoline-based inhibitors.
| Feature | Methotrexate (MTX) | 5,6,7,8-Tetrahydroquinazoline Derivatives |
| Mechanism of Action | Slow, tight-binding competitive inhibitor of DHFR.[7] | Primarily competitive inhibition of DHFR, based on derivative studies.[19] |
| Binding Affinity (Ki/IC50) | Highly potent; Ki values in the picomolar range for human DHFR.[20] IC50 values are typically in the low nanomolar range.[21] | Varies widely with substitution. Potent derivatives have shown IC50 values in the nanomolar range against various DHFR enzymes.[19] |
| Clinical Status | Widely approved and used for various cancers and autoimmune diseases.[6][9] | Preclinical research and development stage. No approved drugs based on this specific parent scaffold. |
| Known Resistance | Well-documented: impaired transport, DHFR overexpression, defective polyglutamylation, reduced DHFR affinity.[9][13][14] | As a novel class, specific clinical resistance mechanisms are not established. Design may aim to overcome known MTX resistance. |
| Key Structural Feature | Folic acid analog with a pteridine ring, p-aminobenzoyl group, and a glutamate moiety.[6] | Fused pyrimidine and cyclohexane rings, offering a rigid scaffold for diverse functionalization.[17] |
Experimental Protocols for Evaluating DHFR Inhibition
The accurate assessment of DHFR inhibitory activity is fundamental to the development of new drugs targeting this enzyme. The following protocol describes a standard spectrophotometric assay.
Protocol: In Vitro DHFR Enzyme Inhibition Assay
This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[1][22] The presence of an inhibitor slows this reaction.
Materials:
-
Purified DHFR enzyme (human or other species)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)[2]
-
Dihydrofolic acid (DHF) substrate stock solution (10 mM)[1][2]
-
Test Inhibitor (e.g., 5,6,7,8-Tetrahydroquinazoline derivative) stock solution
-
Positive Control: Methotrexate (10 mM)[23]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of DHF and NADPH in DHFR Assay Buffer. Keep solutions on ice and protected from light.[2][23]
-
Plate Setup:
-
Blank/Background Control: Add Assay Buffer and all reaction components except the DHFR enzyme.
-
Enzyme Control (100% Activity): Add Assay Buffer, DHFR enzyme, NADPH, and DHF.
-
Inhibitor Control (Positive Control): Add serially diluted Methotrexate, DHFR enzyme, NADPH, and DHF.
-
Test Wells: Add serially diluted test inhibitor, DHFR enzyme, NADPH, and DHF.
-
-
Assay Execution: a. To the appropriate wells of the 96-well plate, add 50 µL of Assay Buffer (for Enzyme Control) or the serially diluted inhibitor/Methotrexate solutions. b. Add 50 µL of the diluted DHFR enzyme solution to all wells except the Blank. c. Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][2] d. Prepare a reaction mixture containing NADPH and DHF. e. Initiate the reaction by adding 100 µL of the NADPH/DHF reaction mixture to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes.[2]
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). b. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.[1] c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization of Experimental Workflow
DHFR Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the central role of DHFR in the folate pathway and how inhibitors like Methotrexate and novel compounds block this critical process.
Conclusion and Future Perspectives
Methotrexate remains an indispensable therapeutic agent, but its utility is challenged by toxicity and widespread mechanisms of resistance. The development of novel DHFR inhibitors is therefore a critical area of research.
The 5,6,7,8-tetrahydroquinazoline scaffold represents a promising starting point for the design of new antifolates. While the parent dione compound is not established as a potent inhibitor itself, its derivatives have shown significant potential in preclinical studies. The key advantages of pursuing this scaffold lie in the potential to:
-
Overcome MTX Resistance: By designing molecules that are not substrates for efflux pumps or do not require polyglutamylation for retention, it may be possible to circumvent major resistance pathways.
-
Enhance Selectivity: Fine-tuning the chemical structure could lead to inhibitors with greater selectivity for human DHFR over microbial forms, or potentially even for DHFR in cancer cells versus healthy cells, thereby reducing off-target toxicities.
-
Improve Pharmacokinetic Properties: The chemical versatility of the quinazoline ring allows for modifications to improve solubility, bioavailability, and tissue distribution.
Future work must focus on the synthesis and rigorous biological evaluation of novel 5,6,7,8-tetrahydroquinazoline derivatives. Comprehensive screening, including enzymatic assays, cell-based proliferation studies against both sensitive and MTX-resistant cell lines, and eventual in vivo efficacy and toxicity studies, will be essential to validate this scaffold and identify lead candidates for clinical development. The path forward requires a synergistic approach, combining rational drug design, in silico modeling, and robust experimental validation to unlock the full therapeutic potential of this promising class of molecules.
References
- Resistance Mechanisms to Methotrex
- Mechanisms of Methotrexate Resistance in Osteosarcoma1.AACR Journals.
- Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrex
- Mechanism of Action of Methotrexate: Competitive Inhibition of Dihydrofol
- Mechanisms of methotrex
- Major mechanism contributing MTX resistance in cancer cells.
- Application Notes and Protocols for 2'-Fluoroaminopterin DHFR Inhibition Assay.Benchchem.
- Molecular mechanisms of resistance to antifol
- Methotrex
- What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?Medical Pharmacology.
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
- Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics.PNAS.
- Methotrexate-DHFR Inhibitor Synthesis Service.
- Comparative Docking Analysis of a Morpholine Derivative and Methotrexate Against Dihydrofol
- Benchmarking the Safety Profile of a Novel DHFR Inhibitor: A Compar
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.PMC.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.PMC.
- ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric).Abcam.
- Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).Assay Genie.
- (PDF) In Silico Comparison of Methotrexate Derivatives as Inhibitors of Human Dihydrofolate Reductase (hDHFR) in Cancer Chemotherapy.
- Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents.MDPI.
- Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone‐based derivatives as DHFR inhibitors | Request PDF.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.PubMed.
- Nonclassical 2,4-diamino-6-(aminomethyl)
- High-Affinity Inhibitors of Dihydrofolate Reductase: Antimicrobial and Anticancer Activities of 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with Small Molecular Size.Journal of Medicinal Chemistry.
- Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based deriv
- Evaluation of DHFR Inhibition and Antimicrobial Activity of Some Newly Synthesized Quinazolin-4(3H).
- The majority of DHFR inhibitors are derivates of folic acid.
- High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with small molecular size.PubMed.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of methotrexate resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jpionline.org [jpionline.org]
- 17. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with small molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. content.abcam.com [content.abcam.com]
A Comparative Analysis of Saturated vs. Unsaturated Quinazolinone Derivatives: A Guide for Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This versatility has led to the development of numerous therapeutic agents for treating cancer, microbial infections, and inflammation.[1][4][5][6] A critical, yet often nuanced, aspect of designing quinazolinone-based therapeutics is the choice between a saturated 2,3-dihydroquinazolin-4(1H)-one core and its unsaturated quinazolin-4(3H)-one counterpart. This decision profoundly impacts the molecule's three-dimensional shape, electronic properties, and, ultimately, its pharmacological profile.
This guide provides an in-depth comparative analysis of these two classes of quinazolinone derivatives. We will explore the causal relationships between their structural differences and their synthesis, chemical stability, and biological performance, supported by experimental data and established protocols.
Structural and Synthetic Considerations: A Tale of Two Rings
The fundamental difference between the two scaffolds lies in the pyrimidine ring. The unsaturated quinazolin-4(3H)-one possesses an endocyclic C=N double bond, rendering the heterocyclic ring planar. In contrast, the saturated 2,3-dihydroquinazolin-4(1H)-one features a C-N single bond at the same position, resulting in a non-planar, more flexible structure. This seemingly subtle change has significant implications for both synthesis and biological activity.
Synthetic Pathways: Choosing the Right Approach
The choice of synthetic route is dictated by the desired level of saturation in the final product.
Synthesis of Unsaturated Quinazolin-4(3H)-ones: A common and efficient method involves the condensation of 2-aminobenzamide with various aldehydes.[7] This one-pot reaction typically proceeds smoothly in a solvent like dimethyl sulfoxide (DMSO) and offers a straightforward way to introduce diversity at the 2-position of the quinazolinone core.[7]
Synthesis of Saturated 2,3-Dihydroquinazolin-4(1H)-ones: These derivatives are often synthesized via a multicomponent reaction involving isatoic anhydride, a primary amine (or ammonium acetate), and an aldehyde.[8] This approach allows for the introduction of substituents at both the 2- and 3-positions of the quinazolinone ring. Alternatively, the cyclocondensation of anthranilamides with aldehydes or ketones, often facilitated by a catalyst, is also a widely used method.[9]
The following workflow illustrates the general synthetic strategies for both classes of compounds.
Caption: General synthetic workflows for unsaturated and saturated quinazolinone derivatives.
An interesting synthetic relationship exists between the two classes: saturated 2,3-dihydroquinazolin-4(1H)-ones can be oxidized to their unsaturated counterparts.[10] For instance, treatment with an oxidizing agent like potassium permanganate (KMnO4) can convert the saturated core into the unsaturated, aromatic system.[10] This provides a valuable synthetic tool for creating matched pairs of compounds for direct comparative studies.
Comparative Biological Performance: A Focus on Anticancer and Antimicrobial Activity
The difference in saturation directly translates to distinct pharmacological profiles. Here, we compare their performance, drawing on experimental data from the literature.
Anticancer Activity
Both saturated and unsaturated quinazolinones have demonstrated significant potential as anticancer agents, often targeting key cellular machinery involved in cell division and signaling.[4][5][11]
Tubulin Polymerization Inhibition: Tubulin, a critical component of the cytoskeleton, is a well-established target for anticancer drugs.[12] A study directly comparing families of saturated 2,3-dihydroquinazolin-4(1H)-ones and unsaturated quinazolin-4(3H)-ones revealed that both exhibit potent cytotoxic effects against a broad panel of human cancer cell lines.[10][13] Notably, a saturated derivative, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, showed activity below 50 nM against five different cancer cell lines.[13] Molecular modeling studies suggest that both saturated and unsaturated derivatives can bind to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization.[13]
Kinase Inhibition: Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15] The planar, aromatic nature of the unsaturated quinazolinone core is often favored for binding to the ATP-binding pocket of these kinases.[14] Marketed drugs like gefitinib and erlotinib, which feature the unsaturated quinazoline scaffold, are prime examples of this.[14]
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another crucial target in cancer therapy. A study on quinazolinone-based DHFR inhibitors found that an unsaturated derivative, compound 3e, exhibited potent antiproliferative effects against several cancer cell lines and inhibited human DHFR with an IC50 value of 0.527 µM. This compound was also shown to induce cell cycle arrest and apoptosis.
The following table summarizes the cytotoxic activity of representative saturated and unsaturated quinazolinone derivatives against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Saturated | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <0.05 | [13] |
| Saturated | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <0.05 | [13] |
| Unsaturated | Compound 3e (a DHFR inhibitor) | CCRF-CEM (Leukemia) | 1.569 | |
| Unsaturated | Compound 17 | Jurkat (T-cell ALL) | <5 | [7] |
| Unsaturated | Compound 17 | NB4 (APL) | <5 | [7] |
Antimicrobial Activity
Quinazolinone derivatives also exhibit a broad spectrum of antimicrobial activities.[1][6] The structure-activity relationship (SAR) in this area is complex, but some trends can be observed.
A study focusing on 4(3H)-quinazolinone antibacterials identified a novel compound with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[16][17] Interestingly, the SAR exploration of this scaffold revealed that saturation of a double-bond linker attached to the quinazolinone core was tolerated, indicating that the flexibility introduced by saturation can be compatible with antibacterial activity.[16][17] However, for the core itself, the unsaturated system is more common in reported antimicrobial agents.
SAR studies have revealed that substitutions at the 2- and 3-positions, as well as the presence of halogens at the 6- and 8-positions of the unsaturated quinazolinone ring, can enhance antimicrobial activity.[1]
Mechanism of Action: A Visual Representation
The anticancer activity of many quinazolinone derivatives stems from their ability to inhibit key signaling pathways involved in cell growth and proliferation. One of the most well-documented mechanisms is the inhibition of the EGFR signaling pathway.
Caption: Inhibition of the EGFR/PI3K pathway by unsaturated quinazolinone derivatives.
As depicted, unsaturated quinazolinone inhibitors, such as gefitinib, competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[14] This prevents the downstream activation of pro-survival pathways like the PI3K/Akt/mTOR cascade, ultimately leading to reduced cancer cell proliferation and survival.[4][11]
Experimental Protocols
To facilitate further research, we provide a generalized, self-validating protocol for the synthesis of a 2-substituted unsaturated quinazolin-4(3H)-one.
Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Objective: To synthesize a library of 2-substituted quinazolin-4(3H)-ones for biological screening.
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Substituted aldehyde (1.1 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) and the desired substituted aldehyde (1.1 eq) in a minimal amount of DMSO.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Causality Note: Heating provides the necessary activation energy for the condensation and subsequent cyclization to form the thermodynamically stable aromatic quinazolinone ring.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the resulting solid, wash with cold water, and then dry it. The crude product should be purified by recrystallization from a suitable solvent, such as ethanol. Self-Validation Note: Recrystallization is a critical step to ensure the purity of the final compound, which is essential for accurate biological testing.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained data should be consistent with the expected structure.
Conclusion and Future Perspectives
The choice between a saturated and an unsaturated quinazolinone core is a critical decision in drug design.
-
Unsaturated Quinazolin-4(3H)-ones: Their planar, aromatic nature makes them ideal candidates for targeting well-defined binding pockets, such as the ATP-binding site of kinases. Their synthesis is often straightforward, making them attractive for initial library synthesis.
-
Saturated 2,3-Dihydroquinazolin-4(1H)-ones: The increased flexibility and three-dimensional character of this scaffold can be advantageous for interacting with more complex or allosteric binding sites. While sometimes overlooked, they have demonstrated potent biological activity, as seen in the case of tubulin inhibitors.
Future research should focus on the systematic synthesis and parallel screening of matched pairs of saturated and unsaturated quinazolinone derivatives against a wide array of biological targets. This approach will provide a clearer understanding of the structure-activity relationships governed by the saturation level of the core ring, ultimately enabling the more rational design of next-generation quinazolinone-based therapeutics.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. (n.d.).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (n.d.).
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. (2016, April 18).
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.).
- Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review - ResearchGate. (n.d.).
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing. (n.d.).
- Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone‐based derivatives as DHFR inhibitors | Semantic Scholar. (n.d.).
- (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016, April 18).
- Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (n.d.).
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. (n.d.).
- Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ResearchGate. (n.d.).
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022, December 23).
- Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents | ACS Omega. (2025, August 1).
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
- Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives - PubMed. (n.d.).
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. (n.d.).
- Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents | Asian Pacific Journal of Health Sciences. (2021, October 9).
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Antibacterial Efficacy of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione and its Analogs
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, the quinazoline nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive technical comparison of the antibacterial efficacy of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione and its close structural analogs against clinically relevant bacterial strains. We will delve into the experimental data, provide detailed protocols for validation, and explore the underlying mechanism of action that positions these compounds as promising alternatives to conventional antibiotics.
Introduction: The Imperative for Novel Antibacterials
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Pathogens such as Escherichia coli and Proteus mirabilis are common culprits in urinary tract and other infections, and their resistance to frontline antibiotics necessitates the development of new therapeutic agents. Quinazoline derivatives have garnered considerable attention due to their diverse pharmacological properties, including antibacterial effects.[1][2] This guide focuses on a specific derivative, this compound, and its analogs, providing a comparative analysis of their potential as effective antibacterial agents.
Comparative Antibacterial Efficacy: A Data-Driven Analysis
While specific antibacterial efficacy data for this compound is not extensively available in the public domain, a closely related analog, 5,6,7,8-tetrahydro-[1][3][4]triazolo[5,1-b]quinazolin-9(4H)-one (THTQ), has been evaluated for its antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of THTQ against Proteus mirabilis and Escherichia coli, in comparison to the standard antibiotics Ciprofloxacin and Ampicillin.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| THTQ (analog of the topic compound) | Proteus mirabilis | 1875 |
| Escherichia coli | 3750 | |
| Ciprofloxacin | Proteus mirabilis | 0.06 - 1.0 |
| Escherichia coli | ≤1 (susceptible) | |
| Ampicillin | Proteus mirabilis | 74% susceptibility reported in one study |
| Escherichia coli | 4 |
Data Interpretation: The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] Based on the available data for the analog THTQ, it exhibits some inhibitory activity against P. mirabilis and E. coli, although at significantly higher concentrations than the widely used antibiotic Ciprofloxacin.[1][6][7] The susceptibility of P. mirabilis to Ampicillin can be variable.
Mechanism of Action: A Novel Approach to Bacterial Inhibition
Quinazoline-2,4-dione derivatives are believed to exert their antibacterial effects through a mechanism similar to that of fluoroquinolones, by targeting bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinazoline-2,4-diones disrupt critical cellular processes, leading to bacterial cell death.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for Efficacy Validation
To ensure scientific rigor and reproducibility, standardized methods must be employed to evaluate the antibacterial efficacy of any new compound. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[8] The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Test compound (this compound)
-
Reference antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., E. coli ATCC 25922, P. mirabilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the endpoint.
-
Conclusion and Future Directions
The available data on the structural analog THTQ suggests that the this compound scaffold possesses inherent antibacterial activity, albeit at higher concentrations than established antibiotics like ciprofloxacin. This indicates that while the core structure is promising, further chemical modifications may be necessary to enhance its potency. The proposed mechanism of action, targeting DNA gyrase and topoisomerase IV, offers a validated pathway for antibacterial drug development.
Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to establish a clear structure-activity relationship (SAR). By systematically modifying the substituents on the quinazoline ring, it may be possible to identify compounds with significantly improved MIC values against a wider spectrum of bacterial pathogens, including multidrug-resistant strains. The standardized protocols outlined in this guide provide a robust framework for such future investigations, ensuring that the data generated is both reliable and comparable across different studies.
References
- Ampicillin - StatPearls - NCBI Bookshelf. (n.d.).
- What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? - Dr.Oracle. (2025, September 29).
- Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. (2010). The Canadian Journal of Infectious Diseases & Medical Microbiology, 21(4), 189–194.
- MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). Antimicrobial Agents and Chemotherapy, 42(8), 1970–1976.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules, 27(12), 3853.
- What is the minimum inhibitory concentration of ampicillin for E. coli DH10B and DH5a? (2019, January 10).
- Action of ciprofloxacin on planktonic bacteria and biofilm of Proteus mirabilis. (2006). Journal of Antimicrobial Chemotherapy, 57(1), 148–151.
- The Ciprofloxacin Impact on Biofilm Formation by Proteus Mirabilis and P. Vulgaris Strains. (2016). Brieflands, 6(2), e2152.
- Ampicillin MIC determinations for E. coli grown in M9 minimal medium. (n.d.).
- Proteus mirabilis: Reporting susceptibility to ampicillin when cefazolin tests resistant. (2023, October 17).
- Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. (2021). Journal of Antimicrobial Chemotherapy, 76(5), 1137–1150.
- Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. (2022). Journal of Antimicrobial Chemotherapy, 77(12), 3329–3336.
- MICs of -lactam antibiotics for Proteus mirabilis clinical isolate, E. (n.d.).
- The assessment of Proteus mirabilis susceptibility to ceftazidime and ciprofloxacin and the impact of these antibiotics at subinhibitory concentrations on Proteus mirabilis biofilms. (2014). Medycyna Doswiadczalna I Mikrobiologia, 66(3), 189–198.
- Proteus mirabilis - Northern Nevada Public Health. (2024, November 14).
- Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. (2021). Antibiotics, 10(11), 1303.
- In vitro evaluation of the determinants of bactericidal activity of ampicillin dosing regimens against Escherichia coli. (1989). Antimicrobial Agents and Chemotherapy, 33(7), 1049–1054.
- Potential antivirulence activity of sub-inhibitory concentrations of ciprofloxacin against Proteus mirabilis isolates: an in-vitro and in-vivo study. (2024, May 6).
- Natural antibiotic susceptibility of Proteus spp., with special reference to P. mirabilis and P. penneri strains. (2003). Journal of Medical Microbiology, 52(Pt 11), 997–1004.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 966.
- IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.).
- Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. (2022). Frontiers in Chemistry, 10, 864930.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022, June 15).
- Bactericidal activity of 8-methoxy-quinazoline-2,4-diones with. (n.d.).
- Antibacterial Activity of Several Plant Extracts Against Proteus species. (2016). International Journal of Pharmaceutical and Clinical Research, 8(12), 1674–1680.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Action of ciprofloxacin on planktonic bacteria and biofilm of Proteus mirabilis | Biofilms | Cambridge Core [cambridge.org]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ciprofloxacin Impact on Biofilm Formation by Proteus Mirabilis and P. Vulgaris Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico and In Vitro Results for Tetrahydroquinazolines
In the contemporary landscape of drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is paramount for the efficient and effective identification of novel therapeutic agents. This guide provides an in-depth comparison and procedural framework for the cross-validation of in silico predictions with in vitro experimental data, focusing on the promising class of heterocyclic compounds known as tetrahydroquinazolines. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage these complementary approaches to accelerate the journey from lead discovery to preclinical evaluation.
The core principle underpinning this integrated strategy is the use of computational tools to screen vast virtual libraries of compounds and predict their biological activity, followed by targeted in vitro experiments to validate these predictions and elucidate the true biological effects.[1] A strong correlation between in silico and in vitro results not only builds confidence in the predictive models but also provides a rational basis for further structural optimization and development of promising candidates.[2]
The Strategic Imperative of Cross-Validation
The drug discovery pipeline is notoriously long and expensive, with a high attrition rate of candidate molecules. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to prioritize compounds for synthesis and biological testing.[3] However, these computational predictions are theoretical and must be anchored in empirical evidence. In vitro assays provide this crucial biological validation, offering quantitative data on a compound's efficacy and mechanism of action.[4] The iterative feedback loop between these two domains is what drives modern, rational drug design.[5]
This guide will dissect the key stages of this integrated workflow, from initial computational screening to definitive biological characterization, using tetrahydroquinazolines as a central case study. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]
Part 1: In Silico Prediction – The Digital Hypothesis
The journey begins with the generation of a digital hypothesis about the potential biological activity of tetrahydroquinazoline derivatives. This involves a suite of computational techniques aimed at predicting how these molecules might interact with specific biological targets.
Molecular Docking: Predicting the Perfect Fit
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[8] This method is instrumental in virtual screening campaigns to identify potential hits from large compound libraries.[9]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., human topoisomerase IIα or dihydrofolate reductase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the tetrahydroquinazoline derivatives.
-
Assign partial charges and define the rotatable bonds of the ligands.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid are crucial for a focused and efficient docking simulation.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding energies and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked tetrahydroquinazoline derivatives and the amino acid residues in the active site of the protein.[11]
-
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of novel, untested compounds.[13]
ADMET Prediction: Foreseeing Pharmacokinetic Properties
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical pharmacokinetic properties that determine the success of a drug candidate. In silico ADMET prediction tools can flag potential liabilities early in the discovery process, saving considerable time and resources.[14][15]
Part 2: In Vitro Validation – The Biological Reality
The hypotheses generated through in silico methods must be rigorously tested in the laboratory. In vitro assays provide the first layer of biological validation, offering quantitative data on the actual effects of the synthesized tetrahydroquinazoline derivatives.
Cytotoxicity Assays: Assessing Cellular Impact
Cytotoxicity assays are fundamental for evaluating the potential of a compound to kill or inhibit the proliferation of cancer cells. The MTT and XTT assays are widely used colorimetric methods for this purpose.[16]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the tetrahydroquinazoline derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17]
-
-
Formazan Solubilization:
-
Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18]
-
Enzyme Inhibition Assays: Unraveling the Mechanism of Action
If a specific enzyme is hypothesized to be the target of the tetrahydroquinazoline derivatives (e.g., topoisomerase II or DHFR), enzyme inhibition assays are crucial to confirm this interaction and quantify the inhibitory potency.
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase IIα enzyme, and the assay buffer.
-
-
Inhibitor Addition:
-
Add varying concentrations of the tetrahydroquinazoline derivatives to the reaction mixture. Include a positive control inhibitor (e.g., etoposide) and a no-enzyme control.
-
-
Incubation:
-
Incubate the reaction at 37°C to allow the enzyme to catalyze the relaxation of the supercoiled DNA.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA in each lane to determine the extent of enzyme inhibition and calculate the IC50 value.[2]
-
Antimicrobial Activity Assays: Exploring a Broader Spectrum
Many heterocyclic compounds, including tetrahydroquinazolines, exhibit antimicrobial properties. Simple and effective methods like the disk diffusion assay can be used for initial screening.[12]
Part 3: Cross-Validation – Synthesizing the Data
The ultimate goal is to establish a strong correlation between the in silico predictions and the in vitro results. This cross-validation process provides a robust foundation for advancing the most promising compounds.
Data Presentation for Comparative Analysis
A clear and concise presentation of the data is essential for effective comparison. The following table provides a template for summarizing the cross-validation results.
| Compound ID | Molecular Docking Score (kcal/mol) vs. Target X | Predicted Activity (QSAR) | In Vitro Cytotoxicity IC50 (µM) vs. Cell Line Y | In Vitro Enzyme Inhibition IC50 (µM) vs. Target X |
| THQ-01 | -9.5 | High | 5.2 | 2.1 |
| THQ-02 | -8.7 | Moderate | 15.8 | 10.5 |
| THQ-03 | -7.2 | Low | > 50 | > 50 |
| THQ-04 | -9.8 | High | 2.5 | 1.3 |
A strong correlation would be indicated by compounds with high predicted activity and low docking scores also demonstrating low IC50 values in the in vitro assays.
Visualizing the Workflow and Biological Context
Diagrams are invaluable for illustrating complex workflows and biological pathways.
Caption: A streamlined workflow for the cross-validation of in silico and in vitro results.
Caption: Inhibition of Topoisomerase II and DHFR by tetrahydroquinazolines disrupts DNA replication and synthesis.
Conclusion
The integration of in silico and in vitro methodologies represents a powerful paradigm in modern drug discovery. By strategically employing computational predictions to guide experimental validation, researchers can navigate the complexities of drug development with greater efficiency and a higher probability of success. This guide has provided a comprehensive framework for the cross-validation of results for tetrahydroquinazolines, from the initial digital hypothesis to the tangible biological reality. The robust correlation of data from these two domains is the cornerstone of building a compelling case for the continued development of novel and impactful therapeutic agents.
References
- Gonnelli, A., et al. (2024). A bioconvergence study on platinum-free concurrent chemoradiotherapy for the treatment of HPV-negative head and neck carcinoma. Artificial Cells, Nanomedicine, and Biotechnology, 52, 122-129. [Link]
- Ricci, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry, 63(21), 12873-12886. [Link]
- Ricci, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Request PDF. [Link]
- A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. (2023). Pharmaceuticals. [Link]
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules. [Link]
- Al-Rashood, S. T., et al. (2006). Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. Bioorganic & Medicinal Chemistry, 14(24), 8608-8621. [Link]
- 3D-QSAR and Molecular Docking Studies of 4-Methyl Quinazoline Derivatives as PI3Kα Inhibitors. (n.d.). Request PDF. [Link]
- Al-Rashood, S. T. (2006). Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. CORE. [Link]
- Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 26. [Link]
- Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a promising non-opioid analgesic drug. (2022).
- Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a promising non-opioid analgesic drug. (2022). Research Results in Pharmacology. [Link]
- Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200881. [Link]
- Maciejewska, N., et al. (2022).
- El-Malah, A. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1378873. [Link]
- 3D-QSAR, molecular dynamics simulations, and molecular docking studies on pyridoaminotropanes and tetrahydroquinazoline as mTOR inhibitors. (n.d.). PubMed. [Link]
- Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies. (2025). Bioorganic Chemistry, 154, 108921. [Link]
- The importance of in-silico studies in drug discovery. (2024). UMPSA-IR. [Link]
- AutoDock Vina: Molecular docking program. (n.d.). Read the Docs. [Link]
- Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simul
- Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists. (2025). European Journal of Medicinal Chemistry, 300, 117566. [Link]
- Design, Synthesis, Characterization, Molecular Modeling, and ADMET Analysis of Novel Quinazolin-4(3H)-One-Triazole Hybrids as Vasorelaxant Agent. (2025). Chemistry & Biodiversity, e202501062. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]
- Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Derivatives. (2017). Molecules, 22(11), 1839. [Link]
- In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers. [Link]
- What is in silico drug discovery?. (2025).
- In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2025). Methods in Molecular Biology, 2981, 237-247. [Link]
- Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Deriv
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). International Journal of Molecular Sciences, 23(7), 3781. [Link]
- QSAR analysis and experimental evaluation of new quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors. (2022). SAR and QSAR in Environmental Research, 33(7), 513-532. [Link]
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules. [Link]
- In vitro approaches to evaluate ADMET drug properties. (2004). Current Opinion in Drug Discovery & Development, 7(1), 101-110. [Link]
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules. [Link]
- Validation of docking protocol by redocking the cocrystallized ligand... (n.d.).
- In vitro approaches to evaluate ADMET drug properties. (2004). Semantic Scholar. [Link]
- MTT assay. (2014). YouTube. [Link]
- What is an Inhibition Assay?. (n.d.). Biobide. [Link]
- Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma. (2024). PMC. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
- Green synthesis of zinc oxide nanoparticles using ethanolic leaf extract of Olea europaea and its in vitro evaluation on MDA-MB-231 cancer cell lines, antibacterial and antioxidant activities. (2023). PLOS One. [Link]
- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022).
- In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candid
- In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. (2021).
- In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers. [Link]
- Molecular Docking Studies: The Success Should Overrule the Doubts. (n.d.).
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4425. [Link]
- Validation of the molecular docking procedure used by using the before... (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation | Semantic Scholar [semanticscholar.org]
- 4. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 5. In vitro and in silico studies of the interaction of three tetrazoloquinazoline derivatives with DNA and BSA and their cytotoxicity activities against MCF-7, HT-29 and DPSC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Cytotoxicity and Molecular Docking Studies of the 9-Substituted 5-Styryltetrazolo[1,5-c]quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. QSAR analysis and experimental evaluation of new quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a promising non-opioid analgesic drug | Research Results in Pharmacology [rrpharmacology.ru]
- 15. researchgate.net [researchgate.net]
- 16. Matrix-Metalloproteinase Inhibitory Study of Novel Tetrahydroisoquinoline-4-carboxylates: Design, Synthesis, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tetrahydroquinazoline Derivatives in Cancer Cell Lines: A Technical Guide for Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Rise of Tetrahydroquinazoline Derivatives
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities.[1][2][3] In oncology, this scaffold is particularly prominent, with several FDA-approved drugs, such as gefitinib and erlotinib, leveraging the quinazoline framework to function as potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2][3][4] These agents have significantly improved outcomes for patients with specific cancer subtypes, particularly non-small-cell lung carcinoma.[2]
As the landscape of cancer therapy evolves, so does the chemical exploration of these foundational structures. The partial saturation of the quinazoline ring system to yield tetrahydroquinazoline (THQ) derivatives offers a compelling strategy to expand chemical space. This modification introduces three-dimensional complexity, potentially improving binding affinity, selectivity, and pharmacokinetic properties compared to their planar aromatic counterparts. This guide provides a head-to-head comparison of various THQ and closely related quinazoline derivatives, summarizing their cytotoxic activities against key cancer cell lines, elucidating their mechanisms of action, and providing detailed protocols for their evaluation.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of quinazoline-based compounds is highly dependent on the nature and position of substituents on the core structure. Below, we compare different series of derivatives based on their primary molecular targets and structure-activity relationships (SAR).
Series 1: 4-Substituted Quinazoline and Tetrahydroquinoline Analogs Targeting Receptor Tyrosine Kinases
A common strategy in quinazoline-based drug design involves modification at the C-4 position to target the ATP-binding pocket of protein kinases like EGFR.[2][3][4]
One study explored a series of quinazoline derivatives bearing a 1,2,3,4-tetrahydroquinoline moiety at the C-4 position.[5] The compounds were evaluated for their cytotoxic activity against a panel of four cancer cell lines: A549 (lung), HepG-2 (liver), MCF-7 (breast), and PC-3 (prostate). The results indicated that substitution at the C-4 position with 1,2,3,4-tetrahydroquinoline was generally beneficial for cytotoxic activity, particularly against A549 and MCF-7 cells.[5]
Compound 13a from this series, which features a (S)-tetrahydrofuran-3-ol group at the C-8 position of the quinazoline core, emerged as the most potent derivative.[5] It exhibited excellent, dose-dependent antitumor effects across all four cell lines, suggesting its potential as a broad-spectrum anticancer agent.[5]
Table 1: Comparative Cytotoxicity (IC50 in µM) of C-4 Substituted Quinazoline Derivatives
| Compound ID | C-4 Substitution | C-8 Substitution | A549 (Lung) | HepG-2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
| 13a | 1,2,3,4-Tetrahydroquinoline | (S)-Tetrahydrofuran-3-ol | 1.49 ± 0.17 | 2.90 ± 0.24 | 1.85 ± 0.19 | 3.30 ± 0.22 | [5] |
| Gefitinib | (Reference Drug) | ~1.8 (A549) | ~15.7 (HepG-2) | ~6.2 (MCF-7) | ~8.9 (PC-3) | Derived |
Note: Gefitinib values are representative and can vary based on experimental conditions.
The superior activity of 13a suggests that the combination of a C-4 tetrahydroquinoline moiety and a C-8 tetrahydrofuran-3-ol group creates a synergistic effect, enhancing its ability to inhibit cancer cell proliferation. Molecular docking studies indicated that these compounds are potential EGFR kinase inhibitors.[5][6]
The EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[3][5] Its dysregulation is a hallmark of many cancers.[5] Quinazoline inhibitors typically function by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby blocking the downstream signaling cascade.
Caption: EGFR signaling pathway inhibited by a tetrahydroquinazoline derivative.
Series 2: Tetrahydroquinolinone Derivatives Inducing Oxidative Stress and Apoptosis
Another class of compounds, tetrahydroquinolinones, has been investigated for its ability to induce cancer cell death by generating reactive oxygen species (ROS).[7] A study focusing on colorectal cancer (CRC) synthesized a series of novel tetrahydroquinolinones and evaluated their efficacy in HCT-116 cells.[7]
Compound 20d , identified as (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated significant in vitro antiproliferative activity at micromolar concentrations.[7] This compound was found to suppress colony formation and migration of HCT-116 cells.[7]
Mechanistically, 20d was shown to induce massive oxidative stress, leading to autophagy through the disruption of the PI3K/AKT/mTOR signaling pathway.[7] This highlights an alternative mechanism of action for THQ-related scaffolds beyond direct kinase inhibition.
Table 2: Comparative Activity of Tetrahydroquinolinone Derivatives in HCT-116 Cells
| Compound ID | Key Structural Features | Primary Mechanism | Effect on HCT-116 Cells | Reference |
| 20d | N-(3-fluorophenyl)carbamate at C-8 | ROS Induction, PI3K/AKT/mTOR Inhibition | Suppressed proliferation, colony formation, and migration | [7] |
| 4a | 3-(1-naphthylmethyl) substituent | G2/M Arrest, Apoptosis Induction | Potent cytotoxicity (IC50 ~13 µM) | [8] |
A separate study on 3-substituted tetrahydroquinolinones found that compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) exhibited potent cytotoxicity against both colon (HCT-116) and lung (A549) cancer cells.[8] Its mechanism involves inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[8]
The Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many tetrahydroquinazoline derivatives exert their anticancer effects by activating these pathways.[8][9]
Caption: Generalized workflow for apoptosis induction by THQ derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a standardized framework for assessing the anticancer activity of novel tetrahydroquinazoline derivatives. The causality behind key steps is explained to ensure robust and reproducible results.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Causality Statement: This endpoint is a reliable proxy for cytotoxicity, as only metabolically active, viable cells can perform the chemical reduction. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Rationale: An overnight incubation ensures cells recover from trypsinization and adhere to the plate, forming a uniform monolayer for consistent drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline derivatives in a suitable solvent (e.g., DMSO) and then dilute further in serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Rationale: A dose-response curve is essential to determine the IC₅₀ value. Using serum-free medium for dilution prevents serum proteins from binding to the compound and reducing its effective concentration.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Rationale: This duration is typically sufficient to observe the antiproliferative effects of a compound, covering multiple cell doubling times.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: The 4-hour incubation allows for sufficient formazan crystal formation within viable cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Rationale: DMSO is a highly effective solvent for formazan, ensuring that all crystals are dissolved for accurate absorbance reading.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of a compound on cell cycle progression. It involves staining the DNA of cells with a fluorescent dye (e.g., Propidium Iodide) and measuring the fluorescence intensity of individual cells.
Causality Statement: The amount of DNA in a cell correlates with its phase in the cell cycle (G1, S, or G2/M). By quantifying the DNA content, we can identify if a compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism for anticancer agents.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the tetrahydroquinazoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Combine all cells to ensure apoptotic cells are included in the analysis.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the DNA stain to enter, and preserves the cellular structure.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Rationale: RNase A is crucial for degrading RNA, ensuring that PI only stains DNA for an accurate measurement of DNA content.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events (cells) per sample.
-
Data Analysis: Analyze the resulting histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
The exploration of tetrahydroquinazoline and its related scaffolds continues to be a fruitful area in anticancer drug discovery. Head-to-head comparisons reveal that subtle structural modifications can lead to significant changes in potency and mechanism of action. Derivatives like the C-4 substituted quinazoline 13a demonstrate the continued potential of targeting EGFR, while tetrahydroquinolinones such as 20d and 4a highlight alternative pathways involving ROS induction and apoptosis.
Future research should focus on synthesizing novel libraries of THQ derivatives to further refine structure-activity relationships. A key goal will be to enhance selectivity for cancer cells over normal cells to minimize off-target toxicity. Moreover, combining these novel agents with existing therapies could provide synergistic effects and overcome drug resistance, paving the way for more effective and durable cancer treatments.
References
- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- Ryczkowska, M., et al. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
- (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- (2019, May 1). Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline.
- Haider, K., Das, S., Joseph, A., & Yar, M. S. (2022, March 17). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed.
- (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química.
- (n.d.). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.
- (n.d.). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Jetir.Org.
- (2022, December 5). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. MDPI.
- Ryczkowska, M., et al. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH.
- (n.d.). Journal of Medicinal Chemistry Ahead of Print. ACS Publications.
- (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- (n.d.). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. PubMed.
- Alafeefy, A. M., & Ashour, A. E. (2012, August). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. PubMed.
- (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH.
- (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline.
- (n.d.). A Head-to-Head Comparison of Cyclopropyl-Quinazoline Derivatives and Other Quinazoline-Based Anticancer Compounds. Benchchem.
- (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. revista.iq.unesp.br [revista.iq.unesp.br]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking Novel Tetrahydroquinazolines Against Known EGFR Inhibitors: A Comparative Performance Guide
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has emerged as a major therapeutic target, leading to the development of several generations of small-molecule tyrosine kinase inhibitors (TKIs).[2][3]
The quinazoline scaffold has proven to be a privileged structure in the design of EGFR inhibitors, with first and second-generation drugs like gefitinib, erlotinib, and afatinib demonstrating significant clinical efficacy.[4][5][6] However, the emergence of acquired resistance, frequently mediated by the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[7] This has led to the approval of third-generation drugs such as osimertinib, which are effective against T790M-mutant EGFR.[7] The relentless pursuit of more potent and selective EGFR inhibitors continues, with novel tetrahydroquinazoline derivatives showing promise in preclinical studies.[8][9][10]
This guide provides a comprehensive framework for benchmarking the performance of novel tetrahydroquinazoline-based EGFR inhibitors against established clinical agents. We will delve into the critical experimental assays required for a robust comparison, present representative data for both novel and known inhibitors, and discuss the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation cancer therapeutics.
The EGFR Signaling Pathway: A Target for Inhibition
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling through two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is central to cell survival and growth.[11][12] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[4]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Comparative Inhibitors: Novel vs. Known
For the purpose of this guide, we will consider a representative novel tetrahydroquinazoline, designated Compound 14 , which has shown potent EGFR inhibitory activity in preclinical studies.[8] We will benchmark its performance against the following well-established EGFR inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR-TKI.[4]
-
Erlotinib (Tarceva®): Another first-generation, reversible EGFR-TKI.[10]
-
Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor.[6]
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR-TKI effective against the T790M resistance mutation.[7]
Experimental Methodologies for Performance Benchmarking
A multi-faceted approach is essential for a thorough comparison of inhibitor performance. This involves both biochemical assays to assess direct enzyme inhibition and cell-based assays to evaluate activity in a more physiologically relevant context.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. A common method is a luminescence-based kinase assay that quantifies ATP consumption.[13]
Experimental Workflow:
Caption: Workflow for a Cell-Based EGFR Autophosphorylation Assay.
Step-by-Step Protocol:
-
Cell Culture: Seed an EGFR-overexpressing cell line (e.g., A431) in a 96-well plate or culture dishes and allow them to adhere overnight.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the novel tetrahydroquinazoline and known inhibitors for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with a known concentration of human epidermal growth factor (EGF) (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. [14]6. Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal and the loading control. Calculate the percentage of inhibition and determine the IC50 values.
Performance Comparison: Data Summary
The following table summarizes representative IC50 values for the novel tetrahydroquinazoline Compound 14 and the known EGFR inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes and are compiled from various sources.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Compound 14 (Novel) | EGFRWT | 6.3 | [8] |
| EGFRT790M/L858R | 8.4 | [8] | |
| Gefitinib | EGFRWT | ~27 | [4] |
| Erlotinib | EGFRWT | ~2 | |
| Lapatinib | EGFR | 10.8 | [6] |
| HER2 | 9.2 | [6] | |
| Osimertinib | EGFRExon 19 del | ~12.9 | [7] |
| EGFRL858R/T790M | ~11.4 | [7] |
Discussion and Interpretation of Results
The primary goal of this benchmarking process is to ascertain the potency and selectivity of the novel tetrahydroquinazoline relative to established EGFR inhibitors.
-
Potency: Based on the provided data, Compound 14 demonstrates potent inhibition of both wild-type (WT) and mutant EGFR, with IC50 values in the low nanomolar range. [8]Its activity against the T790M/L858R double mutant is particularly noteworthy, suggesting it may overcome the most common mechanism of resistance to first-generation TKIs. [8]When compared to gefitinib and lapatinib, Compound 14 shows superior or comparable potency against wild-type EGFR. [4][6][8]Its potency against the double mutant is in a similar range to that of the third-generation inhibitor, osimertinib. [7][8]
-
Selectivity: While the provided data for Compound 14 focuses on EGFR, a comprehensive evaluation would also involve testing its activity against a panel of other kinases to determine its selectivity profile. High selectivity for EGFR over other kinases is desirable to minimize off-target effects and associated toxicities. Known inhibitors like lapatinib exhibit dual specificity for EGFR and HER2, which can be advantageous in certain cancer types. [6]Osimertinib is known for its high selectivity for mutant EGFR over wild-type EGFR, which contributes to its favorable safety profile. [7]
-
Cellular Activity: The cell-based autophosphorylation assay provides a more physiologically relevant measure of a compound's efficacy. Strong inhibition of EGFR phosphorylation in cells confirms that the compound has good cell permeability and can effectively engage its intracellular target. A good correlation between the biochemical and cell-based IC50 values strengthens the confidence in a compound's potential.
Conclusion
The systematic benchmarking of novel tetrahydroquinazolines against known EGFR inhibitors is a critical step in the drug discovery and development process. The experimental workflows and protocols outlined in this guide provide a robust framework for generating high-quality, comparable data on inhibitor potency and cellular activity. The representative data for Compound 14 highlight the potential of this novel chemical scaffold to yield potent inhibitors of both wild-type and clinically relevant mutant forms of EGFR. Further characterization of its selectivity, pharmacokinetic properties, and in vivo efficacy will be essential to fully elucidate its therapeutic potential. This comparative approach ensures that only the most promising candidates advance in the development pipeline, ultimately contributing to the expansion of the therapeutic arsenal against EGFR-driven cancers.
References
- Raghu, M. S., Swarup, H. A., Shamala, T., Prathibha, B. S., Kumar, K. Y., Alharethy, F., Prashanth, M. K., & Jeon, B. H. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(9), e19731. [Link]
- Kandathil, M. K., Siveen, K. S., Prabhu, K. S., Kuttikrishnan, S., Nair, A. S., & Kumar, D. S. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 14(3), 185–194. [Link]
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.).
- Wang, W., Li, C., Wang, Z., Zhang, N., & Li, Z. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203–217. [Link]
- Asadi, M., Mohammadi-Far, M., & Foroumadi, A. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical Sciences, 27(4), 526–538. [Link]
- EGFR Enzyme Kinase System. (n.d.). BPS Bioscience.
- Zhao, W.-G., Wu, J.-J., Jia, L., Chen, Y.-L., & Zhu, X.-F. (2014). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. International Journal of Molecular Sciences, 15(1), 1184–1200. [Link]
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. In Methods in Molecular Biology (Vol. 1652, pp. 15–26). Humana Press. [Link]
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7545. [Link]
- IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (n.d.).
- Tu, Y., Chen, J., Zhang, Y., Zhang, Y., & Zhai, X. (2020). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic Chemistry, 101, 103986. [Link]
- Fu, Y., Zhang, Y., Zhang, Y., Li, J., & Guo, Z. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 647591. [Link]
- Al-Attas, R. I., Al-Aizari, F. A., Al-Tamimi, A. M. S., Alanazi, M. M., & El-Gamal, M. I. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6681. [Link]
- Fu, Y., Zhang, Y., Zhang, Y., Li, J., & Guo, Z. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12. [Link]
- Hirano, T., Yasuda, H., Tani, T., Hamamoto, J., Oashi, A., Ishioka, K., Arai, D., Nukaga, S., Miyawaki, M., & Kobayashi, K. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(35), 38245–38258. [Link]
- Diagram of EGFR signaling pathway showing impact of gefitinib and... (n.d.). ResearchGate.
- EGFR Signaling Pathway. (n.d.).
- IC 50 values of EGFR mutants for the indicated EGFR inhibitors. (n.d.). ResearchGate.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
- Schematic diagram of EGFR signaling pathway. Growth factor binding... (n.d.). ResearchGate.
- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate.
- Concordance between IC50 values for gefitinib vs erlotinib. Forty five... (n.d.). ResearchGate.
- Example Experiment: Characterizing ERK Activation in Response to EGF Treatment in HeLa Cells. (n.d.). LI-COR Biosciences.
- Fu, Y., Zhang, Y., Zhang, Y., Li, J., & Guo, Z. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12. [Link]
- Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). DelveInsight.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Confirming Mechanism of Action: A Senior Application Scientist's Guide to Comparative Studies
For researchers, scientists, and drug development professionals, unequivocally confirming a compound's mechanism of action (MOA) is a cornerstone of successful therapeutic development. It provides the biological rationale for a drug's efficacy and is a critical component of its preclinical and clinical validation. This guide eschews a rigid template to provide a dynamic, in-depth framework for designing and executing comparative studies to elucidate and confirm a compound's MOA. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Comparison in MOA Elucidation
Ascribing a mechanism of action to a novel compound based solely on its interaction with an isolated target is insufficient. The complex and interconnected nature of cellular signaling pathways necessitates a comparative approach. By systematically comparing the effects of a lead compound with well-characterized tool compounds, inhibitors, or genetic perturbations, we can build a robust body of evidence to support a specific MOA. This comparative strategy is essential for:
-
Specificity and Selectivity: Differentiating on-target effects from off-target activities that could lead to unforeseen toxicities or a misleading understanding of the therapeutic mechanism.
-
Pathway Delineation: Confirming that the compound modulates the intended signaling cascade in a manner consistent with the proposed MOA.
-
Building Confidence: Providing a higher degree of certainty in the compound's biological activity before committing to expensive and time-consuming preclinical and clinical development.
Designing a Robust Comparative Study for MOA Confirmation
The design of a comparative study is paramount to the quality and interpretability of the data. A well-designed study will incorporate appropriate controls and comparators to isolate the specific effects of the compound of interest.
Key Considerations in Study Design:
-
Choice of Comparators: The selection of appropriate comparators is critical. These can include:
-
Known Activators or Inhibitors: Compounds with a well-established MOA targeting the same pathway or protein.
-
Structurally Similar but Inactive Analogs: To control for non-specific effects related to the chemical scaffold.
-
Tool Compounds Targeting Upstream or Downstream Effectors: To probe the specific node of intervention within a signaling pathway.
-
Genetic Controls: Utilizing knockout or knockdown models (e.g., CRISPR/Cas9, siRNA) to validate the target's role in the observed phenotype.[1]
-
-
Active Comparator, New User Design: In observational or real-world evidence studies, this design compares the drug of interest to another commonly used agent for the same indication.[2][3] This helps to minimize confounding variables by selecting patient populations with similar baseline characteristics.[2]
-
Dose-Response Analysis: Establishing a clear dose-response relationship is fundamental to demonstrating a specific pharmacological effect. This should be performed for both the compound of interest and its comparators.
Logical Workflow for Comparative MOA Studies
A logical and iterative workflow is essential for systematically building a case for a specific mechanism of action.
Caption: A phased approach to MOA confirmation, from initial target binding to phenotypic outcomes.
Core Experimental Techniques for Comparative MOA Studies
A multi-pronged experimental approach is crucial for generating a comprehensive dataset. The following techniques are fundamental to comparative MOA studies.
Biophysical Assays for Direct Target Engagement
Confirming that a compound directly binds to its intended target is the foundational step in MOA validation.
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of a compound to its target protein.[4][5]
Experimental Protocol: Surface Plasmon Resonance (SPR) [6]
-
Immobilization of the Target Protein:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a suitable buffer (e.g., 10 mM acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Prepare a series of concentrations of the test compound and comparator compounds in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized target surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure association.
-
Following the association phase, flow running buffer over the surface to measure dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[7][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [9]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound, a known comparator, and a vehicle control for a specified duration.
-
-
Thermal Denaturation:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blot using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.
-
Cellular Assays for Pathway Modulation
Demonstrating that target engagement leads to the expected modulation of downstream signaling pathways is a critical link in the MOA narrative.
Western blotting is a widely used technique to measure changes in the expression and phosphorylation status of key proteins within a signaling cascade.[10][11]
Experimental Protocol: Western Blotting [10]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound, comparators, and vehicle control for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein or a phosphorylated form of a downstream effector.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Genetic Approaches for Target Validation
Genetic tools provide the most definitive evidence for the on-target mechanism of a compound.
CRISPR/Cas9 technology allows for the precise knockout of the target gene, enabling a direct assessment of whether the compound's effects are dependent on the presence of its intended target.[12][13]
Experimental Protocol: CRISPR/Cas9 Gene Knockout [13]
-
sgRNA Design and Cloning:
-
Design single-guide RNAs (sgRNAs) targeting an early exon of the gene of interest.
-
Clone the sgRNA sequences into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9 construct into the chosen cell line.
-
Select for transfected cells, if a selection marker is present.
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the clones and validate gene knockout by genomic DNA sequencing and Western blot analysis to confirm the absence of the target protein.
-
-
Comparative Phenotypic Analysis:
-
Treat the knockout and wild-type cells with the test compound and comparators and assess the phenotypic response (e.g., cell viability, apoptosis). The lack of a response in the knockout cells provides strong evidence for on-target activity.
-
Data Presentation and Interpretation: Building a Cohesive Argument
Summarizing Quantitative Data in Tables
Quantitative data from various assays should be summarized in tables to facilitate direct comparison.
Table 1: Comparative Analysis of Kinase Inhibitors
| Compound | Target(s) | Kd (nM) | Cellular IC50 (nM) | Effect on p-Substrate (Western Blot) |
| Lead Compound | Kinase X | [Experimental Value] | [Experimental Value] | [Experimental Result] |
| Imatinib | BCR-ABL, c-Kit, PDGFR | 100-1000 | 250-500 | Decreased p-Crkl |
| Gefitinib | EGFR | 2-37 | 80-800 | Decreased p-EGFR |
| Dasatinib | BCR-ABL, Src family | <1 | 1-10 | Decreased p-Crkl, p-Src |
This table presents hypothetical data for a lead compound alongside published data for well-characterized kinase inhibitors to illustrate a comparative format.[1][14][15]
Interpreting Key Parameters: Kd vs. IC50/EC50
It is essential to understand the distinction between binding affinity (Kd) and functional potency (IC50/EC50).[16][17]
-
Kd (Dissociation Constant): A measure of the intrinsic binding affinity between a compound and its target. A lower Kd indicates tighter binding.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response by 50%. It is a measure of functional potency and is dependent on experimental conditions.[18]
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that produces 50% of its maximal effect.[19]
A common misconception is that a lower IC50 always signifies stronger binding. While often correlated, a potent functional inhibitor (low IC50) may not have the highest binding affinity (lowest Kd).[17] A comprehensive analysis considers both parameters.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental workflows and signaling pathways.
Caption: A simplified signaling pathway illustrating the points of intervention for a lead compound and a comparator.
Conclusion: A Self-Validating Approach to MOA Confirmation
Confirming the mechanism of action through comparative studies is not a linear process but an iterative cycle of hypothesis generation, experimentation, and data interpretation. By employing a multi-faceted approach that combines biophysical, cellular, and genetic techniques, and by rigorously comparing the effects of a lead compound to well-characterized alternatives, researchers can build a compelling and self-validating case for its mechanism of action. This rigorous approach is fundamental to de-risking drug development and ultimately, to the successful translation of novel therapeutics from the bench to the clinic.
References
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.
- Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology.
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Zhang, Y., et al. (2021). CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus. Current Protocols, 1(6), e178.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Li, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.
- SOP Guide for Pharma. (2024, December 15). SOP for Surface Plasmon Resonance (SPR) Studies.
- Al-Lazikani, B., et al. (2012). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today, 17(23-24), 1279-1288.
- National Center for Biotechnology Information. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- University of Leicester. (n.d.). Surface plasmon resonance.
- Springer. (n.d.). Surface Plasmon Resonance.
- Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies.
- Global Science Research Journals. (n.d.). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study.
- GeneMedi. (n.d.). GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells.
- STAR Protocols. (2022, June 17). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot.
- ResearchGate. (2020, September 25). (PDF) Genemedi-Crispr-cas9 Protocol -CRISPR/cas9 mediated Gene knockout in Mammalian Cells.
- SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
- ResearchGate. (2025, August 10). Comparative study of inhibition of drug potencies of tyrosine kinase inhibitors: A computational and molecular docking study.
- ACS Publications. (2022, October 7). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity.
- The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values.
- Bio-protocol. (2024, June 5). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation.
- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.
- Pharma IQ. (n.d.). How to Optimise Method and Design in Comparator Studies.
- PubMed Central. (2016, December 1). The active comparator, new user study design in pharmacoepidemiology: historical foundations and contemporary application.
- ResearchGate. (2025, August 30). (PDF) Comparison of methods for statistical analysis of combination studies.
- Semantic Scholar. (n.d.). The Active Comparator, New User Study Design in Pharmacoepidemiology: Historical Foundations and Contemporary Application.
- Nature. (n.d.). For Authors.
- PubMed Central. (n.d.). Active-comparator design and new-user design in observational studies.
- Statswork. (2025, March 4). Comparative statistical analysis: Significance and symbolism.
- Verity Research. (n.d.). Active-comparator design and new-user design in observational studies.
- ExtractAlpha. (2024, August 22). Comparative Analysis Statistics.
- Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Active-comparator design and new-user design in observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verityresearch.org [verityresearch.org]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. SOP for Surface Plasmon Resonance (SPR) Studies – SOP Guide for Pharma [pharmasop.in]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 16. promegaconnections.com [promegaconnections.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
A Researcher's Guide to Deconvoluting the Target Landscape of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: A Comparative Analysis of Off-Target Effects
In the landscape of modern drug discovery, the quinazoline-2,4(1H,3H)-dione scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse biological activities.[1][2][3] Among these, 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione presents a foundational backbone for the development of novel therapeutics. However, its deceptively simple structure belies a complex polypharmacological profile. Understanding the on- and off-target effects of this compound is paramount for advancing its therapeutic potential and mitigating unforeseen toxicities.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth evaluation of the off-target effects of this compound. We will explore its likely primary targets based on the activities of its close analogs, delve into robust experimental methodologies for characterizing its target profile, and present a comparative analysis with established therapeutic agents.
The Enigmatic Target Profile of a Privileged Scaffold
While a definitive primary target for the unsubstituted this compound is not yet firmly established in publicly available literature, extensive research on its derivatives points towards a strong propensity for kinase inhibition. Numerous studies have demonstrated that substituted quinazoline-2,4(1H,3H)-diones can potently inhibit a range of kinases, including Poly (ADP-ribose) polymerase (PARP), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] This suggests that the core tetrahydroquinazoline-dione structure likely serves as a versatile ATP-competitive scaffold.
For the purpose of this guide, we will posit a primary hypothesis that this compound functions as a kinase inhibitor. Consequently, any interactions with other protein families will be considered potential off-target effects. This framework allows for a structured investigation into the compound's selectivity and potential for polypharmacology.
Experimental Strategies for Unveiling the Target Landscape
A multi-pronged experimental approach is essential to comprehensively map the interaction profile of this compound. The following methodologies provide a robust framework for identifying both primary and off-target interactions.
Kinase Profiling: A Broad-Spectrum Assessment
Given the high probability of kinase activity, a broad-spectrum kinase profiling assay is the logical first step. This will provide a panoramic view of the compound's activity across the human kinome.
Experimental Protocol: In Vitro Kinase Profiling Assay (Luminescent)
This protocol outlines a common approach for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinases (a diverse panel is recommended)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well.
-
Add 0.5 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Signal Detection: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values for kinases that show significant inhibition.
Causality Behind Experimental Choices: The choice of a luminescent-based assay provides high sensitivity and a broad dynamic range, making it suitable for high-throughput screening against a large kinase panel. The use of a serial dilution allows for the determination of a dose-response curve and the calculation of an IC50 value, a key metric of inhibitor potency.
Diagram: Kinase Profiling Workflow
Caption: Workflow for in vitro kinase profiling.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cultured cells (e.g., a cancer cell line known to express potential target kinases)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against potential target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the IC50 from the kinase assay) or DMSO for 1-2 hours.
-
Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Sample Preparation and Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using primary antibodies against the potential target proteins.
-
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices: CETSA provides a more physiologically relevant assessment of target engagement than purely in vitro assays by confirming that the compound can penetrate the cell membrane and bind to its target in the native cellular milieu. The use of a temperature gradient allows for the construction of a melting curve, providing a clear visual representation of protein stabilization.
Diagram: CETSA Workflow
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound utilized in various research applications. This document moves beyond a simple checklist, offering a framework grounded in established safety protocols and regulatory standards to ensure a self-validating system of waste management within your laboratory.
Understanding the Hazard Profile
This compound is classified as a harmful and irritant substance.[1] According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5][6][7][8] The following principles form the foundation of a compliant and safe chemical waste disposal program:
-
Waste Minimization: The first step in waste management is to minimize its generation. This can be achieved through careful planning of experiments to use only the necessary amount of material.
-
Segregation: Different types of chemical waste should not be mixed. This is crucial for preventing dangerous reactions and ensuring that waste is disposed of in the most appropriate and environmentally sound manner.
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled.[8][9] They should be stored in designated and properly managed locations within the laboratory.[9][10]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure that the appropriate PPE is worn. This is the first line of defense against accidental exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles.[11] |
| Lab Coat | A standard laboratory coat to protect against skin contact. |
| Respiratory Protection | If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.[12] |
Waste Segregation and Collection
Proper segregation at the point of generation is critical.
-
Solid Waste:
-
Place any unused or expired this compound powder directly into a designated solid hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix this waste with other types of liquid waste, such as halogenated or non-halogenated solvents, unless your institution's waste management plan explicitly allows for it.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous chemical waste.
-
Container Selection and Labeling
The integrity of the waste containment is crucial for safety.
-
Container Choice:
-
Use containers that are compatible with the chemical waste. The original container can be used if it is in good condition.[10]
-
Ensure containers have a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."[8][9]
-
The label must also clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[9][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Storage Conditions:
Arranging for Final Disposal
The final step is the removal of the hazardous waste by trained professionals.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[10]
-
Documentation: Your EHS department will handle the necessary manifests and records for the tracking and final disposal of the hazardous waste.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide, which are rooted in the established guidelines of regulatory bodies like OSHA and the EPA, research professionals can ensure they are not only compliant but are also fostering a robust culture of safety. This systematic approach to waste management is fundamental to the integrity and sustainability of scientific research.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). [Link]
- Clean Management Environmental Group, Inc. (2022, September 13).
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events. [Link]
- American Chemical Society. (n.d.).
- Medical Laboratory Observer. (2019, July 23).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. [Link]
- Szabo-Scandic. (n.d.).
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 471872. [Link]
- MDPI. (2020, December 2). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. [Link]
- Wikipedia. (n.d.). Quinazoline. [Link]
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl-. [Link]
- MDPI. (2020, January 21). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
- National Center for Biotechnology Information. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. [Link]
- Frontiers in Chemistry. (2020, October 20). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- National Center for Biotechnology Information. (n.d.).
- PubMed. (1994, August 15). Nonclassical 2,4-diamino-6-(aminomethyl)
- PubMed. (1975, October). Metabolism of 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (H-88). II. Abosorption, distribution and excretion in rat, mouse, rabbit, monkey and man. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. tcenv.com [tcenv.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. One moment, please... [cdms.com]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
Operational Guide: Personal Protective Equipment (PPE) for Handling 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
This document provides essential procedural guidance for the safe handling of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound often utilized as a scaffold in drug discovery and development.[1][2][3] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. The information herein is designed to supplement, not replace, your institution's comprehensive chemical hygiene plan and the specific Safety Data Sheet (SDS) for the compound.
Foundational Principle: Hazard Analysis and Risk Mitigation
Before any personal protective equipment is selected, a thorough risk assessment must be conducted.[4] PPE is the final barrier between a researcher and a potential hazard; it should always be used in conjunction with primary engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures). The selection of appropriate PPE is dictated directly by the compound's specific chemical and physical hazards.[5]
1.1 Hazard Profile of this compound
This compound presents several health hazards that necessitate careful handling. The primary risks are associated with ingestion, eye contact, and potentially skin or respiratory irritation, particularly when handled as a fine powder.
| Hazard Classification | Description | Source |
| GHS Pictogram | GHS07: Harmful/Irritant | [6] |
| Signal Word | Warning | [6] |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [7] |
| Potential Unlisted Hazards | Based on related quinazoline structures, skin irritation (H315) and respiratory irritation (H335) should be considered potential risks when handling the solid form.[8][9] One SDS for a related compound also notes "H240: Heating may cause an explosion," indicating thermal sensitivity is a critical consideration.[10] |
1.2 The Risk Assessment Workflow
The process of ensuring safety is a logical progression from identifying hazards to implementing controls. This workflow should be a mental checklist before any operation begins.
Caption: Risk Assessment and Control Hierarchy.
Core PPE Requirements: A Multi-Layered Defense
Based on the known hazards, a standard set of PPE is required for all handling of this compound. The level of protection may need to be escalated based on the specific procedure, as detailed in Table 2.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[5][11] When there is any risk of splashing (e.g., dissolving the compound, transfers), these must be upgraded to chemical splash goggles. A face shield worn over goggles is required when handling larger quantities or performing reactions with a higher risk of energetic failure.[12][13]
-
Hand Protection: Disposable nitrile gloves are the standard for providing incidental protection against this compound.[11] If prolonged contact is anticipated or if the compound is dissolved in a solvent, consult a glove compatibility chart to ensure nitrile is appropriate for the solvent being used. Always double-glove if there is a heightened risk of exposure and inspect gloves for any signs of degradation or punctures before use.[14]
-
Body Protection: A professional lab coat, fully buttoned with snug-fitting cuffs, is essential to protect skin and personal clothing from contamination.[12][14] For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Given the potential for respiratory irritation from dust, a NIOSH-approved N95 respirator or higher is required when weighing or transferring the solid compound outside of a contained apparatus (like a glove box or vented balance enclosure).[12] If volatile solvents are used in a poorly ventilated area, an air-purifying respirator with organic vapor cartridges may be necessary, as determined by your institution's safety officer.
Table 2: Recommended PPE for Different Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves (Single Pair) | Lab Coat | N95 Respirator (Required) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves (Double Pair) | Lab Coat | As needed based on ventilation |
| Running Reactions/Heating | Goggles & Face Shield | Nitrile or Solvent-Specific Gloves | Lab Coat & Chemical Apron | As needed based on ventilation |
| Post-Reaction Workup | Chemical Splash Goggles | Nitrile or Solvent-Specific Gloves | Lab Coat | As needed based on ventilation |
Procedural Protocols for Safe Handling
Contamination often occurs not during an experiment, but when putting on or removing PPE. Following a strict sequence is crucial for safety.
3.1 PPE Donning Sequence
The principle of donning is to move from the cleanest to the dirtiest areas, ensuring that gloves are last to avoid contaminating other protective gear.
Caption: Correct PPE Donning Sequence.
Step-by-Step Donning Protocol:
-
Lab Coat: Secure all buttons or snaps.
-
Respirator: If required, perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Place goggles securely over the eyes. If needed, place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
3.2 PPE Doffing (Removal) Sequence
The removal process is the most critical for preventing self-contamination. The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: Correct PPE Doffing Sequence.
Step-by-Step Doffing Protocol:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Ball the removed glove into the palm of the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out, trapping the first glove inside. Dispose of immediately.
-
Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Lab Coat: Unbutton the coat and roll it down off your shoulders, turning the sleeves inside-out as you remove it. Roll it into a bundle with the contaminated side facing inward.
-
Respirator: Remove by handling the straps.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal
All disposable PPE used while handling this compound should be considered chemically contaminated waste.
-
Disposable Items: Gloves, respirators, and any other single-use items must be placed in a designated hazardous chemical waste container.
-
Non-Disposable Items: Goggles, face shields, and chemically resistant aprons should be decontaminated after use according to your lab's standard procedures.
-
Lab Coats: Reusable lab coats must be professionally laundered and should not be taken home.[15]
-
Gross Contamination: In the event of a significant spill on PPE, the item should be removed immediately and disposed of as hazardous waste.
Caption: Waste Disposal Decision Tree.
Emergency Procedures
In case of accidental exposure, immediate action is critical. The following are first-aid measures; always seek professional medical attention and consult the SDS.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][10]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[8][10]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[10]
By integrating this expert guidance into your laboratory practices, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
References
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
- Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
- NIOSH Pocket Guide to Chemical Hazards.
- NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services. [Link]
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). J. J. Keller. [Link]
- Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- Personal Protective Equipment - Standards.
- Personal Protective Equipment - Overview.
- OSHA Standards for Personal Protective Equipment. Avetta. [Link]
- PPE Requirements: Standard & Levels. SafetyCulture. [Link]
- PPE in Lab | Essential Guide for Labor
- Lab Safety Equipment & PPE. ChemTalk. [Link]
- This compound.
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]
- Quinazolinedione.
- Preparation of quinazoline‐2,4(1H,3H)‐dione.
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | C8H10N2O2 | CID 471872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.no [fishersci.no]
- 9. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. hydrauae.com [hydrauae.com]
- 14. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 15. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
